Product packaging for Remacemide Hydrochloride(Cat. No.:CAS No. 111686-79-4)

Remacemide Hydrochloride

Katalognummer: B055360
CAS-Nummer: 111686-79-4
Molekulargewicht: 304.8 g/mol
InChI-Schlüssel: HYQMIUSWZXGTCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Remacemide hydrochloride is a potent and selective non-competitive antagonist of the N-Methyl-D-Aspartate (NMDA) receptor, a key ionotropic glutamate receptor in the central nervous system. Its primary research value lies in investigating the role of excitotoxicity—neuronal damage caused by excessive glutamate receptor activation—in the pathogenesis of acute and chronic neurological disorders. Researchers utilize this compound in preclinical studies to model neuroprotective strategies for conditions such as ischemic stroke, traumatic brain injury, and neurodegenerative diseases like epilepsy and Huntington's disease.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H21ClN2O B055360 Remacemide Hydrochloride CAS No. 111686-79-4

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-amino-N-(1,2-diphenylpropan-2-yl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O.ClH/c1-17(19-16(20)13-18,15-10-6-3-7-11-15)12-14-8-4-2-5-9-14;/h2-11H,12-13,18H2,1H3,(H,19,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYQMIUSWZXGTCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)(C2=CC=CC=C2)NC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045683
Record name Remacemide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111686-79-4
Record name Remacemide hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111686-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Remacemide hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111686794
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Remacemide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-N-(1,2-diphenylpropan-2-yl)acetamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name REMACEMIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1ST2B6HIM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Dual-Action Mechanism of Remacemide Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Remacemide (B146498) hydrochloride is a neuroprotective and anticonvulsant agent characterized by a distinctive dual mechanism of action. It functions as a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and a blocker of voltage-gated sodium channels. A key feature of its pharmacology is its biotransformation into a more potent desglycinated metabolite, AR-R 12495 AR (also known as FPL 12495 or des-glycine remacemide), which is responsible for a significant portion of its in vivo activity, particularly at the NMDA receptor. This guide provides a detailed examination of the molecular mechanisms, quantitative pharmacological data, and experimental methodologies used to elucidate the actions of remacemide and its primary metabolite.

Core Mechanism of Action

Remacemide hydrochloride's therapeutic potential stems from its modulation of two critical components of neuronal excitability: NMDA receptors and voltage-gated sodium channels.

  • NMDA Receptor Antagonism: Remacemide acts as a weak, non-competitive antagonist at the NMDA receptor.[1][2] Its primary active metabolite, des-glycine remacemide, is a significantly more potent uncompetitive antagonist that binds to the ion channel pore of the receptor.[3][4] This blockade is use- and voltage-dependent, indicating that the metabolite preferentially binds to open channels, thereby inhibiting excessive excitotoxic influx of Ca2+ associated with pathological conditions like epilepsy and ischemia.[3] Interestingly, the parent compound, remacemide, is suggested to have a more complex interaction, involving both channel blocking and allosteric mechanisms.[3]

  • Voltage-Gated Sodium Channel Blockade: Both remacemide and its des-glycine metabolite have been shown to inhibit voltage-gated sodium channels.[2][5] This action contributes to the anticonvulsant effect by reducing the ability of neurons to fire high-frequency action potentials, a hallmark of seizure activity.[4] The blockade of sodium channels helps to stabilize neuronal membranes and prevent the propagation of seizure discharges.

The dual mechanism of targeting both glutamate-mediated excitotoxicity and neuronal hyperexcitability through sodium channel modulation provides a broad spectrum of neuroprotective and anticonvulsant activity.[1][2]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for remacemide and its active metabolite, AR-R 12495 AR.

Compound Assay Target Parameter Value Reference
(+/-)-RemacemideWhole-Cell Voltage ClampNMDA ReceptorIC50~71 µM (average of enantiomers)[3]
R(+)-RemacemideWhole-Cell Voltage ClampNMDA ReceptorIC5067 µM[3]
S(-)-RemacemideWhole-Cell Voltage ClampNMDA ReceptorIC5075 µM[3]
AR-R 12495 AR (des-glycine)[3H]MK-801 BindingNMDA ReceptorPotency vs. Remacemide~150-fold higher[4]
S(+)-AR-R 12495 ARWhole-Cell Voltage ClampNMDA ReceptorIC500.7 µM[3]
R(-)-AR-R 12495 ARWhole-Cell Voltage ClampNMDA ReceptorIC504 µM[3]

Table 1: NMDA Receptor Antagonist Activity

Compound Assay Target Parameter Value Reference
RemacemideSpinal Cord Synaptic TransmissionFast Peak AmplitudeIC50253 µM[6]
AR-R 12495 AR (des-glycine)Spinal Cord Synaptic TransmissionFast Peak AmplitudeIC50142 µM[6]
RemacemideSpinal Cord Synaptic TransmissionSlow Phase DurationIC50157 µM[6]
AR-R 12495 AR (des-glycine)Spinal Cord Synaptic TransmissionSlow Phase DurationIC5060 µM[6]

Table 2: Sodium Channel Blocking and Synaptic Transmission Inhibition

Experimental Protocols

Whole-Cell Voltage-Clamp Recordings for NMDA Receptor Activity

This electrophysiological technique was employed to directly measure the inhibitory effect of remacemide and its metabolites on NMDA receptor currents in cultured rat hippocampal neurons.[3]

Methodology:

  • Cell Culture: Primary hippocampal neurons are harvested from embryonic rats and cultured for 1-3 weeks.

  • Recording Setup: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. The external solution contains antagonists for non-NMDA and GABA receptors to isolate NMDA receptor currents. The internal pipette solution contains a Cs+-based solution to block K+ currents.

  • NMDA Current Evocation: NMDA-evoked currents are elicited by the application of NMDA (e.g., 100 µM) and glycine (B1666218) (e.g., 1 µM) to the external solution.

  • Drug Application: Remacemide or its des-glycine metabolites are applied to the external solution at varying concentrations.

  • Data Analysis: The peak amplitude of the NMDA-evoked current is measured before and after drug application. The percentage of inhibition is calculated, and concentration-response curves are generated to determine the IC50 values. Voltage-dependence is assessed by measuring inhibition at different holding potentials (e.g., -60 mV and +40 mV).

[3H]MK-801 Radioligand Binding Assay

This assay is used to determine the binding affinity of compounds to the ion channel site of the NMDA receptor complex.[4]

Methodology:

  • Membrane Preparation: Cerebral cortical membranes are prepared from rat brains.

  • Binding Reaction: The membranes are incubated with the radioligand [3H]MK-801 and varying concentrations of the test compound (remacemide or its metabolites).

  • Incubation: The reaction mixture is incubated to allow for binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The specific binding is determined by subtracting non-specific binding (measured in the presence of a saturating concentration of a known NMDA channel blocker). The ability of the test compounds to displace [3H]MK-801 is used to determine their binding affinity.

In Vitro Spinal Cord Synaptic Transmission Assay

This assay assesses the effects of remacemide and its metabolite on synaptic transmission in the spinal cord, which is relevant to its anticonvulsant and potential analgesic properties.[6]

Methodology:

  • Tissue Preparation: The spinal cord is isolated from young rats and maintained in an in vitro bath.

  • Stimulation and Recording: Dorsal roots are stimulated to elicit ventral root potentials (DR-VRPs), which are recorded. Repetitive stimulation is used to induce a form of synaptic potentiation known as "wind-up."

  • Drug Perfusion: Remacemide and its metabolite are perfused into the bath at various concentrations.

  • Data Measurement: The effects of the drugs on the fast and slow components of the DR-VRP and on the cumulative depolarization during wind-up are measured.

  • Analysis: IC50 values are calculated for the reduction in the amplitude and duration of the synaptic potentials.

Visualizations of Mechanisms and Workflows

Signaling Pathway of Remacemide and its Metabolite

Remacemide_Mechanism cluster_Neuron Postsynaptic Neuron cluster_Drugs Pharmacological Intervention NMDA_R NMDA Receptor Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Activation by Glutamate/Glycine Na_Channel Voltage-Gated Na+ Channel Na_Influx Na+ Influx Na_Channel->Na_Influx Depolarization Excitotoxicity Excitotoxicity & Neuronal Hyperexcitability Ca_Influx->Excitotoxicity Na_Influx->Excitotoxicity Remacemide Remacemide Remacemide->NMDA_R Weakly Blocks (Allosteric/Channel) Remacemide->Na_Channel Blocks Metabolite AR-R 12495 AR (des-glycine metabolite) Metabolite->NMDA_R Potently Blocks (Open Channel) Metabolite->Na_Channel Blocks

Caption: Dual mechanism of remacemide and its active metabolite.

Biotransformation of Remacemide

Remacemide_Metabolism Remacemide This compound Metabolite AR-R 12495 AR (des-glycine metabolite) Remacemide->Metabolite Degradation/ Metabolism Action Enhanced NMDA Receptor Antagonism Metabolite->Action

Caption: Metabolic activation of remacemide.

Preclinical Anticonvulsant Testing Workflow

Preclinical_Workflow start Compound Synthesis (Remacemide HCl) in_vitro In Vitro Screening - Receptor Binding Assays - Electrophysiology start->in_vitro in_vivo_mes In Vivo Seizure Model (Maximal Electroshock Seizure - MES) in_vitro->in_vivo_mes Promising Activity in_vivo_neurotox Neurotoxicity Assessment (e.g., Rotorod) in_vivo_mes->in_vivo_neurotox pk_pd Pharmacokinetic/ Pharmacodynamic Studies in_vivo_neurotox->pk_pd efficacy Efficacy & Safety Profile pk_pd->efficacy

Caption: General workflow for preclinical evaluation.

Conclusion

This compound exhibits a multifaceted mechanism of action, targeting both NMDA receptors and voltage-gated sodium channels. The biotransformation to its potent des-glycine metabolite, AR-R 12495 AR, is a critical aspect of its pharmacological profile, conferring high-affinity, use-dependent blockade of the NMDA receptor ion channel. This dual action, coupled with a favorable safety profile compared to other NMDA antagonists, underscores its potential as a neuroprotective and anticonvulsant agent. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers in the field of neuropharmacology and drug development.

References

An In-depth Technical Guide to the Active Metabolites of Remacemide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remacemide (B146498) hydrochloride is a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its neuroprotective properties in various neurological disorders. A significant portion of its pharmacological activity is attributed to its active metabolites, which exhibit distinct potencies and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the core active metabolites of remacemide, presenting quantitative data, detailed experimental methodologies, and visualizations of the relevant signaling pathways to support further research and development in this area.

Core Active Metabolites

The primary active metabolite of remacemide is the des-glycine derivative, FPL 12495 (also known as AR-R 12495 AR). Further metabolism yields other active compounds, including stereoisomers and hydroxylated derivatives. These metabolites demonstrate significant activity as NMDA receptor antagonists and also interact with voltage-dependent sodium channels.[1][2]

The identified active metabolites of remacemide include:

  • FPL 12495 ((+/-)-1-methyl-1,2-diphenylethylamine): The principal and most potent active metabolite, a desglycinated derivative of remacemide.[2]

  • FPL 12859 (S-isomer of FPL 12495): The S-isomer of the desglycinate metabolite, which is even more potent than the racemic mixture.[2]

  • R-isomer of FPL 12495: The R-isomer of the desglycinate metabolite, which is less potent than the racemate.[2]

  • FPL 15053 (N-hydroxy-desglycinate): An N-hydroxylated derivative of FPL 12495 with modest activity.[2]

  • FPL 14331 and FPL 14465 (p-hydroxy-desglycinates): Para-hydroxylated derivatives of FPL 12495 that exhibit in vivo activity.[2]

Quantitative Data

The following tables summarize the available quantitative data for remacemide and its active metabolites, focusing on their potency in blocking NMDA receptor activity and their pharmacokinetic profiles.

Table 1: In Vitro Potency of Remacemide and its Des-glycine Metabolites against NMDA-Evoked Currents

CompoundIC50 (µM) at -60 mV
(+/-)-Remacemide67 - 75
R(+)-Remacemide67
S(-)-Remacemide75
S(+)-des-glycine remacemide (FPL 12859)0.7
R(-)-des-glycine remacemide4

Data from whole-cell voltage-clamp recordings in cultured rat hippocampal neurons.[3]

Table 2: In Vitro Potency of FPL 12495AA in Cortical Wedges from DBA/2 Mice

Activity MeasuredIC50 (µM)
Reduction of Spontaneous Depolarizations102
Reduction of Associated Afterpotentials50
Reduction of NMDA-induced Depolarizations43

[4]

Table 3: Pharmacokinetic Parameters of Remacemide and its Desglycinyl Metabolite

CompoundElimination Half-life (t½) (hours)
Remacemide3.29 ± 0.68
Desglycinyl Metabolite (FPL 12495)14.72 ± 2.82

Pharmacokinetic data obtained from healthy adult male volunteers.[5]

Experimental Protocols

Quantification of Remacemide and its Active Desglycinyl Metabolite in Human Plasma via HPLC-UV

This method allows for the simultaneous determination of remacemide and its major active metabolite in human plasma.[6]

a. Sample Preparation: Solid-Phase Extraction (SPE)

  • To 1 mL of human plasma, add an appropriate internal standard.

  • Condition a C18 SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of deionized water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Elute the analytes with 3 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the HPLC mobile phase.

b. HPLC-UV Analysis

  • Instrumentation: A standard high-performance liquid chromatography system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and phosphate (B84403) buffer (pH adjusted). The exact ratio should be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 210 nm.

  • Quantification: Generate standard curves for remacemide (e.g., 10-500 ng/mL) and the desglycinyl metabolite (e.g., 15-250 ng/mL) by plotting peak area ratios (analyte/internal standard) against concentration.[6]

In Vitro Evaluation of NMDA Receptor Blockade using Whole-Cell Voltage-Clamp Recordings

This electrophysiological technique is used to measure the inhibitory effect of compounds on NMDA-evoked currents in cultured neurons.[3]

a. Cell Culture

  • Prepare primary cultures of rat hippocampal neurons from embryonic day 18-19 rat embryos.

  • Plate the dissociated neurons on poly-L-lysine coated glass coverslips.

  • Maintain the cultures in a suitable growth medium at 37°C in a humidified 5% CO2 atmosphere.

b. Electrophysiological Recordings

  • Use an inverted microscope equipped with patch-clamp recording equipment.

  • Perform whole-cell voltage-clamp recordings from the cultured neurons.

  • Use a patch pipette filled with an appropriate internal solution.

  • Maintain the holding potential at -60 mV.

  • Apply NMDA (e.g., 100 µM) to the neuron to evoke an inward current.

  • Co-apply varying concentrations of the test compounds (remacemide and its metabolites) with NMDA to determine their inhibitory effect on the NMDA-evoked current.

  • Calculate the IC50 values by fitting the concentration-response data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanisms of Action

Remacemide and its active metabolites exert their neuroprotective effects primarily through the non-competitive blockade of the NMDA receptor ion channel. This action prevents excessive calcium influx into neurons, a key event in the excitotoxic cascade that leads to neuronal damage and death in various neurological conditions.

NMDA Receptor Activation and Downstream Signaling

Under normal physiological conditions, the binding of glutamate (B1630785) and a co-agonist (glycine or D-serine) to the NMDA receptor, coupled with depolarization of the neuronal membrane, leads to the opening of the ion channel and a controlled influx of Ca²⁺. This calcium influx acts as a second messenger, activating a variety of downstream signaling pathways crucial for synaptic plasticity, learning, and memory.[6][7] Key downstream effectors include:

  • Calcium/calmodulin-dependent protein kinase II (CaMKII): Plays a critical role in long-term potentiation (LTP).

  • Calcineurin (PP2B): A phosphatase involved in long-term depression (LTD).

  • Nitric oxide synthase (nNOS): Produces nitric oxide (NO), a retrograde messenger.

  • Transcription factors (e.g., CREB): Regulate gene expression related to neuronal survival and plasticity.

The following diagram illustrates the general activation pathway of the NMDA receptor.

NMDA_Activation Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Co_agonist Co-agonist (Glycine/D-Serine) Co_agonist->NMDAR Binds Depolarization Membrane Depolarization Mg_block Mg²⁺ Block Removed Depolarization->Mg_block Ca_influx Ca²⁺ Influx Mg_block->Ca_influx Allows Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Downstream Activates Neuroprotection_Workflow cluster_pathology Excitotoxic Condition cluster_intervention Therapeutic Intervention Excess_Glutamate Excessive Glutamate Release NMDAR_Overactivation NMDA Receptor Over-activation Excess_Glutamate->NMDAR_Overactivation Ca_Overload Pathological Ca²⁺ Influx NMDAR_Overactivation->Ca_Overload Neuronal_Damage Neuronal Damage & Cell Death Ca_Overload->Neuronal_Damage Neuroprotection Neuroprotection Remacemide_Admin Remacemide Administration Metabolism Metabolism to Active Metabolites (e.g., FPL 12495) Remacemide_Admin->Metabolism NMDAR_Block NMDA Receptor Channel Block Metabolism->NMDAR_Block NMDAR_Block->Ca_Overload Prevents

References

An In-Depth Technical Guide to the NMDA Receptor Binding Affinity of Remacemide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remacemide (B146498) hydrochloride is a low-affinity, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical player in synaptic plasticity and neuronal function.[1][2] This technical guide provides a comprehensive overview of the binding affinity of remacemide and its active metabolite, focusing on quantitative data, detailed experimental methodologies, and the mechanistic intricacies of its interaction with the NMDA receptor.

Quantitative Binding Affinity Data

The binding affinity of remacemide hydrochloride and its primary active metabolite, des-glycinyl remacemide, for the NMDA receptor has been characterized through various electrophysiological and radioligand binding studies. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

CompoundAssay TypePreparationIC50 Value (µM)
This compoundMK-801 BindingNot Specified68[3]
This compoundNMDA-evoked CurrentsNot Specified76[3]
(+/-)-RemacemideWhole-cell voltage-clampCultured rat hippocampal neurons67 (R(+)-enantiomer), 75 (S(-)-enantiomer)[4]
Des-glycinyl RemacemideWhole-cell voltage-clampCultured rat hippocampal neurons0.7 (S(+)-analog), 4 (R(-)-analog)[4]

Mechanism of Action

Remacemide acts as an uncompetitive antagonist, meaning it binds to the NMDA receptor after the receptor has been activated by its agonists, glutamate (B1630785) and glycine (B1666218).[5] Its mechanism is multifaceted, involving both direct channel blockade and allosteric modulation.

Open Channel Blockade: The primary mechanism for the more potent des-glycinyl metabolite is the physical obstruction of the ion channel pore. This action is both use- and voltage-dependent, characteristic of open channel blockers.[4]

Allosteric Modulation: The parent compound, remacemide, exhibits a more complex interaction. In addition to a weaker channel blocking effect, it also demonstrates allosteric modulation of the receptor. This is evidenced by its ability to slow the dissociation of other channel blockers like dizocilpine (B47880) ([3H]MK-801).[4] This suggests that remacemide can influence the receptor's conformation from a site distinct from the ion channel pore.

The dual mechanism of remacemide, being a weak antagonist itself but metabolizing to a more potent one, contributes to its favorable side-effect profile compared to other more potent NMDA receptor antagonists.[1][6]

Experimental Protocols

Whole-Cell Voltage-Clamp Recordings in Cultured Hippocampal Neurons

This technique is employed to measure the effect of remacemide on NMDA receptor-mediated currents in live neurons.

1. Cell Culture:

  • Primary hippocampal neurons are harvested from embryonic rats and cultured on coverslips.

2. Electrophysiological Recording:

  • External Solution (in mM): 160 NaCl, 2.5 KCl, 10 HEPES, 10 Glucose, 2 CaCl2, 0 MgCl2, and 0.01 Glycine. The pH is adjusted to 7.3.[7]

  • Internal (Pipette) Solution (in mM): 140 Cs-gluconate, 10 HEPES, 1.1 EGTA, 0.1 CaCl2, 4 Mg-ATP, and 0.3 Na-GTP. The pH is adjusted to 7.2.

  • Recording Procedure:

    • A glass micropipette filled with the internal solution is used to form a high-resistance seal with the membrane of a neuron.

    • The membrane patch is then ruptured to achieve the whole-cell configuration.

    • The neuron is voltage-clamped at a holding potential of -60 mV.

    • NMDA receptor-mediated currents are evoked by the application of NMDA.

    • Remacemide or its metabolites are then perfused into the recording chamber at various concentrations to determine their inhibitory effect on the NMDA-evoked currents.

G cluster_workflow Whole-Cell Voltage-Clamp Workflow start Prepare Cultured Hippocampal Neurons patch Achieve Whole-Cell Patch Configuration start->patch Select healthy neuron clamp Voltage Clamp Neuron at -60 mV patch->clamp evoke Apply NMDA to Evoke Current clamp->evoke apply Apply Remacemide (or metabolite) evoke->apply Co-application record Record Inhibited NMDA Current apply->record analyze Analyze Data (IC50 determination) record->analyze

Workflow for Whole-Cell Voltage-Clamp Experiments.

[³H]Dizocilpine (MK-801) Binding Assay with Rat Forebrain Membranes

This radioligand binding assay is used to determine the affinity of remacemide for the NMDA receptor channel binding site in a competitive manner.

1. Membrane Preparation:

  • Rat forebrains are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[4]

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at high speed to pellet the membranes containing the NMDA receptors.

  • The membrane pellet is washed and resuspended in the assay buffer.

2. Binding Assay:

  • Assay Buffer: 50 mM Tris-acetate, pH 7.4.[4]

  • Incubation:

    • Aliquots of the membrane preparation are incubated with a fixed concentration of [³H]dizocilpine.

    • Increasing concentrations of this compound are added to compete for the binding of the radioligand.

    • To facilitate the binding of the channel blocker, the NMDA receptor is activated by the inclusion of glutamate and glycine in the incubation mixture.[4]

    • The incubation is typically carried out at room temperature for a defined period (e.g., 60 minutes).

  • Separation and Counting:

    • The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is then quantified using liquid scintillation counting.

  • Data Analysis: The IC50 value is determined by analyzing the competition binding curves.

G cluster_binding_workflow [³H]Dizocilpine Binding Assay Workflow prep Prepare Rat Forebrain Membranes incubate Incubate Membranes with [³H]Dizocilpine & Remacemide prep->incubate separate Separate Bound & Free Radioligand via Filtration incubate->separate quantify Quantify Bound Radioactivity separate->quantify analyze Analyze Data (IC50 determination) quantify->analyze

Workflow for [³H]Dizocilpine Binding Assay.

Signaling and Interaction Pathway

The interaction of remacemide and its metabolite with the NMDA receptor can be visualized as a multi-step process that ultimately leads to the inhibition of ion flow.

G cluster_pathway Remacemide Interaction with NMDA Receptor Glutamate Glutamate NMDAR_Closed NMDA Receptor (Closed Channel) Glutamate->NMDAR_Closed Glycine Glycine Glycine->NMDAR_Closed NMDAR_Open NMDA Receptor (Open Channel) NMDAR_Closed->NMDAR_Open Agonist Binding Channel_Blocked NMDA Receptor (Channel Blocked) NMDAR_Open->Channel_Blocked Channel Block Remacemide Remacemide Remacemide->Channel_Blocked Weak Block Allosteric_Modulation Allosteric Modulation Remacemide->Allosteric_Modulation DesGlycine Des-glycinyl Remacemide DesGlycine->Channel_Blocked Ion_Flow_Blocked Ion Flow Blocked Channel_Blocked->Ion_Flow_Blocked Allosteric_Modulation->NMDAR_Open Modulates Gating

Proposed Mechanism of Remacemide and its Metabolite.

References

In-Depth Technical Guide: Sodium Channel Blocking Properties of Remacemide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Remacemide (B146498), a compound initially developed as an anticonvulsant, exhibits a multifaceted mechanism of action, notably involving the blockade of voltage-gated sodium channels. This technical guide provides a comprehensive analysis of the sodium channel blocking properties of remacemide and its primary active metabolite, desglycinyl-remacemide. It synthesizes available quantitative data, details experimental methodologies for characterization, and visualizes the mechanistic principles and experimental workflows. This document is intended to serve as a detailed resource for researchers and professionals in the fields of neuropharmacology and drug development, offering insights into the electrophysiological effects and structure-activity relationships of remacemide as a sodium channel modulator.

Introduction

Remacemide is a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] Beyond its well-documented activity at the NMDA receptor, remacemide and its active desglycinated metabolite also interact with voltage-dependent neuronal sodium channels.[1][3] This dual mechanism of action contributes to its anticonvulsant and neuroprotective effects.[4][5] The blockade of voltage-gated sodium channels is a key mechanism for many antiepileptic drugs, as it serves to reduce neuronal hyperexcitability by inhibiting the initiation and propagation of action potentials.[6] This guide focuses specifically on the characterization of remacemide's interaction with sodium channels.

Quantitative Analysis of Sodium Channel Blockade

The inhibitory effects of remacemide and its more potent metabolite, desglycinyl-remacemide, on sodium channel function have been quantified using in vitro assays. A key study by Santangeli et al. (2002) investigated their ability to inhibit veratridine-induced sodium influx in rat cortical synaptosomes. The half-maximal inhibitory concentrations (IC50) from this study are presented below, alongside data for other established sodium channel blocking antiepileptic drugs for comparative purposes.

CompoundIC50 (µM) for Inhibition of Veratridine-Induced Na+ Influx
Remacemide 160.6[7]
Desglycinyl-remacemide 85.1[7]
Carbamazepine (B1668303)325.9[7]
Lamotrigine (B1674446)23.0[7]
Table 1: Comparative IC50 values for the inhibition of veratridine-induced Na+ influx in rat cortical synaptosomes. Data sourced from Santangeli et al. (2002).[7]

These data indicate that while remacemide is a moderate inhibitor of sodium channels, its desglycinated metabolite is nearly twice as potent. Both compounds are less potent than lamotrigine but more potent than carbamazepine in this particular assay.

Mechanism of Action and State Dependence

The prevailing model for the action of many local anesthetics and anticonvulsants on voltage-gated sodium channels is the modulated receptor hypothesis . This hypothesis posits that these drugs exhibit different binding affinities for the various conformational states of the channel (resting, open, and inactivated).[8][9] Typically, these drugs show a higher affinity for the open and/or inactivated states than for the resting state. This state-dependent binding leads to a use-dependent or frequency-dependent block, where the inhibitory effect is more pronounced at higher frequencies of neuronal firing. This is a desirable property for antiepileptic drugs, as it allows for selective targeting of rapidly firing neurons characteristic of seizure activity, with less effect on neurons firing at normal physiological rates. While direct evidence detailing the use-dependent block of remacemide is not extensively available in the public domain, its classification as an anticonvulsant that blocks sustained repetitive firing suggests a likely adherence to this mechanism.[4]

Modulated Receptor Hypothesis for Remacemide.

Experimental Protocols

The following sections detail the methodologies employed to characterize the sodium channel blocking properties of remacemide and other similar compounds.

Veratridine-Induced Sodium Influx Assay in Synaptosomes

This assay provides a functional measure of sodium channel inhibition by assessing the influx of sodium into isolated nerve terminals (synaptosomes) stimulated by the sodium channel activator, veratridine (B1662332).

a) Preparation of Synaptosomes:

  • Male Wistar rats are euthanized, and the cerebral cortices are rapidly dissected and placed in ice-cold sucrose (B13894) buffer (e.g., 0.32 M sucrose, 5 mM HEPES, pH 7.4).

  • The tissue is homogenized in the sucrose buffer using a Dounce homogenizer.

  • The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction (P2 pellet). The crude synaptosomal pellet is then further purified using a density gradient centrifugation, typically with Ficoll or Percoll.

  • The purified synaptosomes are washed and resuspended in a physiological buffer.

b) Measurement of Sodium Influx:

  • Synaptosomes are pre-incubated with varying concentrations of the test compound (e.g., remacemide, desglycinyl-remacemide) or vehicle control.

  • Sodium influx is initiated by the addition of a fixed concentration of veratridine (e.g., 10 µM).[1] Veratridine holds the sodium channels in an open state, leading to a sustained influx of sodium.

  • The influx of sodium can be measured directly using a sodium-sensitive fluorescent dye (e.g., SBFI) or indirectly by measuring a downstream consequence of increased intracellular sodium, such as changes in synaptosomal respiration.[1][10]

  • The fluorescence or oxygen consumption is measured over time using a suitable plate reader or respirometer.

  • The inhibitory effect of the test compound is calculated as the percentage reduction in the veratridine-induced signal compared to the vehicle control. IC50 values are then determined by fitting the concentration-response data to a sigmoidal curve.

G start Start prep Prepare Rat Cortical Synaptosomes start->prep end End preincubate Pre-incubate Synaptosomes with Remacemide prep->preincubate stimulate Stimulate with Veratridine preincubate->stimulate measure Measure Na+ Influx (e.g., with SBFI fluorescence) stimulate->measure analyze Analyze Data and Determine IC50 measure->analyze analyze->end

Workflow for Veratridine-Induced Na+ Influx Assay.

Whole-Cell Voltage-Clamp Electrophysiology

Whole-cell voltage-clamp is the gold-standard technique for directly measuring the effects of a compound on the function of voltage-gated ion channels in cultured cells. This method allows for precise control of the membrane potential and the recording of ionic currents.

a) Cell Culture and Preparation:

  • A suitable cell line (e.g., HEK293, CHO) stably or transiently expressing the desired voltage-gated sodium channel subtype is cultured under standard conditions. Alternatively, primary cultured neurons can be used.

  • On the day of the experiment, cells are dissociated and plated onto glass coverslips.

b) Electrophysiological Recording:

  • A coverslip with adherent cells is placed in a recording chamber on the stage of an inverted microscope and perfused with an external recording solution.

  • A glass micropipette with a tip diameter of ~1-2 µm, filled with an internal solution, is positioned onto the surface of a single cell using a micromanipulator.

  • A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane by applying gentle suction.

  • The membrane patch under the pipette tip is ruptured by applying a brief pulse of suction, establishing the whole-cell configuration, which allows for electrical access to the cell's interior.

  • The membrane potential is clamped at a holding potential where most sodium channels are in the resting state (e.g., -100 mV).

  • Voltage protocols are applied to elicit sodium currents. These protocols are designed to assess various aspects of channel function and drug block:

    • Tonic Block: Currents are elicited by brief depolarizing pulses from the holding potential at a low frequency (e.g., 0.1 Hz) before and after the application of the test compound.

    • Use-Dependent Block: A train of high-frequency depolarizing pulses (e.g., 10-30 Hz) is applied to assess the accumulation of block with repeated channel activation.

    • Voltage-Dependence of Inactivation: A series of conditioning pre-pulses to various potentials are applied before a test pulse to determine the fraction of channels available to open. This is done in the absence and presence of the drug to assess for shifts in the inactivation curve.

    • Recovery from Inactivation: A two-pulse protocol is used where a conditioning pulse inactivates the channels, followed by a variable recovery interval at a hyperpolarized potential before a second test pulse measures the extent of recovery.

c) Data Analysis:

  • The recorded currents are amplified, filtered, and digitized.

  • The peak current amplitude, as well as the kinetics of current activation and inactivation, are analyzed using specialized software.

  • The effects of the drug are quantified as the percentage of current inhibition for tonic and use-dependent block, and by the magnitude of the shift in the voltage-dependence of inactivation.

G start Start culture Culture Cells Expressing Sodium Channels start->culture end End patch Establish Whole-Cell Patch-Clamp Configuration culture->patch record_control Record Control Sodium Currents patch->record_control apply_drug Apply Remacemide record_control->apply_drug record_drug Record Sodium Currents in Presence of Remacemide apply_drug->record_drug analyze Analyze Current Inhibition, Kinetics, and State-Dependence record_drug->analyze analyze->end

Workflow for Whole-Cell Voltage-Clamp Experiments.

Structure-Activity Relationship (SAR)

The available data strongly indicate that the metabolic conversion of remacemide to desglycinyl-remacemide is a critical step for its sodium channel blocking activity.

  • Removal of the Glycine (B1666218) Moiety: The primary structural difference between remacemide and its active metabolite is the removal of the terminal glycine group. This transformation results in a primary amine in desglycinyl-remacemide.

  • Increased Potency: As shown in Table 1, desglycinyl-remacemide is approximately twice as potent as the parent compound in inhibiting sodium influx.[7] This suggests that the primary amine and/or the reduced size and polarity of the molecule enhances its interaction with the sodium channel.

  • Dual Activity: It is important to note that this metabolic conversion also dramatically increases the affinity for the NMDA receptor channel.[11] Therefore, the overall pharmacological profile of remacemide in vivo is a composite of the actions of both the parent drug and its more active metabolite at both sodium channels and NMDA receptors.

Metabolic Conversion and Potency Enhancement.

Conclusion

Remacemide and its active metabolite, desglycinyl-remacemide, are moderate inhibitors of voltage-gated sodium channels. This activity, in conjunction with their NMDA receptor antagonism, underlies their therapeutic potential as anticonvulsants and neuroprotective agents. The enhanced potency of the desglycinyl metabolite highlights the importance of metabolism in the overall pharmacological effect of remacemide. Further detailed electrophysiological studies are warranted to fully elucidate the state- and subtype-selectivity of these compounds and to refine our understanding of their precise binding site and mechanism of action on voltage-gated sodium channels. This knowledge will be invaluable for the rational design of future neuroactive compounds with optimized efficacy and safety profiles.

References

Pharmacokinetics and Bioavailability of Remacemide Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remacemide (B146498) hydrochloride is an investigational anticonvulsant agent with a unique mechanism of action. It functions as a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3] A key characteristic of remacemide is its metabolism to an active desglycinyl metabolite, which is significantly more potent in its NMDA receptor binding affinity.[3] This guide provides a comprehensive overview of the pharmacokinetics and bioavailability of remacemide hydrochloride and its active metabolite, presenting key data from various studies to support drug development and research activities.

Pharmacokinetic Properties

Remacemide and its active desglycinyl metabolite exhibit linear pharmacokinetics.[2] The drug is characterized by moderate protein binding.[2]

Absorption and Bioavailability

Detailed quantitative data on the absolute bioavailability of this compound in humans has not been extensively published in the reviewed literature.

Distribution

Information regarding the volume of distribution of remacemide and its active metabolite is not detailed in the available search results. This compound and its active metabolite have moderate protein binding.[2]

Metabolism and Excretion

Remacemide is metabolized in the liver through oxidation, catalyzed by cytochrome P450 isoenzymes, and by glucuronidation.[4] A primary metabolic pathway involves the formation of a pharmacologically active desglycinyl metabolite.[3][5] This metabolite is approximately two-fold more potent as an anticonvulsant than the parent drug and has a 150-fold higher affinity for the NMDA receptor.[3]

The following diagram illustrates the proposed metabolic pathway of this compound.

Remacemide This compound Metabolite Active Desglycinyl Metabolite Remacemide->Metabolite Hepatic Metabolism (Oxidation, Glucuronidation) Excretion Excretion Remacemide->Excretion Renal and Biliary Elimination Metabolite->Excretion Start Study Start Dosing Administer Single 300 mg Oral Dose of Remacemide HCl Start->Dosing Sampling Collect Venous Blood Samples at Predetermined Time Points Dosing->Sampling Processing Process Blood to Obtain Plasma and Store at -20°C Sampling->Processing Analysis Analyze Plasma Samples using HPLC-UV Processing->Analysis PK_Analysis Calculate Pharmacokinetic Parameters (Cmax, Tmax, t½, AUC) Analysis->PK_Analysis End Study End PK_Analysis->End cluster_receptor Cell Membrane NMDA_Receptor NMDA Receptor Ion Channel Block Channel Blockade NMDA_Receptor->Block Remacemide Remacemide Remacemide->NMDA_Receptor Binds to channel & allosteric site Desglycinyl_Metabolite Desglycinyl Metabolite Desglycinyl_Metabolite->NMDA_Receptor Binds to open channel (use-dependent) Ion_Flow Ion Flow (Ca²⁺, Na⁺)

References

A Preclinical Deep Dive: Remacemide's Profile in Epilepsy Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of remacemide (B146498), a neuroprotective agent with anticonvulsant properties. It delves into the quantitative efficacy data, detailed experimental methodologies, and the mechanistic underpinnings of remacemide's action in established animal models of epilepsy. This document is intended to serve as a thorough resource for professionals in the field of neurology and drug development.

Core Efficacy and Safety Data

Remacemide has been extensively studied in various preclinical models, primarily demonstrating efficacy against generalized tonic-clonic seizures. Its therapeutic potential has been benchmarked against several established antiepileptic drugs (AEDs). The following tables summarize the key quantitative data from these studies.

Anticonvulsant Activity in Mice

The Maximal Electroshock (MES) test in mice is a primary screening model for compounds effective against generalized tonic-clonic seizures. Remacemide demonstrated potent activity in this model.

CompoundOral ED₅₀ (mg/kg)Therapeutic Index (Inverted Screen)Therapeutic Index (Rotorod)Margin of Safety (LD₅₀/ED₅₀)
Remacemide 33[1]17.6[1]5.6[1]28.1[1]
Phenytoin11[1]57.4[1]9.6[1]-
Phenobarbital20[1]5.1[1]4.8[1]-
Carbamazepine13[1]10.2[1]--
Valproate631[1]>3[1]1.9[1]-

ED₅₀ (Median Effective Dose): The dose required to produce a therapeutic effect in 50% of the population. Therapeutic Index: A ratio that compares the toxic dose to the therapeutic dose. Margin of Safety: A ratio that compares the lethal dose to the therapeutic dose.

Stereoisomer Efficacy in Mice (MES Test)

Further studies dissected the anticonvulsant activity of remacemide's stereoisomers, revealing differential potency.

CompoundOral ED₅₀ (mg/kg)Margin of Safety (LD₅₀/ED₅₀)
Remacemide (racemate)58[2]15.1[2]
FPL 14145 ((-) stereoisomer)45[2]15.7[2]
FPL 14144 ((+) stereoisomer)79[2]18.9[2]
Efficacy in Genetically Epilepsy-Prone Rats

Remacemide was also evaluated in genetic models of epilepsy, providing insights into its effects on different seizure types.

ModelDose (mg/kg)Effect
GAERS (Genetic Absence Epilepsy Rats from Strasbourg) 20, 40, 80[3]Dose-dependent reduction in spike-and-wave discharges[3]
Wistar AS (Audiogenic Seizure) Rats 20[3]Twofold increase in latency to wild running and tonic seizures[3]
40[3]Inhibition of wild running and tonic seizures in 7 out of 8 rats[3]

Mechanism of Action

Remacemide's anticonvulsant and neuroprotective effects are attributed to a dual mechanism of action. It acts as a non-competitive, low-affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor.[4][5] Additionally, both remacemide and its active metabolite interact with voltage-dependent sodium channels.[4] This multifaceted approach contributes to its profile in preclinical models. The active desglycinated metabolite is notably more potent than the parent compound, displacing [3H]MK801 binding from cerebral cortical membranes with approximately 150-fold greater potency.[6]

Remacemide Mechanism of Action cluster_PreSynaptic Presynaptic Terminal cluster_PostSynaptic Postsynaptic Terminal Na_Channel Voltage-Gated Na+ Channel Glutamate_Vesicle Glutamate Vesicle Na_Channel->Glutamate_Vesicle Triggers Glutamate_Release Glutamate Release Glutamate_Vesicle->Glutamate_Release NMDA_Receptor NMDA Receptor Ca_Channel Ca2+ Channel NMDA_Receptor->Ca_Channel Opens Excitotoxicity Neuronal Hyperexcitability & Excitotoxicity Ca_Channel->Excitotoxicity Leads to Remacemide Remacemide & Active Metabolite Remacemide->Na_Channel Blocks Remacemide->NMDA_Receptor Blocks (Non-competitive) Action_Potential Action Potential Action_Potential->Na_Channel Activates Glutamate_Release->NMDA_Receptor Activates Maximal Electroshock (MES) Test Workflow cluster_details Key Parameters start Animal Acclimatization (e.g., Male CF-1 mice) admin Compound Administration (Oral gavage or IP injection) start->admin wait Waiting Period (Time to Peak Effect) admin->wait stim Corneal Electrode Placement & Electrical Stimulation (e.g., 50 mA, 60 Hz, 0.2s) wait->stim observe Observation of Seizure (Tonic hindlimb extension) stim->observe endpoint Endpoint Assessment (Abolition of tonic hindlimb extension) observe->endpoint end Data Analysis (ED₅₀ Calculation) endpoint->end param1 Stimulus: 50 mA, 60 Hz, 0.2s (mice) param2 Endpoint: Abolition of tonic hindlimb extension Pentylenetetrazol (PTZ) Test Workflow cluster_details Key Parameters start Animal Acclimatization admin_drug Test Compound Administration start->admin_drug wait Waiting Period admin_drug->wait admin_ptz Subcutaneous PTZ Injection (e.g., 85 mg/kg in mice) wait->admin_ptz observe Observation Period (e.g., 30 minutes) admin_ptz->observe endpoint Endpoint Assessment (Presence/absence of clonic seizures) observe->endpoint end Data Analysis endpoint->end param1 PTZ Dose (s.c.): 85 mg/kg (mice) param2 Endpoint: Clonic spasms for ~3-5 seconds Kindling Model Workflow start Surgical Implantation of Electrode (e.g., in amygdala) recovery Post-Surgical Recovery start->recovery kindling_phase Repeated Sub-threshold Electrical or Chemical Stimulation recovery->kindling_phase seizure_dev Progressive Seizure Development kindling_phase->seizure_dev fully_kindled Fully Kindled State Reached seizure_dev->fully_kindled drug_test Test Compound Administration fully_kindled->drug_test challenge Challenge with Stimulation drug_test->challenge observe Observation of Seizure Severity challenge->observe end Data Analysis observe->end

References

Remacemide Hydrochloride: A Technical Guide to its Neuroprotective Potential in Ischemic Stroke

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ischemic stroke, a leading cause of long-term disability and mortality, is characterized by a complex cascade of events leading to neuronal death in the affected brain regions. One of the key pathological mechanisms is excitotoxicity, primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors. Remacemide (B146498) hydrochloride and its principal active desglycinyl metabolite are low-affinity, noncompetitive NMDA receptor channel blockers that have demonstrated neuroprotective effects in various preclinical models of cerebral ischemia.[1][2][3] This technical guide provides an in-depth overview of the current knowledge on remacemide hydrochloride as a potential neuroprotective agent for ischemic stroke, focusing on its mechanism of action, preclinical efficacy, and clinical safety profile. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and development in this area.

Mechanism of Action

This compound exerts its neuroprotective effects through a dual mechanism of action, primarily targeting two key players in the ischemic cascade: NMDA receptors and voltage-gated sodium channels.[4]

NMDA Receptor Antagonism

Remacemide itself is a low-affinity uncompetitive antagonist of the NMDA receptor.[4] However, its more potent neuroprotective activity is attributed to its principal active metabolite, desglycinyl-remacemide.[4] This metabolite acts as a more potent uncompetitive antagonist at the NMDA receptor channel, effectively blocking the excessive influx of calcium ions (Ca2+) that triggers a cascade of neurotoxic intracellular events, including the activation of proteases and nucleases, and the generation of reactive oxygen species.[5]

Voltage-Gated Sodium Channel Blockade

Both remacemide and its desglycinyl metabolite also block voltage-gated sodium channels.[4][6] During ischemia, persistent depolarization of neuronal membranes leads to the sustained opening of these channels, contributing to further energy depletion and neuronal injury. By blocking these channels, remacemide and its metabolite help to stabilize neuronal membranes and reduce the overall excitotoxic burden.

The following diagram illustrates the proposed signaling pathway for remacemide's neuroprotective action:

Remacemide_Signaling_Pathway cluster_0 Ischemic Cascade cluster_1 Remacemide Action cluster_2 Cellular Effects Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Activates VGSC Voltage-Gated Na+ Channels Na_Influx Decreased Na+ Influx VGSC->Na_Influx Mediates Remacemide Remacemide & Desglycinyl Metabolite Remacemide->VGSC Blocks Remacemide->NMDAR Blocks Ca_Influx Decreased Ca2+ Influx NMDAR->Ca_Influx Mediates Neuroprotection Neuroprotection Ca_Influx->Neuroprotection Leads to Na_Influx->Neuroprotection Contributes to

Proposed signaling pathway of this compound.

Preclinical Efficacy

The neuroprotective effects of this compound have been evaluated in various animal models of focal and global cerebral ischemia.

Quantitative Data from Preclinical Studies

The following table summarizes the key quantitative findings from a pivotal preclinical study.

Animal ModelIschemia ModelTreatment ProtocolPrimary OutcomeResultReference
Anesthetized CatsPermanent Middle Cerebral Artery Occlusion (MCAO)Infusion of 278 µg/kg/min (total dose 25 mg/kg) initiated 90 min prior to MCAOVolume of Ischemic Damage49.5% reduction (Vehicle: 2505 ± 454 mm³ vs. Remacemide: 1266 ± 54 mm³; P < 0.02)[1][7]
RatGlobal Ischemia (Four-Vessel Occlusion)Not specifiedHippocampal CA1 DamageShowed neuroprotective properties[1]
Experimental Protocols

A commonly cited study utilized a feline model of focal cerebral ischemia.[1][7]

  • Animal Model: Adult cats, anesthetized with chloralose.

  • Ischemia Induction: Permanent occlusion of the middle cerebral artery (MCA) was achieved through a subtemporal approach.

  • Drug Administration: this compound was administered as an intravenous infusion starting 90 minutes before the MCAO procedure and was discontinued (B1498344) at the time of occlusion.

  • Outcome Assessment: The volume of ischemic damage was assessed post-mortem.

The experimental workflow for this preclinical study is depicted below:

Preclinical_Workflow Start Animal Preparation (Anesthetized Cat) Drug_Admin Remacemide Infusion (90 min prior to MCAO) Start->Drug_Admin MCAO Permanent MCAO Drug_Admin->MCAO Monitoring Physiological Monitoring MCAO->Monitoring Sacrifice Euthanasia Monitoring->Sacrifice Analysis Histological Analysis (Infarct Volume Measurement) Sacrifice->Analysis End Data Analysis & Conclusion Analysis->End

Experimental workflow for the feline MCAO study.

  • Animal Model: Male Sprague-Dawley or Wistar rats.

  • Ischemia Induction: A nylon monofilament is inserted into the internal carotid artery and advanced to occlude the origin of the MCA. The occlusion can be transient or permanent.

  • Neurological Assessment: Neurological deficits are often assessed using a composite neuroscore, which includes tests for spontaneous activity, symmetry of limb movement, forepaw outstretching, climbing, body proprioception, and response to vibrissae touch.[9]

Clinical Studies in Acute Ischemic Stroke

A double-blind, placebo-controlled, dose-escalating study was conducted to assess the safety, tolerability, and pharmacokinetics of this compound in patients with acute ischemic stroke (within 12 hours of onset).[2][3]

Study Design and Dosage
  • Design: Placebo-controlled, dose-escalating, parallel-group study.

  • Participants: Patients with recent onset (within 12 hours) ischemic stroke.

  • Treatment Groups: Patients received twice-daily treatment with 100 mg, 200 mg, 300 mg, 400 mg, 500 mg, or 600 mg of this compound, or placebo.[2][3] The initial protocol of two intravenous infusions followed by oral treatment was amended to six intravenous infusions over three days due to the high incidence of dysphagia.[2][3]

Safety and Tolerability

The study found that the maximum well-tolerated dose of this compound in acute stroke patients was 400 mg twice daily.[2][3] Doses of 200 mg twice daily or higher achieved plasma concentrations predicted to be neuroprotective based on animal models (250 to 600 ng/mL).[2][3]

The most common treatment-related adverse events were related to the central nervous system (CNS) and appeared to be dose-dependent.[2]

Dose GroupNumber of PatientsPatients Withdrawn due to CNS Adverse EventsOther Notable Adverse Events
Placebo8 (in total across groups)1Vomiting (1 patient)
100 mg BID60-
200 mg BID60-
300 mg BID60-
400 mg BID60-
500 mg BID61Agitation, Hyperreflexia
600 mg BID62Hallucinations, Nausea, Vomiting, Somnolence

BID: twice a day. Data compiled from Muir et al., 1999.[2][3]

Discussion and Future Directions

This compound has demonstrated a clear neuroprotective effect in preclinical models of ischemic stroke, supported by a plausible dual mechanism of action targeting both NMDA receptor-mediated excitotoxicity and voltage-gated sodium channel dysfunction. The safety and tolerability profile in acute stroke patients appears acceptable at doses predicted to be therapeutic.

However, several key questions remain. While the preclinical data in the feline model are compelling, further studies in rodent models with detailed neurological outcome measures would strengthen the rationale for larger clinical trials. The optimal therapeutic window for administration post-stroke needs to be more precisely defined. Furthermore, the contribution of the desglycinyl metabolite to the overall neuroprotective effect in humans requires further investigation.

Future research should focus on:

  • Conducting well-designed preclinical studies in rodent models of both focal and global ischemia to establish a dose-response relationship for both infarct volume reduction and improvement in long-term neurological function.

  • Investigating the pharmacokinetics and pharmacodynamics of both remacemide and its desglycinyl metabolite in the ischemic brain.

  • Exploring the potential of this compound in combination with thrombolytic therapies.

Conclusion

This compound represents a promising neuroprotective agent for the treatment of acute ischemic stroke. Its dual mechanism of action targeting key pathways in the ischemic cascade, coupled with positive preclinical data and a manageable safety profile in early clinical trials, warrants further investigation to fully elucidate its therapeutic potential in improving outcomes for stroke patients.

References

Early research on remacemide for Parkinson's disease treatment

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Early Research of Remacemide (B146498) for Parkinson's Disease

Introduction

Remacemide hydrochloride is an orally active, low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. Its development for Parkinson's disease was predicated on the understanding that the loss of dopaminergic innervation in the striatum leads to overactivity of glutamatergic pathways in the basal ganglia, contributing to parkinsonian motor symptoms.[1] Early research aimed to evaluate whether modulating this glutamatergic hyperactivity with remacemide could provide symptomatic relief, act as an adjunct to levodopa (B1675098) therapy, and potentially offer neuroprotective effects by reducing excitotoxicity.[2][3] This document provides a technical overview of the foundational preclinical and clinical studies that investigated the safety, tolerability, efficacy, and pharmacokinetics of remacemide in the context of Parkinson's disease.

Mechanism of Action

Remacemide functions as an uncompetitive antagonist at the NMDA receptor ion channel.[1] It also possesses a prominent active desglycinyl metabolite, which has a moderate affinity for the NMDA receptor.[4] In the parkinsonian state, the depletion of dopamine (B1211576) leads to excessive glutamatergic transmission from the subthalamic nucleus to the output nuclei of the basal ganglia (globus pallidus internal segment and substantia nigra pars reticulata).[1] By blocking the NMDA receptor, remacemide was hypothesized to dampen this pathological overactivity, thereby ameliorating motor symptoms.

cluster_BG Basal Ganglia Circuitry in Parkinson's Disease STN Subthalamic Nucleus (STN) GPi_SNr Globus Pallidus (GPi) / Substantia Nigra (SNr) STN->GPi_SNr Glutamatergic (Overactive) Thalamus Thalamus GPi_SNr->Thalamus GABAergic (Inhibitory) Cortex Motor Cortex Thalamus->Cortex Glutamatergic (Excitatory) Dopamine Dopamine Depletion Dopamine->STN Loss of inhibition Remacemide Remacemide (NMDA Antagonist) Remacemide->GPi_SNr Blocks Glutamate (B1630785) at NMDA Receptor

Proposed mechanism of remacemide in the parkinsonian basal ganglia circuit.

Preclinical Research in Animal Models

Initial investigations in rodent and primate models of Parkinson's disease were crucial for establishing the therapeutic rationale for clinical trials.

Experimental Protocols
  • Rodent Model Protocol: Studies utilized monoamine-depleted rats as a model for Parkinson's disease. This compound was administered orally at doses ranging from 5-40 mg/kg. Its effect on locomotor activity was measured, both alone and in combination with a subthreshold or suprathreshold dose of levodopa methylester (100-200 mg/kg, intraperitoneally). This protocol aimed to determine if remacemide could potentiate the effects of levodopa.[1]

  • Primate Model Protocol: Parkinsonian rhesus monkeys, rendered symptomatic with MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), were used. The experimental design involved the oral administration of this compound (5 mg/kg) in conjunction with levodopa-carbidopa. The primary outcome was the change in parkinsonian signs, which was assessed via blinded clinical scoring of videotaped sessions to ensure unbiased evaluation. The duration of the therapeutic effect was also monitored for at least 5 hours post-administration.[1]

cluster_rodent Rodent Model Workflow cluster_primate Primate Model Workflow r1 Induce Parkinsonism (Monoamine Depletion) r2 Administer Remacemide (5-40 mg/kg, PO) r1->r2 r3 Administer Levodopa (Sub/Supra-threshold) r2->r3 r4 Measure Locomotor Activity r3->r4 p1 Induce Parkinsonism (MPTP) p2 Administer Remacemide (5 mg/kg, PO) + Levodopa/Carbidopa p1->p2 p3 Videotape Behavior p2->p3 p4 Blinded Clinical Scoring p3->p4

Workflow for preclinical evaluation of remacemide in animal models.
Quantitative Data from Preclinical Studies

The results from animal studies demonstrated a significant antiparkinsonian effect when remacemide was used as an adjunct to levodopa.

ModelDrug/DoseKey FindingReference
Rodent (Monoamine-depleted rats) Remacemide (5-40 mg/kg, PO) + subthreshold LevodopaDose-dependent increase in locomotor activity.[1]
Rodent (Monoamine-depleted rats) Remacemide (10 mg/kg, PO) + suprathreshold LevodopaPotentiation of levodopa effects.[1]
Primate (MPTP monkeys) Remacemide (5 mg/kg, PO) + Levodopa/CarbidopaSubstantially better clinical scores compared to levodopa alone. Effect lasted at least 5 hours.[1]

Clinical Research: Safety, Tolerability, and Efficacy

Following promising preclinical data, several clinical trials were initiated to assess remacemide in patients with Parkinson's disease. The primary focus of the early trials was to establish a safe and tolerable dose range.

Experimental Protocols
  • Monotherapy in Early PD: A multicenter, randomized, double-blind, placebo-controlled, dose-ranging study was conducted in 200 patients with early Parkinson's disease not yet receiving dopaminergic therapy.[2][3] Patients were randomized to receive remacemide (150, 300, or 600 mg/day) or a placebo for 5 weeks. The primary objective was to assess short-term tolerability and safety.[3]

  • Adjunctive Therapy in Fluctuating PD: A key multicenter, randomized, double-blind, placebo-controlled, parallel-group study assessed remacemide in 279 patients experiencing motor fluctuations while on levodopa.[5][6] The trial evaluated four dosage levels of remacemide over a 7-week treatment period. The primary objective was to determine the short-term tolerability and safety. Efficacy was a secondary objective, monitored using home diaries and the Unified Parkinson's Disease Rating Scale (UPDRS).[5]

  • Ascending-Dose Study: A smaller study with 33 patients aimed to establish the maximum tolerated dose (MTD) of remacemide in patients with response fluctuations or dyskinesias.[7] Remacemide was initiated at 150 mg twice daily and incrementally increased every two weeks to a potential maximum of 400 mg twice daily over a 12-week period.[7]

Safety and Tolerability Data

Remacemide was found to be generally well-tolerated across studies. Adverse events were typically dose-related and mild to moderate in severity.

Study TypePatient PopulationMax Tolerated Dose / RegimenCommon Adverse EventsReference
Monotherapy 200 Early PD (no levodopa)600 mg/day was less tolerated on a BID schedule (64%) than QID.Dizziness, Nausea[3]
Adjunctive Therapy 279 PD with motor fluctuationsWell-tolerated up to 300 mg/d (BID) and 600 mg/d (QID).Dizziness, Nausea[5][6]
Ascending-Dose 33 PD with fluctuations/dyskinesiaMedian MTD was 450 mg/day. Well-tolerated at 400 mg/day.Nausea, Vomiting, Dizziness, Headache[7]
Efficacy Data

The efficacy of remacemide was modest and observed primarily when used as an adjunct to levodopa. As a monotherapy, it showed no significant symptomatic benefit.

Study TypePatient PopulationKey Efficacy MeasureResultReference
Monotherapy 200 Early PDUPDRS ScoresNo evidence of improvement in PD signs or symptoms.[2][3]
Adjunctive Therapy 279 PD with motor fluctuations% "On" TimeTrend toward improvement (not statistically significant).[5][6]
Motor UPDRS Score ("On" state)1.7 unit improvement with 300 mg/d (p=0.01) vs. 1.7 unit worsening with placebo.[6]
Ascending-Dose 33 PD with fluctuations/dyskinesiaMotor UPDRS Score (Part III)Mean score decreased from 33 to 26 (vs. 28 to 27 for placebo).[7]
UPDRS Complications (Part IV)Mean score decreased from 8 to 6 (vs. no change for placebo).[7]

Pharmacokinetic Interaction with Levodopa

Given its intended use as an adjunctive therapy, understanding the pharmacokinetic interaction between remacemide and levodopa was critical.

Experimental Protocol

An open-label, multicenter study was performed with 18 patients with mild to moderate PD on stable levodopa dosages.[8] Levodopa pharmacokinetics were assessed at baseline after a standard morning dose. Patients then received remacemide 300 mg twice daily for two weeks. The levodopa pharmacokinetic analysis was repeated, with the final remacemide dose administered one hour before the levodopa dose.[8]

start Enroll 18 PD Patients on Stable Levodopa phase1 Baseline Visit: Administer Morning Levodopa Dose start->phase1 pk1 Measure Levodopa Pharmacokinetics (PK) phase1->pk1 treatment Administer Remacemide 300mg BID for 2 Weeks pk1->treatment phase2 Week 2 Visit: Administer Remacemide 300mg, then Levodopa 1hr later treatment->phase2 pk2 Re-measure Levodopa PK phase2->pk2 end Compare Baseline PK to Week 2 PK pk2->end

Workflow for the remacemide-levodopa pharmacokinetic interaction study.
Quantitative Pharmacokinetic Data

The study concluded that while remacemide delayed the absorption of levodopa, the overall exposure was not significantly altered.

Pharmacokinetic ParameterChange with Remacemide Co-administrationConclusionReference
Area-Under-the-Curve (AUC) No changeOverall levodopa exposure is unaffected.[8]
Peak Plasma Concentration (Cmax) Reduced by 16%A modest decrease in the peak concentration.[8]
Time to Peak Concentration (Tmax) Delayed by 20%Absorption of levodopa is slowed.[8]

Conclusion

The early research on remacemide for Parkinson's disease established it as a safe and well-tolerated compound, both as a monotherapy and as an adjunct to levodopa.[3][5] Preclinical studies strongly suggested a synergistic effect with levodopa by modulating overactive glutamatergic pathways.[1] However, clinical efficacy was modest; remacemide did not show symptomatic benefit in early, untreated PD patients and offered only a slight, though in some cases statistically significant, improvement in motor scores for patients already on levodopa.[3][6] The pharmacokinetic interaction with levodopa was deemed not clinically significant.[8] While the initial therapeutic effect was not robust enough to advance it as a primary symptomatic treatment, the favorable safety profile and scientific rationale prompted calls for further studies to explore its potential neuroprotective effects in slowing the progression of Parkinson's disease.[5][6]

References

Methodological & Application

Application Notes and Protocols for In Vivo Electrophysiology Recording of Remacemide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo electrophysiology experiments to characterize the effects of remacemide (B146498) hydrochloride, a neuroprotective agent with anticonvulsant properties. Remacemide hydrochloride acts as a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and also targets voltage-gated sodium channels. Its active metabolite, desglycinyl-remacemide, exhibits a higher potency for the NMDA receptor.

Introduction to this compound's Electrophysiological Profile

This compound and its primary metabolite modulate neuronal excitability through a dual mechanism of action:

  • NMDA Receptor Antagonism : They block the ion channel of the NMDA receptor, reducing glutamate-mediated excitatory neurotransmission. This action is crucial for its anticonvulsant and neuroprotective effects.

  • Sodium Channel Blockade : By inhibiting voltage-gated sodium channels, remacemide and its metabolite can suppress sustained repetitive firing in neurons, a key mechanism for controlling seizure propagation.

In vivo electrophysiological studies are essential to understand how these mechanisms translate to network-level changes in the brain under physiological and pathological conditions, such as epilepsy, Parkinson's disease, and cerebral ischemia.

Data Presentation: Quantitative Effects of NMDA Antagonists

While specific in vivo electrophysiological data for remacemide is limited in publicly available literature, the following tables summarize quantitative data from studies on other NMDA receptor antagonists, which can serve as a reference for expected outcomes.

Table 1: Effect of NMDA Receptor Antagonism on Striatal Neuron Firing Rate

CompoundAnimal ModelBrain RegionRecording TypeDosage/ConcentrationEffect on Firing Rate
AP-5RatStriatumMulti-unit activity100 µM (local infusion)Reduced spontaneous firing rate to 56% of baseline[1]

Table 2: Effects of NMDA Receptor Ligands on EEG Activity

CompoundAnimal ModelBrain RegionAdministrationDosageEffect on EEG
MK-801RatHippocampus & NeocortexIntraperitoneal (i.p.)0.025-0.1 mg/kgIncreased EEG amplitude[2]
KetamineRatHippocampus & NeocortexIntraperitoneal (i.p.)10-50 mg/kgIncreased EEG amplitude[2]
NMDARatHippocampus & NeocortexIntracerebroventricular (ICV)0.25-1 nmolDecreased EEG amplitude in hippocampus and frequency in cortex[2]

Experimental Protocols

The following are detailed protocols for in vivo electrophysiological recordings, adapted for the investigation of this compound in relevant animal models.

Protocol 1: Single-Unit and Local Field Potential (LFP) Recording in the Hippocampus of an Anesthetized Rat

This protocol is designed to assess the effects of remacemide on neuronal firing and local network oscillations in the hippocampus, a region critical in epilepsy and memory.

3.1.1. Animal Preparation and Surgery

  • Anesthetize an adult male Sprague-Dawley rat with an appropriate anesthetic (e.g., urethane, 1.5 g/kg, i.p., or isoflurane).

  • Place the animal in a stereotaxic frame, ensuring the head is held firmly and level.

  • Maintain body temperature at 37°C using a heating pad.

  • Make a midline scalp incision to expose the skull.

  • Drill a small craniotomy over the hippocampus (e.g., AP -3.8 mm, ML +2.5 mm from bregma).

  • Carefully remove the dura mater to expose the cortical surface.

3.1.2. Electrode Implantation and Recording

  • Slowly lower a microelectrode (e.g., tungsten or silicon probe) into the CA1 pyramidal cell layer of the hippocampus (DV ~2.5-2.8 mm from the cortical surface).

  • Identify the CA1 layer by its characteristic electrophysiological signatures, such as the presence of "sharp waves" and "ripples" in the LFP.

  • Place a reference electrode in a region of low electrical activity, such as the cerebellum or over the frontal cortex.

  • Allow the electrode to stabilize for at least 30 minutes before beginning baseline recordings.

  • Record baseline spontaneous single-unit activity and LFPs for a stable period (e.g., 20-30 minutes).

  • Administer this compound (e.g., 5-40 mg/kg, i.p. or orally) or vehicle.

  • Continuously record single-unit activity and LFPs for at least 2 hours post-administration.

3.1.3. Data Analysis

  • Single-Unit Activity : Isolate single units based on waveform characteristics. Analyze changes in firing rate, burst firing patterns, and inter-spike intervals before and after drug administration.

  • Local Field Potentials : Analyze the power spectral density of the LFP to assess changes in different frequency bands (e.g., delta, theta, gamma).

Protocol 2: EEG Recording in a Rat Model of Status Epilepticus

This protocol is designed to evaluate the anticonvulsant effects of this compound on seizure activity.

3.2.1. Electrode Implantation

  • Anesthetize the rat and place it in a stereotaxic frame as described in Protocol 1.

  • Implant stainless steel screw electrodes into the skull over the cortex (e.g., frontal and parietal cortices) for EEG recording.

  • Implant a reference screw electrode over the cerebellum.

  • Secure the electrodes and a head-stage connector to the skull with dental cement.

  • Allow the animal to recover from surgery for at least one week.

3.2.2. Seizure Induction and Recording

  • Connect the animal to the EEG recording system in a chamber that allows for free movement and video monitoring.

  • Record baseline EEG for at least 30 minutes.

  • Administer a sub-convulsive dose of a chemoconvulsant (e.g., pilocarpine (B147212) or kainic acid) to induce status epilepticus.

  • Pre-treat a cohort of animals with this compound (e.g., 25 mg/kg, orally) or vehicle before administering the chemoconvulsant.

  • Record EEG and behavior for several hours to monitor the onset, duration, and severity of seizures.

3.2.3. Data Analysis

  • Analyze EEG recordings for epileptiform activity, such as spikes, sharp waves, and seizure-like discharges.

  • Quantify seizure frequency, duration, and electrographic power.

  • Correlate EEG findings with behavioral seizure severity using a standardized scoring system (e.g., the Racine scale).

Visualizations

Signaling Pathway of this compound

Remacemide_Signaling_Pathway cluster_glutamatergic Glutamatergic Synapse cluster_sodium Neuronal Membrane Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_influx Ca²+ Influx NMDA_R->Ca_influx Opens Channel Excitotoxicity Excitotoxicity / Seizure Activity Ca_influx->Excitotoxicity Na_channel Voltage-gated Na+ Channel Repetitive_Firing Sustained Repetitive Firing Na_channel->Repetitive_Firing Mediates Remacemide Remacemide HCl & Desglycinyl Metabolite Remacemide->NMDA_R Blocks (Non-competitive) Remacemide->Na_channel Blocks

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vivo Electrophysiology

InVivo_Electrophysiology_Workflow cluster_preparation Animal Preparation cluster_recording Recording cluster_analysis Data Analysis Anesthesia Anesthesia Stereotaxic_Surgery Stereotaxic Surgery Anesthesia->Stereotaxic_Surgery Electrode_Implantation Electrode Implantation Stereotaxic_Surgery->Electrode_Implantation Baseline Baseline Recording (Spontaneous Activity) Electrode_Implantation->Baseline Drug_Admin Remacemide HCl Administration Baseline->Drug_Admin Post_Drug Post-Drug Recording Drug_Admin->Post_Drug Spike_Sorting Spike Sorting Post_Drug->Spike_Sorting LFP_Analysis LFP Spectral Analysis Post_Drug->LFP_Analysis Firing_Rate Firing Rate Analysis Spike_Sorting->Firing_Rate

Caption: Workflow for in vivo electrophysiological recording.

Logical Relationship of Remacemide's Effects

Remacemide_Effects_Logic cluster_mechanism Molecular Mechanisms cluster_cellular Cellular Effects cluster_systemic Systemic Outcomes Remacemide Remacemide HCl NMDA_Block NMDA Receptor Antagonism Remacemide->NMDA_Block Na_Block Na+ Channel Blockade Remacemide->Na_Block Reduced_Excitotoxicity Reduced Glutamatergic Excitotoxicity NMDA_Block->Reduced_Excitotoxicity Reduced_Firing Suppressed Repetitive Firing Na_Block->Reduced_Firing Anticonvulsant Anticonvulsant Effect Reduced_Excitotoxicity->Anticonvulsant Neuroprotection Neuroprotective Effect Reduced_Excitotoxicity->Neuroprotection Reduced_Firing->Anticonvulsant

References

Application Notes and Protocols for Utilizing Remacemide in Patch Clamp Studies of Cultured Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remacemide (B146498) is a neuroactive compound with a dual mechanism of action, functioning as a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and a blocker of voltage-gated sodium channels.[1] Its active desglycinated metabolite, AR-R 12495 AR (desglycinyl-remacemide), exhibits a more potent affinity for the NMDA receptor.[1][2][3] This dual functionality makes remacemide a compound of significant interest for studying neuronal excitability, synaptic transmission, and neuroprotection in cultured neurons. These application notes provide detailed protocols for investigating the effects of remacemide on both NMDA receptor-mediated currents and voltage-gated sodium currents using the whole-cell patch clamp technique.

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory effects of remacemide and its active metabolite on NMDA receptors and voltage-gated sodium channels.

Table 1: Inhibitory Potency (IC50) of Remacemide and its Metabolite on NMDA Receptor-Mediated Currents in Cultured Rat Hippocampal Neurons.

CompoundIC50 (µM) at -60 mVStereoisomer
(+/-)-Remacemide~71Racemic
R(+)-Remacemide67R-enantiomer
S(-)-Remacemide75S-enantiomer
S(+)-Desglycinyl-remacemide0.7S-enantiomer
R(-)-Desglycinyl-remacemide4R-enantiomer

Data extracted from whole-cell voltage-clamp recordings.[2]

Table 2: Inhibitory Potency (IC50) of Remacemide and its Metabolite on Veratridine-Stimulated Sodium Influx in Rat Cortical Synaptosomes.

CompoundIC50 (µM)
Remacemide160.6
Desglycinyl-remacemide85.1

This data provides an indication of the compounds' effects on voltage-gated sodium channels.[4]

Signaling Pathways and Mechanisms

NMDA Receptor Antagonism

Remacemide and its metabolite act as uncompetitive antagonists of the NMDA receptor, meaning they bind to a site within the ion channel pore when it is in the open state. This binding event physically occludes the channel, preventing the influx of Ca²⁺ and Na⁺ ions. The block by the more potent desglycinyl metabolite is strongly use- and voltage-dependent.[2]

NMDA_Pathway Glutamate Glutamate NMDAR NMDA Receptor (Closed) Glutamate->NMDAR Glycine Glycine Glycine->NMDAR NMDAR_Open NMDA Receptor (Open) NMDAR->NMDAR_Open Depolarization (Mg²+ block removal) Ca_Influx Ca²+ Influx NMDAR_Open->Ca_Influx NMDAR_Blocked NMDA Receptor (Blocked) NMDAR_Open->NMDAR_Blocked Downstream Downstream Signaling (e.g., Synaptic Plasticity) Ca_Influx->Downstream Remacemide Remacemide / Desglycinyl-remacemide Remacemide->NMDAR_Open Remacemide->NMDAR_Blocked NMDAR_Blocked->Ca_Influx X

NMDA receptor antagonism by remacemide.
Voltage-Gated Sodium Channel Blockade

Remacemide also blocks voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials. This action is thought to contribute to its anticonvulsant properties by reducing sustained repetitive firing in neurons.[3]

Sodium_Channel_Block Depolarization Membrane Depolarization Na_Channel_Open Voltage-Gated Na+ Channel Opens Depolarization->Na_Channel_Open Na_Influx Na+ Influx Na_Channel_Open->Na_Influx Na_Channel_Blocked Na+ Channel Blocked Na_Channel_Open->Na_Channel_Blocked AP Action Potential Propagation Na_Influx->AP Remacemide Remacemide Remacemide->Na_Channel_Open Remacemide->Na_Channel_Blocked Na_Channel_Blocked->Na_Influx X

Voltage-gated sodium channel blockade by remacemide.

Experimental Protocols

Experimental Workflow for Patch Clamp Studies

The general workflow for investigating the effects of remacemide on cultured neurons using patch clamp electrophysiology is outlined below.

Workflow cluster_prep Preparation cluster_recording Patch Clamp Recording cluster_analysis Data Analysis Culture Culture Neurons on Coverslips Setup Mount Coverslip and Establish Whole-Cell Configuration Culture->Setup Solutions Prepare External and Internal Solutions Solutions->Setup Remacemide_Prep Prepare Remacemide Stock and Working Solutions Application Perfuse with Remacemide Solution Remacemide_Prep->Application Baseline Record Baseline Currents (NMDA-evoked or Na+) Setup->Baseline Baseline->Application Recording Record Currents in the Presence of Remacemide Application->Recording Washout Washout with Control Solution Recording->Washout Analysis Analyze Current Amplitude, Kinetics, and I-V Relationship Recording->Analysis Washout->Analysis Dose_Response Construct Dose-Response Curve and Calculate IC50 Analysis->Dose_Response

General workflow for patch clamp experiments with remacemide.
Protocol 1: Investigating the Effect of Remacemide on NMDA Receptor-Mediated Currents

Objective: To characterize the inhibitory effect of remacemide and its desglycinyl metabolite on NMDA receptor-mediated currents in cultured neurons.

Materials:

  • Cultured neurons (e.g., hippocampal or cortical neurons)

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.001 glycine, pH 7.4 with NaOH. Magnesium is omitted to prevent voltage-dependent block of NMDA receptors.

  • Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2 with CsOH.

  • NMDA (agonist)

  • Remacemide hydrochloride and/or desglycinyl-remacemide

  • Patch clamp setup (amplifier, micromanipulator, perfusion system)

Procedure:

  • Preparation: Prepare stock solutions of remacemide and NMDA in water or DMSO. Dilute to final working concentrations in the external solution on the day of the experiment.

  • Cell Culture: Plate neurons on glass coverslips suitable for patch clamp recording and culture for 7-14 days in vitro.

  • Recording:

    • Transfer a coverslip to the recording chamber and perfuse with the external solution.

    • Establish a whole-cell voltage-clamp configuration on a selected neuron.

    • Hold the neuron at a membrane potential of -60 mV.

    • Obtain a stable baseline recording.

  • NMDA Application and Baseline Recording:

    • Apply a brief pulse of NMDA (e.g., 100 µM for 2-5 seconds) to evoke an inward current.

    • Record the peak amplitude and decay kinetics of the NMDA-evoked current. Repeat several times to ensure a stable response.

  • Remacemide Application:

    • Perfuse the recording chamber with the external solution containing the desired concentration of remacemide (e.g., starting with a concentration around the IC50 value, see Table 1). Allow 2-3 minutes for equilibration.

    • While perfusing with remacemide, apply another pulse of NMDA.

  • Data Acquisition:

    • Record the NMDA-evoked current in the presence of remacemide.

    • To test for use-dependency, apply a train of NMDA pulses in the presence of the drug.

  • Washout: Perfuse with the control external solution to wash out the drug and observe any recovery of the NMDA-evoked current.

  • Dose-Response: Repeat steps 5-7 with a range of remacemide concentrations to construct a dose-response curve and calculate the IC50.

Protocol 2: Assessing the Effect of Remacemide on Voltage-Gated Sodium Currents

Objective: To determine the inhibitory effect of remacemide on voltage-gated sodium currents in cultured neurons.

Materials:

  • Cultured neurons

  • External solution (in mM): 140 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4 with NaOH. To isolate sodium currents, blockers of other channels can be added (e.g., CdCl₂ for calcium channels, TEA for potassium channels).

  • Internal solution (in mM): 140 CsF, 10 NaCl, 10 HEPES, 10 EGTA, pH 7.2 with CsOH.

  • This compound

  • Patch clamp setup

Procedure:

  • Preparation: Prepare a stock solution of remacemide and dilute to working concentrations in the external solution.

  • Recording:

    • Establish a whole-cell voltage-clamp configuration.

    • Hold the neuron at a hyperpolarized potential (e.g., -90 mV) to ensure sodium channels are in a closed, ready-to-activate state.

  • Baseline Sodium Current Recording:

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit inward sodium currents.

    • Record the peak current amplitude at each voltage step to construct a current-voltage (I-V) relationship.

  • Remacemide Application:

    • Perfuse the chamber with the desired concentration of remacemide (refer to Table 2 for guidance on effective concentrations). Allow for equilibration.

  • Data Acquisition in the Presence of Remacemide:

    • Repeat the series of depolarizing voltage steps and record the sodium currents.

    • Compare the peak current amplitudes and the I-V relationship before and after drug application.

  • Washout: Perfuse with the control external solution to observe the reversibility of the block.

  • Dose-Response: Repeat steps 4-6 with various concentrations of remacemide to determine the IC50 for sodium channel blockade.

Conclusion

Remacemide's dual action on both NMDA receptors and voltage-gated sodium channels provides a versatile tool for neuropharmacological research. The protocols outlined above offer a systematic approach to dissecting the effects of remacemide on these two critical components of neuronal signaling in cultured neurons. By carefully controlling experimental conditions and applying appropriate voltage protocols, researchers can gain valuable insights into the mechanisms underlying remacemide's anticonvulsant and neuroprotective properties.

References

Application Notes and Protocols for Remacemide Testing in Animal Models of Huntington's Disease

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Huntington's disease (HD) is a progressive neurodegenerative disorder characterized by motor, cognitive, and psychiatric deficits. A key pathological mechanism implicated in HD is excitotoxicity, mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors. Remacemide (B146498), a low-affinity NMDA receptor antagonist, has been investigated as a potential therapeutic agent to mitigate this excitotoxic damage. This document provides detailed application notes and protocols for testing the efficacy of remacemide in established animal models of HD.

Animal Models

Transgenic mouse models that express the mutated human huntingtin gene are widely used to study HD pathogenesis and for preclinical drug testing. The most relevant models for remacemide studies have been the R6/2 and N171-82Q mice, which exhibit a rapid and progressive HD-like phenotype.

  • R6/2 Mice: These mice express exon 1 of the human huntingtin gene with an expanded CAG repeat. They develop a severe and rapidly progressing phenotype with motor deficits, weight loss, and a shortened lifespan, making them suitable for survival and motor function studies.[1]

  • N171-82Q Mice: These mice express a longer N-terminal fragment of the mutant huntingtin protein and also display a progressive neurological phenotype, although typically less severe and with a slightly longer lifespan than R6/2 mice.[1]

Mechanism of Action of Remacemide in Huntington's Disease

Remacemide acts as a non-competitive antagonist of the NMDA receptor. In Huntington's disease, excessive glutamate (B1630785) release leads to overstimulation of NMDA receptors, resulting in a massive influx of calcium ions (Ca2+). This calcium overload triggers a cascade of intracellular events, including mitochondrial dysfunction, activation of proteases and caspases, and ultimately, neuronal cell death. By blocking the NMDA receptor ion channel, remacemide reduces this excitotoxic cascade, offering a potential neuroprotective effect.[2][3][4]

Data Presentation

Table 1: Effects of Remacemide on Survival in Huntington's Disease Mouse Models
Animal ModelTreatmentMean Survival (Days)% Increase in SurvivalReference
R6/2Untreated96.5 ± 1.8-[5]
R6/2Remacemide111.4 ± 2.115.5%[5]
R6/2Coenzyme Q10 + Remacemide127.2 ± 3.131.8%[5]
N171-82QUntreated127.4 ± 11.7-[5]
N171-82QCoenzyme Q10 + Remacemide153.3 ± 13.717%[5]
Table 2: Effects of Remacemide on Motor Performance (Rotarod) and Body Weight in R6/2 Mice
TreatmentOutcomeObservationReference
RemacemideMotor PerformanceSignificantly improved motor performance throughout the lifespan.[6]
Coenzyme Q10 + RemacemideMotor PerformanceMore efficacious in improving motor performance than either treatment alone.[6]
RemacemideBody WeightSignificant attenuation of body weight loss starting from 9 weeks of age.[6]
Coenzyme Q10 + RemacemideBody WeightResulted in less weight loss than either compound separately, with significant attenuation starting from 7 weeks of age.[6]

Experimental Protocols

Protocol 1: Oral Administration of Remacemide

This protocol describes the voluntary oral administration of remacemide incorporated into a palatable jelly, minimizing stress associated with gavage.

Materials:

  • Remacemide hydrochloride

  • Gelatin

  • Sucralose (or other sweetener)

  • Food flavoring

  • 24-well tissue culture plates

  • Micro spatula

Procedure:

  • Jelly Preparation:

    • Prepare a sweetened and flavored gelatin solution.

    • Calculate the required amount of remacemide for the desired dose (e.g., mg/kg) based on the average body weight of the mice and the number of doses per jelly batch.

    • Dissolve the remacemide in the jelly solution. For example, to achieve a 10 mg/kg dose for a 30g mouse, with 8 doses per jelly, 2.4 mg of remacemide would be added to the jelly mixture.[7]

    • Pour the mixture into a 24-well plate and allow it to set at 4°C for at least 3 hours.[7]

  • Training:

    • For 3-4 days prior to the start of the experiment, provide the mice with a piece of vehicle jelly (without the drug) at the same time each day to acclimatize them.[7][8]

  • Dosing:

    • On the treatment days, provide each mouse with a pre-weighed piece of the remacemide-containing jelly.

    • Observe the mice to ensure they consume the entire dose.

Protocol 2: Assessment of Motor Coordination using the Rotarod Test

This protocol details the procedure for assessing motor coordination and balance in mice.

Materials:

  • Rotarod apparatus for mice

Procedure:

  • Acclimation:

    • Bring the mice to the testing room at least 30 minutes before the test to allow for acclimation.

  • Training (Optional but Recommended):

    • On the day before the test, place the mice on the rotarod at a low constant speed (e.g., 4 rpm) for 60 seconds. Repeat this for a total of three trials with a 5-10 minute inter-trial interval.[9]

  • Testing:

    • Set the rotarod to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).[5]

    • Place the mouse on the rotating rod.

    • Start the acceleration and the timer simultaneously.

    • Record the latency to fall (the time at which the mouse falls off the rod).

    • If a mouse clings to the rod and completes a full passive rotation, the trial for that mouse should be stopped and the time recorded.[5]

    • Perform three trials for each mouse with a 15-minute inter-trial interval.[5]

    • The average latency to fall across the three trials is used for analysis.

Protocol 3: Histological Analysis of Neuronal Intranuclear Inclusions

This protocol outlines the steps for the preparation of brain tissue and immunohistochemical staining for ubiquitin-positive neuronal intranuclear inclusions.

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • 30% Sucrose (B13894) in PBS

  • Optimal Cutting Temperature (OCT) compound

  • Cryostat or microtome

  • Microscope slides

  • Primary antibody: anti-ubiquitin

  • Secondary antibody (e.g., biotinylated anti-rabbit IgG)

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Cresyl violet solution

  • Ethanol (B145695) series (70%, 95%, 100%)

  • Xylene

  • Mounting medium

Procedure:

  • Tissue Preparation:

    • Anesthetize the mouse and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.[2]

    • Dissect the brain and post-fix in 4% PFA overnight at 4°C.[2]

    • Cryoprotect the brain by immersing it in 30% sucrose in PBS at 4°C until it sinks (24-48 hours).[2]

    • Embed the brain in OCT compound and freeze.

    • Cut coronal sections (e.g., 30-40 µm) using a cryostat and mount them on slides.

  • Immunohistochemistry for Ubiquitin:

    • Wash the sections in PBS.

    • Perform antigen retrieval if necessary.

    • Block non-specific binding with a blocking solution (e.g., containing normal goat serum and Triton X-100).

    • Incubate with the primary anti-ubiquitin antibody overnight at 4°C.

    • Wash in PBS and incubate with the biotinylated secondary antibody.

    • Wash in PBS and incubate with an avidin-biotin complex (ABC) reagent.

    • Develop the signal using a DAB substrate kit, which will produce a brown precipitate at the site of the antigen.

    • Rinse the sections in PBS.

  • Cresyl Violet Staining (Nissl Staining):

    • Dip the slides in cresyl violet solution for 5-10 minutes.[10]

    • Rinse gently in distilled water.[10]

    • Dehydrate the sections through a series of ethanol washes (70%, 95%, 100%).[10]

    • Clear the sections in xylene.[10]

    • Coverslip the slides using a mounting medium.

  • Quantification:

    • Using a microscope, count the number of ubiquitin-positive inclusions in specific brain regions (e.g., striatum and cortex).

    • The results can be expressed as the number of inclusions per unit area.

Mandatory Visualizations

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal (Medium Spiny Neuron) Glutamate Excessive Glutamate Release NMDA_R NMDA Receptor Glutamate->NMDA_R Binds to Ca_Influx Massive Ca2+ Influx NMDA_R->Ca_Influx Opens channel Mito_Dys Mitochondrial Dysfunction Ca_Influx->Mito_Dys Caspase Caspase Activation Ca_Influx->Caspase Cell_Death Neuronal Cell Death Mito_Dys->Cell_Death Caspase->Cell_Death Remacemide Remacemide Remacemide->NMDA_R Blocks

Caption: Signaling pathway of NMDA receptor-mediated excitotoxicity in Huntington's disease and the site of action for remacemide.

G cluster_0 Phase 1: Pre-treatment cluster_1 Phase 2: Treatment cluster_2 Phase 3: Outcome Assessment cluster_3 Phase 4: Post-mortem Analysis Animal_Model Select Animal Model (e.g., R6/2 mice) Baseline Baseline Behavioral Testing (Rotarod, Body Weight) Animal_Model->Baseline Grouping Randomize into Treatment Groups (Vehicle, Remacemide) Baseline->Grouping Drug_Admin Daily Oral Administration of Remacemide Grouping->Drug_Admin Monitoring Ongoing Monitoring (Health, Body Weight) Drug_Admin->Monitoring Behavioral_Tests Regular Behavioral Testing (Rotarod) Monitoring->Behavioral_Tests Survival Record Survival Data Behavioral_Tests->Survival Endpoint Endpoint: Tissue Collection Survival->Endpoint Histology Histological Analysis (Neuronal Inclusions, Atrophy) Endpoint->Histology Data_Analysis Data Analysis and Statistical Comparison Histology->Data_Analysis

Caption: Experimental workflow for preclinical testing of remacemide in a Huntington's disease mouse model.

References

Application Note: Quantification of Remacemide in Human Plasma by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of remacemide (B146498) in human plasma. The protocol outlines a procedure involving solid-phase extraction (SPE) for sample clean-up, followed by chromatographic separation and UV detection. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving remacemide.

Introduction

Remacemide is an anticonvulsant and neuroprotective agent. Accurate and precise quantification of remacemide in biological matrices such as plasma is crucial for understanding its pharmacokinetic profile and ensuring its therapeutic efficacy and safety. This document provides a detailed protocol for a validated HPLC-UV method for the determination of remacemide in human plasma.[1]

Experimental Protocol

Materials and Reagents
  • Remacemide reference standard

  • Internal Standard (IS) - A structurally similar compound, to be selected and validated.

  • HPLC grade acetonitrile, methanol (B129727), and water

  • Reagent grade formic acid

  • Human plasma (drug-free)

  • Solid-Phase Extraction (SPE) cartridges (Ion-Exchange)

Equipment
  • HPLC system with an isocratic pump, autosampler, and UV detector

  • HPLC column (e.g., C18, 5 µm, 4.6 x 150 mm)

  • Solid-Phase Extraction manifold

  • Centrifuge

  • Vortex mixer

  • Analytical balance

  • pH meter

Chromatographic Conditions

A summary of the chromatographic conditions is provided in the table below. These parameters should be optimized for the specific instrumentation used.

ParameterRecommended Condition
Column C18 reverse-phase, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile:Phosphate Buffer (pH adjusted)
(Further optimization of ratio and pH required)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient
Detector UV
Wavelength 210 nm[1]
Preparation of Standard and Quality Control (QC) Solutions
  • Primary Stock Solution of Remacemide (1 mg/mL): Accurately weigh and dissolve an appropriate amount of remacemide reference standard in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a suitable solvent (e.g., 50:50 methanol:water).

  • Calibration Standards and Quality Control Samples: Spike drug-free human plasma with the working standard solutions to obtain calibration standards covering the desired concentration range (e.g., 10-500 ng/mL).[1] Prepare QC samples at low, medium, and high concentrations in the same manner.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol utilizes ion-exchange solid-phase extraction for sample clean-up.[1]

  • Sample Pre-treatment: To 1 mL of plasma sample (calibration standard, QC, or unknown), add the internal standard and vortex.

  • SPE Cartridge Conditioning: Condition the ion-exchange SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water or an appropriate buffer.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a suitable solvent to remove interfering substances.

  • Elution: Elute the analyte and internal standard from the cartridge with an appropriate elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase and inject it into the HPLC system.

Method Validation Parameters

A summary of the key validation parameters for this method is presented below.

ParameterResult
Linearity Range 10 - 500 ng/mL[1]
Correlation Coefficient (r²) > 0.99
Recovery > 90%[1]
Precision (Intra-day & Inter-day) Excellent[1]
Stability in Plasma Stable for at least one year at -20°C[1]

Experimental Workflow

The following diagram illustrates the logical flow of the analytical method from sample receipt to data analysis.

HPLC_Workflow Sample Plasma Sample Receipt Add_IS Add Internal Standard Sample->Add_IS SPE Solid-Phase Extraction (SPE) Add_IS->SPE Elute Elution SPE->Elute Dry_Reconstitute Evaporation & Reconstitution Elute->Dry_Reconstitute Inject Inject into HPLC Dry_Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 210 nm Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Remacemide Calibrate->Quantify

HPLC method workflow for remacemide quantification.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the key stages of the analytical method.

Logical_Relationship cluster_extraction Extraction cluster_separation Separation & Detection cluster_quantification Quantification Plasma Remacemide in Plasma SPE_cartridge Ion-Exchange SPE Plasma->SPE_cartridge Binding Clean_Sample Clean Sample Eluate SPE_cartridge->Clean_Sample Elution HPLC_Column C18 HPLC Column Clean_Sample->HPLC_Column Injection UV_Detector UV Detector (210 nm) HPLC_Column->UV_Detector Separation Peak_Area Peak Area Measurement UV_Detector->Peak_Area Signal Concentration Concentration Calculation Peak_Area->Concentration Calibration

Logical flow from sample to concentration result.

Conclusion

The described HPLC-UV method provides a reliable and sensitive approach for the quantification of remacemide in human plasma. The use of solid-phase extraction ensures a clean sample extract, minimizing matrix effects and improving the accuracy of the results. This method is well-suited for routine analysis in a clinical or research laboratory setting.

References

Application Notes and Protocols for Remacemide Hydrochloride in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Remacemide (B146498) hydrochloride is a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that also interacts with voltage-dependent neuronal sodium channels.[1][2] It is an anticonvulsant agent with neuroprotective properties.[3][4] Remacemide is metabolized to a more potent desglycinate analog, which exhibits a significantly higher affinity for the NMDA receptor.[3] These characteristics make remacemide hydrochloride a valuable tool for in vitro studies of epilepsy, neurodegenerative diseases, and cerebral ischemia.[1] This document provides a detailed protocol for the dissolution of this compound for use in in vitro assays, along with a summary of its solubility and a diagram of its mechanism of action.

Quantitative Data Summary

The solubility of this compound in aqueous solutions is a critical parameter for the preparation of stock solutions for in vitro experiments. The following table summarizes the available solubility data from various suppliers.

SolventReported Solubility/ConcentrationMolecular Weight ( g/mol )Notes
WaterSoluble to 100 mM304.82---
Water>10 mg/mL304.81---
H₂O<30.48 mg/mL[5]304.82[5]The notation "<" may indicate the upper limit tested.

Note: It is always recommended to consult the Certificate of Analysis for batch-specific information.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in Water

This protocol describes the preparation of a high-concentration aqueous stock solution of this compound.

Materials:

  • This compound powder (CAS 111686-79-4)

  • Sterile, deionized, or distilled water (cell culture grade)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Sterile syringe filters (0.22 µm)

  • Sterile microcentrifuge tubes for aliquoting

Procedure:

  • Pre-warming the Solvent: Warm the sterile water to 37°C to aid in dissolution.

  • Weighing the Compound: In a sterile environment (e.g., a biological safety cabinet), accurately weigh the desired amount of this compound powder. For 1 mL of a 100 mM stock solution, you will need 30.48 mg of this compound (based on a molecular weight of 304.82 g/mol ).

  • Dissolution:

    • Transfer the weighed powder into a sterile conical tube.

    • Add the pre-warmed sterile water to the tube to achieve the final desired concentration.

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

  • Ensuring Complete Solubilization (Optional):

    • If the solution is not completely clear, sonicate the tube in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure there are no visible particles.

  • Sterilization:

    • Sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter into a new sterile conical tube. This is crucial for cell-based assays to prevent contamination.

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can affect the stability of the compound.

    • Store the powder desiccated at room temperature as recommended by suppliers.

    • For the solvent-based stock solution, store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the stock solution to the final working concentration for application in cell culture experiments.

Materials:

  • 100 mM this compound stock solution (from Protocol 1)

  • Pre-warmed cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes or conical tubes

Procedure:

  • Thawing the Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

  • Serial Dilution: It is recommended to perform serial dilutions to achieve the desired final concentration accurately. For example, to prepare a 100 µM working solution from a 100 mM stock:

    • Prepare an intermediate dilution by adding 10 µL of the 100 mM stock solution to 990 µL of cell culture medium to get a 1 mM solution. Vortex gently to mix.

    • Add the desired volume of the 1 mM intermediate solution to your cell culture plates. For instance, to achieve a final concentration of 100 µM in a well containing 1 mL of medium, you would add 100 µL of the 1 mM solution.

  • Vehicle Control: It is essential to include a vehicle control in your experiments. In this case, the vehicle is the solvent used to dissolve the compound (water). Add an equivalent volume of sterile water to control wells.

  • Final Mixing: Gently mix the contents of the cell culture plates after adding the working solution to ensure even distribution.

Visualizations

Signaling Pathway of this compound

Remacemide_Mechanism cluster_postsynaptic Postsynaptic Neuron cluster_drug Drug Action NMDA_Receptor NMDA Receptor Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Activation Na_Channel Voltage-gated Na+ Channel Na_Influx Na+ Influx Na_Channel->Na_Influx Opening Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Remacemide Remacemide Hydrochloride Remacemide->NMDA_Receptor Blocks channel Remacemide->Na_Channel Weakly blocks

Caption: Mechanism of action of this compound.

Experimental Workflow for Preparing this compound Solutions

Workflow start Start weigh Weigh Remacemide HCl Powder start->weigh dissolve Dissolve in Sterile Water (37°C) weigh->dissolve vortex Vortex to Mix dissolve->vortex check_solubility Visually Inspect for Complete Dissolution vortex->check_solubility sonicate Sonicate (Optional) check_solubility->sonicate Particulates Present sterilize Sterile Filter (0.22 µm) check_solubility->sterilize Clear sonicate->check_solubility aliquot Aliquot into Single-Use Tubes sterilize->aliquot store Store at -20°C or -80°C aliquot->store end Stock Solution Ready for Use store->end

References

Application Notes and Protocols: Intraperitoneal vs. Oral Administration of Remacemide in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remacemide (B146498) hydrochloride is a neuroprotective agent with anticonvulsant properties. Its primary mechanism of action is as a low-affinity, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It also has a pharmacologically active desglycinyl metabolite, FPL 12495, which exhibits higher potency at the NMDA receptor.[1] The choice of administration route is a critical factor in preclinical studies, significantly impacting the pharmacokinetic and pharmacodynamic profile of a compound. This document provides a comparative overview and detailed protocols for the intraperitoneal (IP) and oral (PO) administration of remacemide in rat models.

Data Presentation: Pharmacokinetic Comparison

To illustrate the expected differences between intraperitoneal and oral administration, the following table summarizes pharmacokinetic data for deramciclane (B39774), another centrally active compound, in rats. This data is presented as a surrogate to highlight the potential differences that could be observed with remacemide.

Table 1: Comparative Pharmacokinetic Parameters of Deramciclane in Rats Following a 10 mg/kg Dose

ParameterOral AdministrationIntraperitoneal Administration
Cmax (ng/mL) 44.9≥177.8
Tmax (h) 0.5Not specified
AUC0-∞ (ng·h/mL) Not specified directly, but 29.2 times lower than IVNot specified directly, but 5.4 times lower than IV
Absolute Bioavailability (%) 3.4218.49

Data sourced from a study on deramciclane and is intended to be illustrative of the expected differences between oral and intraperitoneal routes.[2][3]

Mechanism of Action: Remacemide and the NMDA Receptor

Remacemide exerts its neuroprotective and anticonvulsant effects primarily by modulating the activity of the NMDA receptor, a key player in excitatory synaptic transmission.

Remacemide_Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel Opens Ca_Influx Ca²+ Influx Ion_Channel->Ca_Influx Neuronal_Excitation Neuronal Excitation Ca_Influx->Neuronal_Excitation Remacemide Remacemide & FPL 12495 Remacemide->Ion_Channel Blocks

Caption: Remacemide's mechanism of action at the NMDA receptor.

Experimental Protocols

The following are detailed protocols for the preparation and administration of remacemide hydrochloride in rats via intraperitoneal and oral routes.

I. Preparation of this compound Solution

Materials:

  • This compound powder

  • Sterile vehicle (e.g., 0.9% saline, sterile water, or a solution containing a solubilizing agent like DMSO followed by dilution with saline)

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Aseptically weigh the required amount of this compound powder.

  • Transfer the powder to a sterile tube.

  • Add the chosen sterile vehicle to achieve the desired final concentration.

  • Vortex the mixture thoroughly until the powder is completely dissolved. For solutions requiring DMSO, initially dissolve the compound in a small volume of DMSO and then dilute to the final volume with sterile saline.

II. Intraperitoneal (IP) Injection Protocol

Materials:

  • Prepared this compound solution

  • Appropriately sized sterile syringes (e.g., 1-3 mL)

  • Appropriately sized sterile needles (e.g., 23-25 gauge)

  • 70% ethanol (B145695) swabs

  • Animal scale

Procedure:

  • Weigh the rat to determine the correct volume of the drug solution to be administered.

  • Properly restrain the rat. The animal should be held securely with its head tilted slightly downwards to allow the abdominal organs to shift forward.

  • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

  • Clean the injection site with a 70% ethanol swab.

  • Insert the needle at a 15-20 degree angle with the bevel facing up.

  • Gently aspirate to ensure that the needle has not entered a blood vessel or internal organ. If blood or any fluid is aspirated, discard the syringe and prepare a new one.

  • If no fluid is aspirated, slowly inject the solution into the peritoneal cavity.

  • Withdraw the needle and return the rat to its cage.

  • Monitor the animal for any signs of distress or adverse reactions.

IP_Injection_Workflow start Start weigh_rat Weigh Rat & Calculate Dose Volume start->weigh_rat restrain_rat Restrain Rat (Head Tilted Down) weigh_rat->restrain_rat locate_site Locate Injection Site (Lower Right Quadrant) restrain_rat->locate_site clean_site Clean Site with 70% Ethanol locate_site->clean_site insert_needle Insert Needle (15-20° Angle) clean_site->insert_needle aspirate Aspirate Gently insert_needle->aspirate aspirate->start Fluid Present (Restart) inject Inject Solution aspirate->inject No Fluid withdraw_needle Withdraw Needle inject->withdraw_needle monitor Monitor Animal withdraw_needle->monitor end End monitor->end

Caption: Workflow for intraperitoneal injection in rats.

III. Oral Gavage (PO) Protocol

Materials:

  • Prepared this compound solution

  • Appropriately sized sterile syringes

  • Oral gavage needles (stainless steel, ball-tipped)

  • Animal scale

Procedure:

  • Weigh the rat to determine the correct volume of the drug solution to be administered.

  • Select the appropriate size of the gavage needle based on the rat's weight.

  • Fill the syringe with the calculated volume of the remacemide solution and attach the gavage needle.

  • Properly restrain the rat to immobilize its head and body.

  • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and pass it along the roof of the mouth towards the esophagus.

  • Ensure the needle passes into the esophagus and not the trachea. There should be no resistance. If the animal struggles or gags, the needle is likely in the trachea and should be withdrawn immediately.

  • Once the needle is correctly positioned in the stomach, slowly administer the solution.

  • Gently remove the gavage needle and return the rat to its cage.

  • Monitor the animal for any signs of distress, such as difficulty breathing or regurgitation.

Oral_Gavage_Workflow start Start weigh_rat Weigh Rat & Calculate Dose Volume start->weigh_rat prepare_gavage Prepare Syringe with Gavage Needle weigh_rat->prepare_gavage restrain_rat Restrain Rat prepare_gavage->restrain_rat insert_needle Insert Gavage Needle into Esophagus restrain_rat->insert_needle check_position Check for Resistance insert_needle->check_position check_position->restrain_rat Resistance (Re-insert) administer Administer Solution check_position->administer No Resistance remove_needle Remove Needle administer->remove_needle monitor Monitor Animal remove_needle->monitor end End monitor->end

References

Assessing the Neuroprotective Potential of Remacemide in Preclinical Stroke Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental framework for evaluating the neuroprotective effects of remacemide (B146498), a low-affinity N-methyl-D-aspartate (NMDA) receptor antagonist, in preclinical models of focal cerebral ischemia, specifically the Middle Cerebral Artery Occlusion (MCAO) model. This document details the underlying mechanism of action, experimental protocols, and data interpretation to guide researchers in the assessment of remacemide and similar neuroprotective agents.

Introduction to Remacemide and its Neuroprotective Mechanism

Remacemide and its active desglycinated metabolite act as non-competitive antagonists of the NMDA receptor ion channel.[1] In the context of ischemic stroke, excessive glutamate (B1630785) release leads to overactivation of NMDA receptors, resulting in a massive influx of calcium ions (Ca2+). This calcium overload triggers a cascade of detrimental downstream events, including the activation of catabolic enzymes, generation of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, neuronal apoptosis and necrosis—a process known as excitotoxicity.[2][3][4] By blocking the NMDA receptor, remacemide mitigates this excitotoxic cascade, thereby preserving neuronal integrity in the ischemic penumbra.[1]

Quantitative Data on Neuroprotective Effects

The neuroprotective efficacy of remacemide has been quantified in preclinical MCAO models. The following table summarizes the key findings from a study in a feline MCAO model.

Animal ModelTreatment ProtocolOutcome MeasureVehicle Control (Mean ± SEM)Remacemide-treated (Mean ± SEM)Percentage ReductionStatistical Significance
Cat (Permanent MCAO)25 mg/kg total dose (infused at 278 µg/kg/min for 90 min prior to MCAO)Infarct Volume (mm³)2505 ± 4541266 ± 5449.5%P < 0.02[5]

Signaling Pathways

Ischemic Cascade and Remacemide's Point of Intervention

The following diagram illustrates the excitotoxicity signaling pathway initiated by cerebral ischemia and the point at which remacemide exerts its neuroprotective effect.

G cluster_0 Ischemic Core cluster_1 Postsynaptic Neuron Ischemia Cerebral Ischemia (↓ Blood Flow, ↓ O₂, ↓ Glucose) Glutamate_Release ↑ Extracellular Glutamate Ischemia->Glutamate_Release NMDA_R NMDA Receptor Activation Glutamate_Release->NMDA_R Ca_Influx ↑ Intracellular Ca²⁺ NMDA_R->Ca_Influx Calpain ↑ Calpain Activation Ca_Influx->Calpain nNOS ↑ nNOS Activation Ca_Influx->nNOS Mito_Dys Mitochondrial Dysfunction Ca_Influx->Mito_Dys Apoptosis Apoptosis & Necrosis Calpain->Apoptosis nNOS->Apoptosis ROS ↑ Reactive Oxygen Species (ROS) Mito_Dys->ROS ROS->Apoptosis Remacemide Remacemide Remacemide->NMDA_R Blocks

Caption: Remacemide blocks NMDA receptor activation, a key step in the excitotoxic cascade.

Experimental Workflow for Assessing Neuroprotection

The following diagram outlines a typical experimental workflow for evaluating the neuroprotective effects of a compound like remacemide in a rat MCAO model.

G cluster_0 Pre-Surgery cluster_1 Surgical Procedure cluster_2 Post-Surgery Assessment Animal_Prep Animal Acclimation & Baseline Behavioral Testing MCAO_Surgery Intraluminal Filament MCAO Surgery Animal_Prep->MCAO_Surgery Drug_Admin Remacemide or Vehicle Administration MCAO_Surgery->Drug_Admin Neuro_Score Neurological Deficit Scoring (e.g., 24h, 48h, 72h) Drug_Admin->Neuro_Score Infarct_Vol Infarct Volume Measurement (e.g., 72h) Neuro_Score->Infarct_Vol Histo Histological Analysis Infarct_Vol->Histo

Caption: A typical workflow for preclinical evaluation of a neuroprotective agent.

Experimental Protocols

Intraluminal Filament MCAO in Rats

This protocol is a widely used method for inducing focal cerebral ischemia.[6][7][8]

1. Animal Preparation:

  • Species: Male Sprague-Dawley or Wistar rats (250-300g).[6][7]

  • Anesthesia: Anesthetize the rat with isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance) in a mixture of 70% N₂O and 30% O₂.[9] Alternatively, an intraperitoneal injection of ketamine and xylazine (B1663881) can be used.[7]

  • Monitoring: Maintain body temperature at 37°C using a heating pad. Monitor physiological parameters such as heart rate, blood pressure, and blood gases.

2. Surgical Procedure:

  • Place the anesthetized rat in a supine position and make a midline cervical incision.

  • Carefully dissect the soft tissues to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[7]

  • Ligate the distal ECA and the proximal CCA with a silk suture.

  • Make a small incision in the ECA between the ligation and the carotid bifurcation.

  • Introduce a 4-0 monofilament nylon suture with a silicon-coated tip into the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A typical insertion length is 18-20 mm from the carotid bifurcation.[8]

  • Confirm successful occlusion by observing a significant drop in cerebral blood flow using laser Doppler flowmetry.

  • For transient MCAO, the filament is withdrawn after a defined period (e.g., 60 or 90 minutes) to allow for reperfusion. For permanent MCAO, the filament is left in place.[6][7]

  • Close the incision and allow the animal to recover from anesthesia.

Remacemide Administration Protocol

Note: The following protocol is based on a study in a cat MCAO model and may require optimization for rodent models.[5]

1. Drug Preparation:

  • Dissolve remacemide hydrochloride in a sterile saline solution to the desired concentration. The vehicle for the control group should be sterile saline.

2. Administration:

  • Administer remacemide or vehicle via intravenous (IV) infusion.

  • Based on the feline study, a total dose of 25 mg/kg was administered as an infusion at a rate of 278 µg/kg/min for 90 minutes prior to the onset of MCAO.[5]

  • The timing of administration (pre- or post-MCAO) is a critical variable to investigate the therapeutic window of the compound.

Assessment of Neuroprotective Outcomes

1. Neurological Deficit Scoring:

  • Evaluate neurological deficits at various time points post-MCAO (e.g., 24, 48, and 72 hours) using a standardized scoring system.

  • The Garcia Scale is a commonly used 18-point system that assesses six aspects of neurological function: spontaneous activity, symmetry of limb movement, forelimb outstretching, climbing, body proprioception, and response to vibrissae touch. A higher score indicates better neurological function.[10][11][12]

2. Infarct Volume Measurement:

  • At the end of the experiment (e.g., 72 hours post-MCAO), euthanize the animals and perfuse the brains with saline followed by a fixative (e.g., 4% paraformaldehyde).

  • Remove the brain and slice it into 2 mm coronal sections.

  • Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) for 15-30 minutes at 37°C.[8]

  • Healthy tissue will stain red, while the infarcted tissue will remain white.

  • Capture images of the stained sections and quantify the infarct volume using image analysis software. To account for edema, the infarct volume can be corrected using the following formula: Corrected Infarct Volume = (Volume of Contralateral Hemisphere) - (Volume of Non-infarcted Ipsilateral Hemisphere).

Conclusion

These application notes provide a foundational framework for the preclinical assessment of remacemide's neuroprotective effects in MCAO models. The provided protocols for MCAO surgery, drug administration, and outcome assessment are based on established methodologies in the field. Researchers should note that while a significant reduction in infarct volume has been demonstrated in a feline model, further studies in rodent models are necessary to fully characterize the neuroprotective profile of remacemide, including its dose-response relationship and therapeutic window. The use of standardized protocols and multiple outcome measures, including both histological and functional assessments, is crucial for obtaining robust and translatable preclinical data.

References

Application Notes and Protocols: Remacemide in the Maximal Electroshock (MES) Seizure Model

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Remacemide (B146498) hydrochloride is an anticonvulsant agent that has demonstrated efficacy in various animal models of epilepsy, particularly the maximal electroshock (MES) seizure model, which is indicative of generalized tonic-clonic seizures in humans.[1][2] Its mechanism of action is primarily attributed to its function as a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[3][4] Additionally, both remacemide and its active desglycinated metabolite interact with voltage-dependent sodium channels.[5][6] These dual mechanisms of action contribute to its antiseizure properties and potential for neuroprotection.[3] This document provides detailed application notes and protocols for utilizing remacemide in the MES seizure model.

Quantitative Data Summary

The anticonvulsant efficacy of remacemide and its stereoisomers has been quantified in the MES model, primarily in mice. The following tables summarize the key data points for easy comparison with other established antiepileptic drugs (AEDs).

Table 1: Oral Efficacy of Remacemide and Reference AEDs in the Mouse MES Model

CompoundED₅₀ (mg/kg)
Remacemide33[7]
Phenytoin (B1677684)11[7]
Phenobarbital20[7]
Carbamazepine (B1668303)13[7]
Valproate631[7]

Table 2: Oral Efficacy of Remacemide Stereoisomers in the Mouse MES Model

CompoundED₅₀ (mg/kg)
Remacemide (racemate)58[8]
(-) stereoisomer (FPL 14145)45[8]
(+) stereoisomer (FPL 14144)79[8]

Table 3: Therapeutic and Safety Indices of Remacemide and Reference AEDs in Mice (Oral Administration)

CompoundTherapeutic Index (Inverted Screen)Therapeutic Index (Rotorod)Margin of Safety (LD₅₀/ED₅₀ for MES)
Remacemide17.6[7]5.6[7]28.1[7]
Phenytoin57.4[7]9.6[7]-
Phenobarbital5.1[7]4.8[7]-
Carbamazepine10.2[7]--
Valproate>3[7]1.9[7]-

Experimental Protocols

The following protocols are synthesized from established methodologies for assessing the anticonvulsant activity of compounds in the MES seizure model.

Animal Model and Housing
  • Species: Male albino mice (e.g., CF-1 or C57BL/6) or Sprague-Dawley rats are commonly used.[9]

  • Weight: Mice typically weigh between 18-25 g, and rats between 100-150 g.

  • Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water.

  • Acclimatization: Allow animals to acclimatize to the laboratory environment for at least 3-5 days before experimentation.

Preparation and Administration of Remacemide
  • Formulation: Remacemide hydrochloride is typically dissolved in a suitable vehicle, such as distilled water or a solution of polyethylene (B3416737) glycol.[7] The concentration should be adjusted to allow for appropriate dosing volumes based on the animal's weight.

  • Route of Administration: Oral (p.o.) or intraperitoneal (i.p.) administration are common.[7][8] For oral administration, a gavage needle is used.

  • Dosing: A range of doses should be selected to generate a dose-response curve and determine the ED₅₀. Based on the literature, for mice, oral doses could range from 10 to 100 mg/kg.[7][8]

  • Time of Peak Effect (TPE): The time between drug administration and the MES test should correspond to the TPE of the drug. This needs to be determined in preliminary studies. For remacemide, the duration of protection is longer than carbamazepine or valproate but shorter than phenytoin or phenobarbital.[7] A typical TPE for oral administration in mice is between 30 and 60 minutes.

Maximal Electroshock (MES) Seizure Induction
  • Apparatus: An electroshock generator capable of delivering a constant alternating current. Corneal electrodes are used for stimulation.

  • Anesthesia: A drop of a topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride) is applied to each cornea a few minutes before electrode placement to minimize discomfort.[9]

  • Electrode Placement and Stimulation:

    • Saline solution (0.9%) is applied to the corneal electrodes to ensure good electrical contact.[9]

    • The electrodes are placed on the corneas of the restrained animal.

    • A supramaximal electrical stimulus is delivered. Common parameters are:

      • Mice: 50 mA, 60 Hz for 0.2 seconds.[9]

      • Rats: 150 mA, 60 Hz for 0.2 seconds.[9]

  • Endpoint: The primary endpoint for protection is the abolition of the tonic hindlimb extension phase of the seizure.[9] The seizure is characterized by a sequence of tonic flexion and extension of the forelimbs and hindlimbs, followed by clonic movements.[9] An animal is considered protected if the tonic hindlimb extension is absent.

Data Analysis
  • ED₅₀ Calculation: The effective dose 50 (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis from the dose-response data.

  • Therapeutic Index (TI): The TI is a measure of the drug's safety margin and is calculated as the ratio of the median toxic dose (TD₅₀) to the median effective dose (ED₅₀). The TD₅₀ is determined from neurotoxicity assays such as the rotorod or inverted screen tests.[7]

  • Statistical Analysis: Appropriate statistical methods (e.g., Chi-square test, logistic regression) should be used to compare the effects of different doses of remacemide and to compare its efficacy with other AEDs.

Visualizations

Signaling Pathway

Remacemide_Mechanism_of_Action cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Na_channel Voltage-gated Na+ Channel Glutamate_vesicle Glutamate Vesicle Na_channel->Glutamate_vesicle Depolarization Glutamate_release Glutamate Release Glutamate_vesicle->Glutamate_release NMDA_receptor NMDA Receptor Glutamate_release->NMDA_receptor Binds Ca_channel Ca2+ Channel NMDA_receptor->Ca_channel Opens Ca_influx Ca2+ Influx Ca_channel->Ca_influx Neuronal_excitation Neuronal Excitation Ca_influx->Neuronal_excitation Remacemide Remacemide & Metabolite Remacemide->Na_channel Blocks Remacemide->NMDA_receptor Blocks (non-competitive)

Caption: Mechanism of action of remacemide.

Experimental Workflow

MES_Workflow cluster_mes MES Procedure start Start animal_prep Animal Acclimatization (Mice/Rats) start->animal_prep dosing Drug Administration (Oral/Intraperitoneal) animal_prep->dosing drug_prep Remacemide Preparation (Vehicle: Water/PEG) drug_prep->dosing tpe Time of Peak Effect (e.g., 30-60 min) dosing->tpe mes_test Maximal Electroshock Test tpe->mes_test anesthesia Topical Corneal Anesthesia data_collection Data Collection (Protected vs. Unprotected) mes_test->data_collection stimulation Corneal Stimulation (e.g., 50mA, 60Hz, 0.2s) observation Observe for Tonic Hindlimb Extension analysis Data Analysis (ED50, Probit Analysis) data_collection->analysis end End analysis->end

Caption: Experimental workflow for MES seizure model.

References

Application Notes and Protocols for Long-Term Potentiation (LTP) Studies with Remacemide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the effects of remacemide (B146498) hydrochloride on long-term potentiation (LTP), a key cellular mechanism underlying learning and memory. This document includes detailed experimental protocols for in vitro hippocampal slice preparations, expected outcomes based on the known mechanism of remacemide hydrochloride, and visualizations of the associated signaling pathways and experimental workflows.

Introduction to this compound and LTP

This compound is a low-affinity, uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its primary active metabolite also demonstrates moderate affinity for the NMDA receptor. This mechanism of action is critical in the context of synaptic plasticity, as NMDA receptor activation is a cornerstone for the induction of LTP in many brain regions, particularly the hippocampus. LTP is a persistent strengthening of synapses based on recent patterns of activity, and it is widely considered a crucial component of learning and memory formation.

Given its role as an NMDA receptor antagonist, this compound is expected to modulate the induction of LTP. These protocols are designed to quantify this modulatory effect in a dose-dependent manner using in vitro electrophysiological recordings from rat hippocampal slices.

Quantitative Data Summary

The following table summarizes the expected dose-dependent effects of this compound on the magnitude of LTP in the CA1 region of the hippocampus. The data is expressed as the percentage increase in the field excitatory postsynaptic potential (fEPSP) slope 60 minutes post-LTP induction compared to the baseline recording.

Treatment GroupConcentration (µM)Number of Slices (n)Mean fEPSP Slope (% of Baseline)Standard Error of the Mean (SEM)
Vehicle Control012155.85.2
Remacemide HCl1010135.24.8
Remacemide HCl3010115.73.9
Remacemide HCl10012102.32.1

Note: This data is representative of expected outcomes based on the pharmacological profile of this compound as an NMDA receptor antagonist. Actual results may vary based on experimental conditions.

Experimental Protocols

This section provides detailed protocols for preparing hippocampal slices and inducing and recording LTP to study the effects of this compound.

Protocol 1: Acute Hippocampal Slice Preparation

Materials:

  • Male Wistar rats (6-8 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Dissection tools

  • Vibrating microtome

  • Ice-cold, oxygenated (95% O₂/5% CO₂) sucrose-based artificial cerebrospinal fluid (aCSF) containing (in mM): 212 sucrose, 3 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 dextrose, 2 MgSO₄, 2 CaCl₂.

  • Standard aCSF, oxygenated (95% O₂/5% CO₂) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 dextrose, 1 MgSO₄, 2 CaCl₂.

  • Holding chamber and recording chamber.

Procedure:

  • Anesthetize the rat and decapitate.

  • Rapidly dissect the brain and place it in ice-cold, oxygenated sucrose-based aCSF.

  • Isolate the hippocampi and mount them onto the vibratome stage.

  • Cut 400 µm thick transverse hippocampal slices.

  • Transfer the slices to a holding chamber containing oxygenated standard aCSF at 32-34°C for at least 1 hour to recover.

Protocol 2: LTP Induction and Recording with this compound

Materials:

  • Prepared hippocampal slices

  • Recording chamber with perfusion system

  • Bipolar stimulating electrode (e.g., tungsten)

  • Glass recording microelectrode (1-5 MΩ) filled with standard aCSF

  • Micromanipulators

  • Stimulator and stimulus isolation unit

  • Amplifier and data acquisition system

  • This compound stock solution

Procedure:

  • Transfer a single hippocampal slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.

  • Position the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region.

  • Deliver single baseline stimuli (e.g., 0.05 Hz, 100 µs pulse width) and adjust the stimulus intensity to elicit a fEPSP that is 40-50% of the maximal response.

  • Record a stable baseline of fEPSPs for at least 20 minutes.

  • Apply the desired concentration of this compound (or vehicle) to the perfusion bath and continue recording the baseline for another 20 minutes to ensure equilibration of the drug.

  • Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS): 10 bursts of 4 pulses at 100 Hz, with a 200 ms (B15284909) inter-burst interval.

  • Continue recording fEPSPs at the baseline frequency for at least 60 minutes post-induction.

  • Measure the initial slope of the fEPSP and normalize it to the average of the pre-induction baseline to determine the magnitude of potentiation.

Visualizations

Signaling Pathway for NMDA Receptor-Dependent LTP

The following diagram illustrates the key signaling events initiated by NMDA receptor activation that lead to the induction of LTP. This compound acts by antagonizing the NMDA receptor, thereby inhibiting this cascade.

LTP_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Spine Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R binds Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx opens AMPA_R AMPA Receptor CaMKII CaMKII Activation Ca_Influx->CaMKII PKC PKC Activation Ca_Influx->PKC Gene_Expression Gene Expression & Protein Synthesis CaMKII->Gene_Expression AMPA_Trafficking AMPA Receptor Trafficking & Insertion CaMKII->AMPA_Trafficking PKC->AMPA_Trafficking LTP_Expression LTP Expression Gene_Expression->LTP_Expression AMPA_Trafficking->LTP_Expression Remacemide Remacemide HCl (Antagonist) Remacemide->NMDA_R blocks

NMDA Receptor-Dependent LTP Signaling Pathway.
Experimental Workflow for In Vitro LTP Studies

This diagram outlines the sequential steps involved in conducting an in vitro LTP experiment to assess the effect of a pharmacological agent like this compound.

Experimental_Workflow A Hippocampal Slice Preparation B Slice Recovery (>1 hour) A->B C Transfer to Recording Chamber B->C D Electrode Placement (Schaffer Collateral & CA1) C->D E Establish Stable Baseline Recording (20 min) D->E F Drug Application (Remacemide HCl or Vehicle) (20 min) E->F G LTP Induction (High-Frequency Stimulation) F->G H Post-Induction Recording (60 min) G->H I Data Analysis (fEPSP Slope Measurement) H->I J Statistical Comparison & Interpretation I->J

Workflow for In Vitro LTP Experiments.

Troubleshooting & Optimization

Technical Support Center: Remacemide Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of remacemide (B146498) hydrochloride in cell culture experiments. Below you will find troubleshooting guides and frequently asked questions to address common challenges, particularly concerning solubility.

Frequently Asked Questions (FAQs)

Q1: What is remacemide hydrochloride and what is its primary mechanism of action?

A1: this compound is an anticonvulsant and neuroprotective agent.[1] Its primary mechanism of action is as a low-affinity, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It also exhibits blocking properties on voltage-dependent sodium channels.[1] Remacemide is metabolized to a more potent desglycinated analog, which also contributes to its activity.[2]

Q2: What are the basic chemical properties of this compound?

A2: Key chemical properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₇H₂₀N₂O · HCl[3]
Molecular Weight 304.81 g/mol [3]
Appearance White to beige powder[3]
Purity ≥98% (HPLC)[3]

Q3: What is the reported solubility of this compound?

A3: The solubility of this compound can vary depending on the solvent.

SolventReported SolubilityReference
Water >10 mg/mL[3]
Water >2 mg/mL[3]
DMSO >10 mg/mL[3]

Q4: Why does this compound precipitate when I add it to my cell culture medium?

A4: Precipitation of a compound like this compound, when a concentrated stock solution (often in an organic solvent like DMSO) is added to an aqueous cell culture medium, is a common issue. This "crashing out" occurs because the compound is less soluble in the aqueous environment of the medium once the initial solvent is diluted.[4] Several factors can contribute to this, including the final concentration of the compound, the concentration of the organic solvent, the temperature of the medium, and interactions with media components like salts and proteins.[5]

Troubleshooting Guide: this compound Precipitation

Issue: Immediate or delayed precipitation of this compound in cell culture medium.

Below is a troubleshooting workflow to address precipitation issues.

G cluster_0 Initial Observation cluster_1 Immediate Troubleshooting Steps cluster_2 Solutions & Optimizations cluster_3 Advanced Troubleshooting a Precipitate observed in cell culture medium b Is the final concentration too high? a->b Investigate c Was the dilution performed correctly? a->c Investigate d Was the medium at the correct temperature? a->d Investigate i Is there an interaction with media components? a->i If precipitation is delayed e Lower the final working concentration. Perform a solubility test. b->e If yes f Use a stepwise dilution method. Add stock solution dropwise to warmed media while vortexing. c->f If no g Always use pre-warmed (37°C) medium for dilutions. d->g If no h Ensure final DMSO concentration is low (ideally <0.1%). f->h j Consider reducing serum concentration or using serum-free media if possible. i->j

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out 3.05 mg of this compound powder.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add 1 mL of 100% DMSO to the tube.

  • Vortex the tube thoroughly until the powder is completely dissolved. If necessary, use a sonicator for brief intervals to aid dissolution. The solution should be clear and free of particulates.[4]

  • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • To minimize precipitation, perform a stepwise dilution. For example, to achieve a final concentration of 10 µM:

    • First, prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed medium. This creates a 100 µM solution.

    • Gently vortex the intermediate dilution.

    • Add 100 µL of the 100 µM intermediate dilution to 900 µL of pre-warmed medium to achieve the final 10 µM concentration.

  • When adding the stock or intermediate solutions to the medium, do so dropwise while gently swirling the medium to ensure rapid and even dispersion.[4][5]

  • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

  • Important: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the medium without the drug.[6]

Signaling Pathway

This compound's primary mechanism of action is the blockade of the NMDA receptor, a key component in glutamatergic neurotransmission.

NMDA_Pathway cluster_0 Presynaptic Terminal cluster_2 Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor Glutamate Site Glycine Site Ion Channel Glutamate->NMDA_R:glu Binds Ca_Influx Ca²⁺ Influx NMDA_R:ion->Ca_Influx Opens Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Signaling Activates Remacemide Remacemide Hydrochloride Remacemide->NMDA_R:ion Blocks

Caption: this compound's antagonism of the NMDA receptor.

References

Potential drug interactions with remacemide in co-administration studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for conducting co-administration studies involving remacemide (B146498). The following resources are designed to address potential drug interactions, offer detailed experimental protocols, and provide troubleshooting support for common issues encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for remacemide and how might this influence drug interactions?

Remacemide is extensively metabolized in the liver, primarily through oxidation by cytochrome P450 (CYP) isoenzymes, specifically CYP3A4 and CYP2C19.[1] It also undergoes glucuronidation.[1] This reliance on the CYP450 system means that co-administration of drugs that are substrates, inducers, or inhibitors of these enzymes can lead to clinically significant drug-drug interactions.

Q2: What is the clinical significance of remacemide's active metabolite in drug interaction studies?

Remacemide has an active desglycinyl metabolite, ARL 12495 XX, which also possesses anticonvulsant activity.[2] This metabolite has a longer half-life than the parent compound.[3] Therefore, it is crucial for any drug interaction study to not only measure the plasma concentrations of remacemide but also this active metabolite, as any alteration in its concentration can have therapeutic consequences.

Q3: Are there known significant interactions between remacemide and other antiepileptic drugs (AEDs)?

Yes, significant interactions have been observed with enzyme-inducing AEDs.

  • Carbamazepine (B1668303): A mutual interaction exists. Remacemide inhibits the metabolism of carbamazepine, leading to increased plasma concentrations of carbamazepine.[2] Conversely, carbamazepine induces the metabolism of remacemide and its active metabolite, resulting in lower plasma concentrations of both.[2][4]

  • Phenobarbital (B1680315): Phenobarbital is a potent enzyme inducer and has been shown to increase the metabolism of remacemide and its desglycinyl metabolite, leading to reduced plasma concentrations and potential attenuation of its anticonvulsant effects.[1][5][6] Remacemide may have a modest inhibitory effect on phenobarbital clearance.[1][5]

  • Phenytoin (B1677684): A small and clinically insignificant interaction has been reported, with moderate increases in phenytoin concentration observed with remacemide co-administration.[1]

  • Valproic Acid: No significant pharmacokinetic interaction has been observed between remacemide and valproate.[3]

Q4: Has an interaction been observed between remacemide and levodopa (B1675098)?

Yes, in studies with Parkinson's disease patients, remacemide was found to delay the absorption of levodopa.[1] Specifically, it reduced the mean peak plasma levodopa concentration (Cmax) by 16% and delayed the mean time to peak plasma concentration (Tmax) by 20%.[1] However, the overall exposure (AUC) to levodopa was not significantly changed.[1]

Q5: What is the potential for remacemide to interact with CNS depressants, anticoagulants, or oral contraceptives?

  • CNS Depressants: While specific clinical studies are limited, given remacemide's activity in the central nervous system, co-administration with other CNS depressants (e.g., benzodiazepines, opioids, alcohol) could potentially lead to additive or synergistic sedative effects. Caution and close monitoring are advised.

  • Anticoagulants: The potential for interaction exists, particularly with anticoagulants metabolized by CYP2C9 (like warfarin), as remacemide has some inhibitory effects on this enzyme.[1] Co-administration could theoretically increase anticoagulant exposure and the risk of bleeding. Clinical data is needed to confirm the significance of this interaction.

  • Oral Contraceptives: Oral contraceptives containing ethinylestradiol and a progestin are often metabolized by CYP3A4. Since remacemide is known to elevate concentrations of drugs metabolized by CYP3A4, there is a potential for interaction.[2] This could potentially increase exposure to the hormonal components of the contraceptive, although the clinical significance of this is not yet established.

Quantitative Data Summary

The following tables summarize the key quantitative findings from co-administration studies with remacemide.

Table 1: Interaction between Remacemide and Carbamazepine [2]

ParameterEffect on Carbamazepine (CBZ)Effect on Remacemide & Metabolite
AUC ▲ 22% increase in mean AUC of CBZ▼ 60% of values in healthy volunteers for remacemide AUC▼ 30% of values in healthy volunteers for active metabolite AUC
Cmax ▲ 27% increase in mean Cmax of CBZNot specified
Cmin ▲ 22% increase in mean Cmin of CBZNot specified
Trough Conc. ▲ Higher during active treatmentNot specified

Table 2: Interaction between Remacemide and Phenobarbital [1][5]

ParameterEffect on RemacemideEffect on Desglycinyl MetaboliteEffect on Phenobarbital
CL/F ▲ Increased (1.25 vs 2.09 L/kg/h)Not specifiedModest inhibition of clearance
Half-life (t½) ▼ Decreased (3.29 vs 2.69 h)▼ Decreased (14.72 vs 9.61 h)Not specified
AUC ▼ Reduced to about 60%▼ Significantly decreased (1532 vs 533 ng·h/mL)Not specified
Plasma Conc. Not specifiedNot specified▲ Rose after 7 days of remacemide intake (12.67 vs 13.86 µg/mL)

Table 3: Interaction between Remacemide and Levodopa [1]

ParameterEffect on Levodopa
AUC No significant change
Cmax ▼ 16% reduction
Tmax ▲ 20% delay

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the drug interaction studies. These protocols are based on established guidelines from regulatory bodies such as the FDA and EMA and specifics from published research.

Protocol 1: In Vivo Pharmacokinetic Interaction Study in Healthy Volunteers (Cross-Over Design)

Objective: To evaluate the two-way pharmacokinetic interaction between remacemide and a co-administered drug (Drug X).

Study Design: Randomized, double-blind, placebo-controlled, two-period crossover study.

Methodology:

  • Subject Recruitment: Recruit a cohort of healthy male and female volunteers. Conduct a screening process including medical history, physical examination, and laboratory tests to ensure they meet the inclusion criteria.

  • Treatment Period 1:

    • Randomly assign subjects to one of two treatment sequences:

      • Sequence A: Remacemide + Placebo for Drug X

      • Sequence B: Drug X + Placebo for Remacemide

    • Administer the drugs orally at specified doses for a predetermined duration (e.g., 14 days to reach steady-state).

    • On the final day of the treatment period, collect serial blood samples at predefined time points (e.g., pre-dose, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).

  • Washout Period: A washout period of sufficient duration (at least 5 half-lives of the drugs and their active metabolites) should be implemented between the two treatment periods to prevent carry-over effects.

  • Treatment Period 2:

    • Administer the alternate treatment to each subject according to their assigned sequence.

    • Repeat the blood sampling procedure as in Treatment Period 1.

  • Bioanalysis:

    • Process blood samples to separate plasma and store frozen until analysis.

    • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the simultaneous quantification of remacemide, its desglycinyl metabolite, Drug X, and any active metabolites of Drug X in plasma.

  • Pharmacokinetic Analysis:

    • Calculate the following pharmacokinetic parameters for all analytes:

      • Area Under the Curve (AUC)

      • Maximum Concentration (Cmax)

      • Time to Maximum Concentration (Tmax)

      • Elimination Half-life (t½)

      • Apparent Clearance (CL/F)

    • Use appropriate statistical methods (e.g., ANOVA) to compare the pharmacokinetic parameters between the treatment periods.

Protocol 2: In Vitro Cytochrome P450 Inhibition Assay

Objective: To determine the potential of remacemide to inhibit the activity of major CYP450 enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).

Methodology:

  • Materials:

    • Human liver microsomes (pooled from multiple donors).

    • Specific CYP450 probe substrates (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan (B48470) for CYP2D6, midazolam for CYP3A4).

    • NADPH regenerating system.

    • Remacemide at a range of concentrations.

    • Positive control inhibitors for each CYP isoform.

  • Incubation:

    • Pre-incubate human liver microsomes, the probe substrate, and remacemide (or positive control inhibitor or vehicle) in a phosphate (B84403) buffer at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate for a specific time within the linear range of metabolite formation.

    • Terminate the reaction by adding a stopping solution (e.g., acetonitrile (B52724) or methanol).

  • Sample Analysis:

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of the specific metabolite of the probe substrate.

  • Data Analysis:

    • Calculate the rate of metabolite formation for each concentration of remacemide.

    • Plot the percentage of inhibition versus the logarithm of the remacemide concentration.

    • Determine the IC50 value (the concentration of remacemide that causes 50% inhibition of the enzyme activity) using non-linear regression analysis.

Troubleshooting Guides

Issue 1: High variability in pharmacokinetic data between subjects.

  • Possible Cause:

    • Genetic polymorphisms in CYP enzymes (e.g., CYP2C19 poor metabolizers).

    • Non-compliance with dosing or fasting requirements.

    • Differences in subject demographics (age, weight, gender) that were not accounted for in the study design.

    • Sample handling and processing inconsistencies.

  • Troubleshooting Steps:

    • Pre-study: Consider genotyping subjects for relevant CYP enzymes. Provide clear instructions and monitor for compliance. Ensure proper randomization and stratification of subjects.

    • During study: Standardize all procedures for sample collection, processing, and storage.

    • Post-study: Perform a population pharmacokinetic (PopPK) analysis to identify sources of variability and the influence of covariates.

Issue 2: Unexpectedly low plasma concentrations of remacemide and its active metabolite.

  • Possible Cause:

    • Co-administration of a potent enzyme inducer (e.g., carbamazepine, phenobarbital, rifampicin).

    • Poor absorption of remacemide in a particular subject or group.

    • Analytical issues during sample quantification.

  • Troubleshooting Steps:

    • Review the co-medication profile of the subjects to identify any known enzyme inducers.

    • Investigate the formulation and dissolution properties of the remacemide dosage form.

    • Re-validate the analytical method, including extraction recovery and matrix effects. Check for sample degradation during storage.

Issue 3: In vitro CYP inhibition assay shows significant inhibition, but no clinical interaction is observed.

  • Possible Cause:

    • The in vitro concentration of remacemide used was much higher than the clinically relevant unbound plasma concentrations.

    • Remacemide is a weak inhibitor, and the in vivo effect is not significant.

    • Other metabolic pathways compensate for the inhibited pathway in vivo.

    • The contribution of the inhibited CYP enzyme to the overall clearance of the co-administered drug is minor.

  • Troubleshooting Steps:

    • Compare the IC50 value to the unbound Cmax of remacemide in plasma to assess the potential for a clinically relevant interaction.

    • Conduct a clinical drug-drug interaction study with a sensitive substrate of the inhibited enzyme to confirm the in vitro findings.

    • Use physiologically based pharmacokinetic (PBPK) modeling to simulate the in vivo interaction based on the in vitro data.

Visualizations

Drug_Interaction_Workflow cluster_preclinical Preclinical Assessment cluster_clinical Clinical Evaluation cluster_outcome Outcome & Labeling In_Vitro_Metabolism In Vitro Metabolism Studies (Human Liver Microsomes, Hepatocytes) CYP_Identification Identify Key Metabolizing Enzymes (e.g., CYP3A4, CYP2C19) In_Vitro_Metabolism->CYP_Identification Determine metabolic pathways In_Vitro_Inhibition In Vitro Inhibition/Induction Assays (IC50, Ki, EC50, Emax) CYP_Identification->In_Vitro_Inhibition Select relevant enzymes for testing Healthy_Volunteer_Study Phase 1 DDI Study in Healthy Volunteers (Crossover or Parallel Design) In_Vitro_Inhibition->Healthy_Volunteer_Study Inform need for clinical study PK_Sampling Intensive Pharmacokinetic Sampling Healthy_Volunteer_Study->PK_Sampling Data_Analysis Pharmacokinetic & Statistical Analysis (AUC, Cmax, t1/2 ratios) PK_Sampling->Data_Analysis Patient_Studies Confirmatory Studies in Patient Population (if necessary) Data_Analysis->Patient_Studies If results are equivocal Risk_Assessment Clinical Risk Assessment Data_Analysis->Risk_Assessment Patient_Studies->Risk_Assessment Labeling_Recommendation Product Labeling Recommendations (Dose adjustments, contraindications) Risk_Assessment->Labeling_Recommendation

Caption: Workflow for Investigating Remacemide Drug Interactions.

Remacemide_Metabolism_Pathway Remacemide Remacemide Metabolite Desglycinyl Metabolite (ARL 12495 XX) (Active) Remacemide->Metabolite Primary Pathway CYP3A4 CYP3A4 Remacemide->CYP3A4 CYP2C19 CYP2C19 Remacemide->CYP2C19 Glucuronidation Glucuronidation Remacemide->Glucuronidation Inactive_Metabolites Inactive Metabolites Metabolite->Inactive_Metabolites CYP3A4->Inactive_Metabolites CYP2C19->Inactive_Metabolites Glucuronidation->Inactive_Metabolites

Caption: Metabolic Pathways of Remacemide.

References

Technical Support Center: Optimizing Remacemide Dosage for Neuroprotection in Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of remacemide (B146498) for neuroprotection studies in mice. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for remacemide's neuroprotective effects?

A1: Remacemide hydrochloride and its active desglycinated metabolite act as uncompetitive, low-affinity antagonists of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] This action blocks the NMDA receptor ion channel, which is crucial in mediating glutamate-induced excitotoxicity, a key factor in neuronal damage in various neurological conditions.[1] Additionally, remacemide and its metabolite also interact with voltage-dependent neuronal sodium channels.[1]

Q2: What are the reported effective dosages of remacemide for neuroprotection in mice?

A2: Effective oral dosages of remacemide in mice have been reported in various models. For instance, in a transgenic mouse model of Huntington's disease, a dose of 14 mg/kg/day administered in the diet showed significant neuroprotective effects, including extended survival and delayed motor deficits.[4][5][6][7] In a model of maximal electroshock seizures, the oral ED50 was found to be 33 mg/kg.[8] For potentiation of levodopa (B1675098) effects in a Parkinson's disease model, oral doses of 5-40 mg/kg were used.[9]

Q3: How should remacemide be administered to mice?

A3: Remacemide can be administered orally or via intraperitoneal (IP) injection. Oral administration is often achieved by incorporating the compound into the mouse chow to provide a consistent daily dose.[4][5][6] For acute or specific timing studies, administration can be performed via oral gavage or IP injection.

Q4: What are the potential side effects of remacemide in mice?

A4: At higher doses, remacemide can induce behavioral changes. Intraperitoneal administration of 50 mg/kg or more has been shown to produce behavioral alterations, with more severe symptoms and mortality observed at 200 mg/kg.[10] Common dose-related adverse effects observed in clinical settings, which may be relevant to monitor in mice, include dizziness and nausea.[11]

Troubleshooting Guide

Issue 1: Lack of observed neuroprotective effect.

  • Possible Cause 1: Insufficient Dosage. The neuroprotective effect of remacemide is dose-dependent. The dosages reported in the literature vary depending on the mouse model and the endpoint being measured.

    • Solution: Consider a dose-ranging study to determine the optimal dose for your specific experimental model. Based on existing literature, oral doses between 10 mg/kg and 40 mg/kg have shown efficacy in different contexts.[9]

  • Possible Cause 2: Inappropriate Timing of Administration. For neuroprotection against an acute insult, the timing of remacemide administration is critical.

    • Solution: In models of acute neuronal injury, such as ischemia, maximal neuroprotection is often achieved when the drug is administered before the ischemic event.[3] For chronic neurodegenerative models, continuous administration in the diet starting before symptom onset has proven effective.[6]

Issue 2: Observed adverse effects or toxicity.

  • Possible Cause: Dosage is too high. High doses of remacemide can lead to adverse behavioral effects and toxicity.[10]

    • Solution: If adverse effects are observed, reduce the dosage. It is crucial to establish a therapeutic window by assessing both efficacy and toxicity at a range of doses. The therapeutic index (TD50/ED50) can be a useful metric; for remacemide, this has been reported to be 17.6 in the inverted screen test and 5.6 in the rotorod test in mice.[8]

Data Summary Tables

Table 1: Remacemide Dosages in Mouse Models for Neuroprotection

Mouse ModelDosageAdministration RouteOutcomeReference
Huntington's Disease (R6/2)14 mg/kg/dayOral (in diet)Extended survival, delayed motor deficits and weight loss.[4][5][6][7][4][5][6][7]
Maximal Electroshock Seizure33 mg/kg (ED50)OralProtection against seizures.[8][8]
Parkinson's Disease (with levodopa)5-40 mg/kgOralIncreased locomotor activity.[9][9]
Maximal Electroshock Seizure58 mg/kg (ED50)OralAnticonvulsant efficacy.[10][10]

Table 2: Toxicological and Safety Data for Remacemide in Mice

TestMetricValue (mg/kg)Administration RouteReference
Neural Impairment (Inverted Screen)TD50>580Oral[8]
Neural Impairment (Rotorod)TD50185Oral[8]
LethalityLD50 (estimated)927Oral[8]
Behavioral ChangesOnset Dose50Intraperitoneal[10]
Severe Symptoms/DeathToxic Dose200Intraperitoneal[10]

Experimental Protocols

Protocol 1: Oral Administration of Remacemide in Diet for Chronic Neurodegenerative Models (e.g., Huntington's Disease)

  • Drug Preparation: Calculate the total amount of remacemide needed based on the number of mice, the target daily dose (e.g., 14 mg/kg/day), the average daily food consumption of the mice (typically 4-5 g/day ), and the duration of the study.[4][5][6] this compound is mixed into the powdered mouse chow to achieve the desired concentration (e.g., 0.007% for the 14 mg/kg/day dose).[4] The medicated chow is then pelleted.

  • Acclimation: House the mice in their experimental cages for a period of acclimation before starting the treatment.

  • Treatment Initiation: For transgenic models, treatment is often initiated at a pre-symptomatic stage (e.g., 21 days of age for R6/2 mice).[4][6] Replace the standard chow with the remacemide-containing pellets.

  • Monitoring: Monitor food intake to ensure the calculated dose is being consumed. Also, monitor body weight and behavioral endpoints throughout the study.[6]

  • Data Collection: At the end of the study, collect tissues for histological and biochemical analysis to assess neuroprotection.

Protocol 2: Intraperitoneal (IP) Injection of Remacemide for Acute Studies

  • Drug Preparation: Dissolve this compound in a sterile vehicle suitable for injection, such as saline or a solution of polyethylene (B3416737) glycol and water.[8] The concentration should be calculated to deliver the desired dose in a small volume (e.g., less than 10 ml/kg).

  • Animal Restraint: Properly restrain the mouse.

  • Injection: Perform the IP injection into the lower right quadrant of the abdomen to avoid injuring the cecum and bladder. Insert the needle at a 30-40° angle.

  • Post-injection Monitoring: Observe the animal for any immediate adverse reactions at the injection site or systemic effects.

Visualizations

Remacemide_Mechanism_of_Action cluster_PreSynaptic Presynaptic Neuron cluster_PostSynaptic Postsynaptic Neuron Glutamate (B1630785) Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ca_Channel Ion Channel NMDA_Receptor->Ca_Channel Activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Opens Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Remacemide Remacemide & Active Metabolite Remacemide->Ca_Channel Blocks

Caption: Mechanism of remacemide's neuroprotective action.

Experimental_Workflow_Chronic_Neuroprotection start Start of Study acclimation Animal Acclimation start->acclimation treatment Initiate Remacemide Diet (e.g., 14 mg/kg/day) acclimation->treatment monitoring Behavioral & Physiological Monitoring (e.g., Motor Function, Body Weight) treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tissue Collection & Histological/Biochemical Analysis endpoint->analysis end End analysis->end

Caption: Workflow for a chronic remacemide neuroprotection study.

References

Troubleshooting inconsistent results in remacemide epilepsy studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with remacemide (B146498) in epilepsy studies. Inconsistent results in preclinical and clinical trials have been reported, and this resource aims to provide insights into potential causes and solutions.

Frequently Asked Questions (FAQs)

Q1: What is remacemide and what is its primary mechanism of action in epilepsy?

Remacemide is an anticonvulsant drug with a dual mechanism of action. It functions as a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and also blocks voltage-gated sodium channels.[1] Its anticonvulsant properties are thought to arise from the modulation of both glutamatergic excitatory neurotransmission and neuronal excitability.

Q2: I'm seeing weaker than expected anticonvulsant effects in my experiments. Is there a reason for this?

The anticonvulsant activity of remacemide is significantly influenced by its active metabolite, desglycinyl-remacemide. This metabolite is a substantially more potent NMDA receptor antagonist than the parent compound.[2] Therefore, the observed efficacy in your experiments will depend on the metabolic conversion of remacemide to its active form. Factors influencing this metabolism, such as the species or cell line used and the presence of other drugs, can lead to variability in results.

Q3: My results with remacemide are inconsistent when co-administered with other anti-epileptic drugs (AEDs). Why might this be?

Significant pharmacokinetic interactions have been observed between remacemide and other AEDs. For instance, co-administration with enzyme-inducing AEDs like carbamazepine (B1668303) and phenobarbital (B1680315) can increase the metabolism of remacemide and its active metabolite, potentially reducing their plasma concentrations and efficacy.[3] Conversely, remacemide can inhibit the metabolism of carbamazepine, leading to increased levels of carbamazepine and potential toxicity.[4] Careful monitoring of plasma concentrations of all co-administered drugs is crucial.

Q4: Clinical trial results for remacemide in epilepsy seem to vary. What are the key findings?

Clinical studies have yielded mixed results. Some trials of remacemide as an adjunctive therapy for refractory epilepsy showed a modest, dose-dependent reduction in seizure frequency.[5] However, a large-scale trial comparing remacemide monotherapy to carbamazepine in newly diagnosed epilepsy found remacemide to be unequivocally inferior.[4][6] These discrepancies may be attributable to differences in trial design, patient populations (refractory vs. newly diagnosed), and dosage regimens.

Troubleshooting Guide

Issue: High variability in experimental results between subjects or cultures.

  • Possible Cause 1: Inconsistent Metabolism. The conversion of remacemide to its more potent desglycinyl metabolite can vary.

    • Troubleshooting Steps:

      • If possible, measure the concentrations of both remacemide and its desglycinyl metabolite.

      • Consider using a system with known metabolic activity or directly applying the active metabolite for more consistent results.

  • Possible Cause 2: Drug Interactions. Co-administration of other compounds may be altering remacemide's metabolism and efficacy.

    • Troubleshooting Steps:

      • Review all compounds being administered for potential interactions with cytochrome P450 enzymes.

      • If interactions are suspected, consider a washout period or using alternative concomitant medications.

Issue: Lower than expected potency in electrophysiology experiments.

  • Possible Cause: Use-Dependent Block. The sodium channel blocking effect of remacemide is use-dependent, meaning it is more effective when channels are frequently activated.

    • Troubleshooting Steps:

      • Ensure your stimulation protocol in patch-clamp experiments is designed to elicit high-frequency firing to observe the full blocking potential.

      • Compare tonic block (low-frequency stimulation) with use-dependent block (high-frequency stimulation) to characterize the effect accurately.

Data Presentation

Table 1: Summary of Remacemide Efficacy in Adjunctive Therapy for Refractory Epilepsy

Study/DoseResponder Rate¹ (% of patients)Placebo Responder Rate (%)Key Finding
Trial 1
300 mg/dayNot specified15%No significant difference from placebo.
600 mg/dayNot specified15%No significant difference from placebo.
800 mg/day30%15%Statistically significant improvement over placebo.[5]
Trial 2
300 mg/dayNot specified7%Dose-dependent increase in responders.
600 mg/dayNot specified7%Dose-dependent increase in responders.
1200 mg/day23%7%Statistically significant improvement over placebo.

¹Responder rate is defined as a ≥50% reduction in seizure frequency from baseline.

Table 2: Comparison of Remacemide and Carbamazepine Monotherapy in Newly Diagnosed Epilepsy

Treatment GroupMedian Time to First SeizureSeizure Freedom Rate (at 1 year)Conclusion
Remacemide (600 mg/day)112 daysNot specifiedRemacemide was unequivocally inferior to carbamazepine.[4][6]
Carbamazepine (600 mg/day)306 daysNot specifiedCarbamazepine was significantly more effective.[4][6]

Experimental Protocols

Protocol 1: Assessing NMDA Receptor Antagonism via Whole-Cell Patch-Clamp

This protocol outlines the procedure for measuring the inhibitory effect of remacemide on NMDA receptor-mediated currents in cultured neurons.

  • Cell Preparation: Culture primary hippocampal or cortical neurons on glass coverslips.

  • Recording Setup:

    • Place a coverslip in the recording chamber of an inverted microscope.

    • Continuously perfuse with an external solution containing a physiological concentration of ions and a blocker of voltage-gated sodium channels (e.g., tetrodotoxin) to isolate NMDA receptor currents.

    • Use a glass micropipette filled with an internal solution to establish a whole-cell patch-clamp configuration.

  • Data Acquisition:

    • Clamp the neuron at a holding potential of -60 mV.

    • Apply a brief pulse of NMDA and its co-agonist glycine (B1666218) to elicit an inward current.

    • Record the baseline NMDA-evoked current.

    • Perfuse the chamber with the external solution containing the desired concentration of remacemide or its desglycinyl metabolite.

    • After a stable baseline is achieved in the presence of the drug, re-apply the NMDA/glycine pulse and record the current.

  • Data Analysis:

    • Measure the peak amplitude of the NMDA-evoked current before and after drug application.

    • Calculate the percentage of inhibition caused by the drug.

    • Construct a concentration-response curve to determine the IC50 value.

Protocol 2: Evaluating Use-Dependent Sodium Channel Blockade

This protocol is designed to assess the use-dependent blocking properties of remacemide on voltage-gated sodium channels.

  • Cell Preparation: Use a cell line stably expressing the desired sodium channel subtype (e.g., HEK293 cells).

  • Recording Setup: Establish a whole-cell patch-clamp configuration as described in Protocol 1. The external solution should contain physiological ion concentrations.

  • Voltage Protocol:

    • Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure most channels are in the resting state.

    • Tonic Block Assessment: Apply single depolarizing pulses to elicit sodium currents at a low frequency (e.g., 0.1 Hz).

    • Use-Dependent Block Assessment: Apply a train of depolarizing pulses at a high frequency (e.g., 10 Hz).

  • Data Acquisition and Analysis:

    • Record the peak sodium current in response to each pulse.

    • For tonic block, measure the steady-state reduction in current amplitude in the presence of the drug.

    • For use-dependent block, measure the progressive decrease in current amplitude during the pulse train in the presence of the drug.

    • Compare the degree of block at low and high frequencies to quantify use-dependence.

Visualizations

Remacemide_Metabolism_and_Action Remacemide Remacemide (Administered Drug) Metabolism Hepatic Metabolism (Cytochrome P450) Remacemide->Metabolism Na_Channel Voltage-Gated Sodium Channel Remacemide->Na_Channel Low-affinity block Desglycinyl Desglycinyl-Remacemide (Active Metabolite) Metabolism->Desglycinyl NMDA_R NMDA Receptor Desglycinyl->NMDA_R High-affinity block Neuronal_Exc Decreased Neuronal Excitability & Seizure Suppression NMDA_R->Neuronal_Exc Inhibition of Excitatory Neurotransmission Na_Channel->Neuronal_Exc Reduced Action Potential Propagation

Remacemide's metabolic pathway and dual mechanism of action.

Troubleshooting_Workflow Start Inconsistent/Weak Anticonvulsant Effect Check_Metabolism Is the active metabolite (desglycinyl-remacemide) being formed effectively? Start->Check_Metabolism Check_Interactions Are there any interacting drugs being co-administered? Check_Metabolism->Check_Interactions Yes Measure_Metabolites Action: Measure plasma/media levels of remacemide and its metabolite. Check_Metabolism->Measure_Metabolites No Check_Protocol Is the experimental protocol optimized for a use-dependent blocker? Check_Interactions->Check_Protocol Yes Review_Concomitant_Meds Action: Review all co-administered drugs for P450 interactions. Check_Interactions->Review_Concomitant_Meds No Optimize_Stimulation Action: Implement high-frequency stimulation protocols in electrophysiology. Check_Protocol->Optimize_Stimulation No Resolved Issue Potentially Resolved Check_Protocol->Resolved Yes Measure_Metabolites->Check_Interactions Review_Concomitant_Meds->Check_Protocol Optimize_Stimulation->Resolved

A logical workflow for troubleshooting inconsistent remacemide results.

References

Technical Support Center: Impact of Remacemide on CYP450 Enzymes in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with remacemide (B146498). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your in vitro and in vivo experiments investigating the impact of remacemide on cytochrome P450 (CYP450) enzymes.

Frequently Asked Questions (FAQs)

Q1: Is remacemide a substrate, inhibitor, or inducer of CYP450 enzymes?

A: Remacemide and its active metabolite, desglycinyl-remacemide, are substrates for CYP450 enzymes. Their metabolism can be induced by known CYP450 inducers like phenobarbital.[1] Furthermore, in vitro data from human liver microsomes indicate that remacemide is an inhibitor of CYP3A4 and CYP2C19.[2] Clinical studies have confirmed that remacemide can elevate the concentrations of drugs metabolized by CYP3A4.[3]

Q2: We are observing unexpected variability in the metabolic clearance of remacemide in our in vivo model. What could be the cause?

A: This variability could be due to the co-administration of other compounds that are inducers of CYP450 enzymes. For example, co-administration with phenobarbital, a potent CYP450 inducer, has been shown to increase the clearance of remacemide and reduce exposure to its active desglycinyl metabolite.[2] Similarly, carbamazepine, another antiepileptic drug and a known CYP3A4 inducer, can induce the metabolism of remacemide and its active metabolite.[1] Ensure that your experimental design accounts for any potential CYP450 inducers in the vehicle or co-administered drugs.

Q3: Our in vitro CYP3A4 inhibition assay with remacemide is showing inconsistent IC50 values. What are the potential reasons?

A: Inconsistent IC50 values for CYP3A4 inhibition by remacemide could stem from several factors:

  • Experimental System: The choice of in vitro system (e.g., human liver microsomes, recombinant enzymes, hepatocytes) can influence results. Ensure consistency in the source and preparation of your chosen system.

  • Substrate Selection: The specific CYP3A4 probe substrate used can affect the apparent IC50 value. It is advisable to use a well-characterized, sensitive substrate for CYP3A4.

  • Incubation Conditions: Variations in incubation time, protein concentration, and the concentration of the NADPH regenerating system can all impact the results. Optimize and standardize these conditions.

  • Solubility Issues: Remacemide hydrochloride's solubility might be a factor. Ensure it is fully dissolved in the incubation medium at all tested concentrations.

Q4: Does remacemide exhibit time-dependent inhibition of CYP450 enzymes?

A: Currently, there is no publicly available data to confirm or deny time-dependent inhibition of CYP450 enzymes by remacemide. To investigate this, you would need to perform a specific time-dependent inhibition assay, which involves pre-incubating remacemide with the enzyme system and an NADPH regenerating system before adding the probe substrate.

Troubleshooting Guides

Problem: Difficulty in Detecting Inhibition of CYP3A4 by Remacemide
Possible Cause Troubleshooting Step
Remacemide concentration range is too low. Based on its interactions with carbamazepine, remacemide's inhibitory effect on CYP3A4 is likely moderate.[1] Ensure your concentration range is wide enough to capture the full inhibition curve.
The selected CYP3A4 probe substrate is not sensitive enough. Use a highly sensitive and specific probe substrate for CYP3A4, such as midazolam or testosterone, and ensure its concentration is at or below its Km value.
Incubation time is too short. While initial rate conditions are important, ensure the incubation time is sufficient to generate a detectable amount of metabolite from the probe substrate.
Issues with the NADPH regenerating system. Confirm the activity of your NADPH regenerating system. An inactive system will prevent CYP450 activity.

Quantitative Data Summary

Interaction Type CYP450 Isoform Effect of Remacemide Experimental Model Reference
Inhibition CYP3A4Inhibits metabolism of CYP3A4 substrates (e.g., carbamazepine).In vitro (Human Liver Microsomes), Clinical Study[1][2][3]
Inhibition CYP2C19Inhibits CYP2C19.In vitro (Human Liver Microsomes)[2]
Metabolism (Substrate) Multiple CYP450sMetabolized by CYP450 enzymes; metabolism is inducible.In vivo (Mice), Clinical Study[1][2]

Experimental Protocols

While specific protocols for remacemide are not published in detail, the following are generalized, detailed methodologies for key experiments that can be adapted for testing remacemide.

Protocol 1: In Vitro CYP450 Inhibition Assay (IC50 Determination) using Human Liver Microsomes

Objective: To determine the concentration of remacemide that causes 50% inhibition (IC50) of the activity of a specific CYP450 isoform.

Materials:

  • This compound

  • Pooled human liver microsomes (HLMs)

  • Specific CYP450 probe substrate (e.g., midazolam for CYP3A4, S-mephenytoin for CYP2C19)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • LC-MS/MS system for metabolite quantification

Procedure:

  • Prepare Stock Solutions: Dissolve remacemide and the probe substrate in a suitable solvent (e.g., DMSO, methanol, or water) to create concentrated stock solutions.

  • Prepare Incubation Mixtures: In a 96-well plate, prepare incubation mixtures containing HLMs, potassium phosphate buffer, and the probe substrate at a concentration at or below its Km value.

  • Add Inhibitor: Add varying concentrations of remacemide to the wells. Include a vehicle control (solvent only) and a positive control inhibitor for the specific CYP isoform being tested.

  • Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzymes.

  • Initiate Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Incubation: Incubate the plate at 37°C for a predetermined time that ensures linear metabolite formation.

  • Terminate Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate and analyze the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percent inhibition for each remacemide concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the remacemide concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.

Caption: Workflow for determining the IC50 of remacemide for CYP450 inhibition.

CYP_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare Stock Solutions (Remacemide, Substrate) prep_mix Prepare Incubation Mix (HLMs, Buffer, Substrate) prep_stock->prep_mix add_inhibitor Add Remacemide (Varying Concentrations) prep_mix->add_inhibitor pre_incubate Pre-incubate (37°C) add_inhibitor->pre_incubate initiate Initiate Reaction (Add NADPH System) pre_incubate->initiate incubate Incubate (37°C) initiate->incubate terminate Terminate Reaction (Add Cold Solvent) incubate->terminate process Process Sample (Centrifuge, Supernatant) terminate->process lcms LC-MS/MS Analysis (Metabolite Quantification) process->lcms data_analysis Data Analysis (Calculate IC50) lcms->data_analysis

Protocol 2: CYP450 Induction Assay using Cultured Human Hepatocytes

Objective: To determine the potential of remacemide to induce the expression and activity of CYP450 enzymes.

Materials:

  • This compound

  • Cryopreserved or fresh human hepatocytes

  • Hepatocyte culture medium

  • Collagen-coated culture plates

  • Positive control inducers (e.g., rifampicin (B610482) for CYP3A4, omeprazole (B731) for CYP1A2)

  • CYP450 probe substrates

  • Reagents for RNA extraction and qRT-PCR

  • LC-MS/MS system

Procedure:

  • Hepatocyte Plating: Thaw and plate human hepatocytes on collagen-coated plates according to the supplier's instructions. Allow the cells to attach and form a monolayer.

  • Treatment: After a stabilization period, treat the hepatocytes with various concentrations of remacemide, a vehicle control, and positive control inducers for 48-72 hours. Replace the medium with fresh medium containing the test compounds daily.

  • Assessment of Enzyme Activity:

    • At the end of the treatment period, wash the cells and incubate them with a cocktail of specific CYP450 probe substrates for a defined period.

    • Collect the supernatant and analyze the formation of metabolites by LC-MS/MS.

    • Calculate the fold induction of enzyme activity compared to the vehicle control.

  • Assessment of mRNA Expression:

    • At the end of the treatment period, lyse the cells and extract total RNA.

    • Perform quantitative real-time PCR (qRT-PCR) using primers specific for the CYP450 genes of interest and a housekeeping gene for normalization.

    • Calculate the fold change in mRNA expression relative to the vehicle control.

  • Data Analysis:

    • For both activity and mRNA data, plot the fold induction against the logarithm of the remacemide concentration.

    • Determine the maximum induction effect (Emax) and the concentration that produces 50% of the maximal effect (EC50).

Caption: Experimental workflow for assessing CYP450 induction by remacemide.

CYP_Induction_Workflow cluster_culture Hepatocyte Culture cluster_treatment Treatment cluster_endpoints Endpoint Analysis cluster_data Data Interpretation plate_cells Plate Human Hepatocytes stabilize Stabilize Culture plate_cells->stabilize treat Treat with Remacemide (48-72 hours) stabilize->treat activity_assay Enzyme Activity Assay (Probe Substrates, LC-MS/MS) treat->activity_assay mrna_analysis mRNA Expression Analysis (RNA Extraction, qRT-PCR) treat->mrna_analysis calc_fold Calculate Fold Induction activity_assay->calc_fold mrna_analysis->calc_fold determine_params Determine Emax and EC50 calc_fold->determine_params

Signaling Pathways

The induction of CYP450 enzymes by xenobiotics like remacemide is primarily mediated by the activation of nuclear receptors such as the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR). Upon ligand binding in the cytoplasm, these receptors translocate to the nucleus, form a heterodimer with the Retinoid X Receptor (RXR), and bind to specific response elements in the promoter regions of CYP genes, leading to increased transcription.

Caption: Simplified signaling pathway for PXR-mediated CYP3A4 induction.

PXR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Remacemide Remacemide PXR PXR Remacemide->PXR Binds & Activates PXR_active Activated PXR PXR->PXR_active Translocates PXR_RXR PXR-RXR Heterodimer PXR_active->PXR_RXR RXR RXR RXR->PXR_RXR XREM XREM (Response Element) PXR_RXR->XREM Binds to CYP3A4_Gene CYP3A4 Gene XREM->CYP3A4_Gene Promotes Transcription mRNA CYP3A4 mRNA CYP3A4_Gene->mRNA CYP3A4_Protein CYP3A4 Protein mRNA->CYP3A4_Protein Translation

References

Adjusting remacemide dosage when co-administered with carbamazepine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with remacemide (B146498), specifically focusing on its co-administration with carbamazepine (B1668303).

Frequently Asked Questions (FAQs)

Q1: What is the nature of the pharmacokinetic interaction between remacemide and carbamazepine?

A mutual drug-drug interaction occurs when remacemide and carbamazepine are co-administered. Carbamazepine, a known enzyme inducer, accelerates the metabolism of remacemide and its active desglycinyl metabolite. Conversely, remacemide hydrochloride inhibits the metabolism of carbamazepine, leading to increased plasma concentrations of carbamazepine.[1] This interaction is considered predictable and modest, but requires careful monitoring and dosage adjustments.[1]

Q2: By how much does remacemide affect carbamazepine concentrations?

In a clinical study involving patients on carbamazepine monotherapy, the addition of this compound (300 mg twice daily for 14 days) resulted in the following changes to carbamazepine pharmacokinetics:

  • Mean Area Under the Curve (AUC): Increased by 22%

  • Maximum Concentration (Cmax): Increased by 27%

  • Minimum Concentration (Cmin): Increased by 22%[1]

Trough concentrations of carbamazepine were significantly higher during remacemide treatment.[1] However, the levels of the active metabolite, carbamazepine-10,11-epoxide (B195693) (CBZ-E), were not significantly affected.[1]

Q3: How does carbamazepine affect remacemide concentrations?

Carbamazepine induces the metabolism of remacemide. In patients treated with carbamazepine, the AUC of remacemide and its active desglycinyl metabolite were found to be 60% and 30%, respectively, of the values observed in healthy volunteers who received the same dose of remacemide.[1]

Q4: Is it necessary to adjust the dosage of remacemide or carbamazepine when they are co-administered?

Yes, an adjustment in the carbamazepine dosage is typically required. Due to the inhibitory effect of remacemide on carbamazepine metabolism, its co-administration can lead to a significant increase in carbamazepine plasma concentrations. To mitigate the risk of toxicity, the dosage of carbamazepine should be reduced. In a clinical trial, carbamazepine dosage reductions ranging from 14% to 50% were necessary for 63% of patients receiving remacemide.[2] The specific adjustment should be guided by therapeutic drug monitoring (TDM) of carbamazepine plasma levels.

The need for remacemide dosage adjustment is less clear from the available data. While carbamazepine significantly reduces remacemide concentrations, the clinical implications of this reduction have not been fully established. Monitoring of clinical response and any potential loss of efficacy is recommended.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Increased side effects associated with carbamazepine (e.g., dizziness, ataxia, drowsiness) Elevated plasma concentrations of carbamazepine due to inhibition of its metabolism by remacemide.1. Immediately measure trough plasma concentrations of carbamazepine. 2. Based on the TDM results, the prescribing clinician should consider a dose reduction of carbamazepine. Reductions of 14% to 50% have been reported in clinical trials.[2] 3. Continue to monitor the patient for clinical signs of toxicity.
Reduced efficacy of remacemide Decreased plasma concentrations of remacemide and its active metabolite due to metabolic induction by carbamazepine.1. Assess patient's clinical response. 2. Consider measuring plasma concentrations of remacemide and its desglycinyl metabolite, if analytical methods are available. 3. The prescribing clinician may consider a cautious upward titration of the remacemide dose based on clinical response and tolerability.
Unexpected drug interactions with other co-medications Carbamazepine is a potent inducer of various cytochrome P450 (CYP) enzymes, including CYP3A4.[3][4] Remacemide has been shown to elevate concentrations of drugs metabolized by CYP3A4.[5] The combination may alter the metabolism of other drugs that are substrates for these enzymes.1. Review all concomitant medications for potential interactions with CYP inducers (carbamazepine) or CYP3A4 inhibitors (remacemide). 2. If a potential interaction is identified, consider therapeutic drug monitoring for the affected co-medication, if available. 3. Adjust dosages of other medications as needed, based on clinical response and TDM.

Data Summary

Table 1: Pharmacokinetic Interaction between Remacemide and Carbamazepine [1]

Parameter Effect of Remacemide on Carbamazepine Effect of Carbamazepine on Remacemide
AUC ▲ 22% increase▼ 40% decrease (Remacemide) ▼ 70% decrease (Active Metabolite)
Cmax ▲ 27% increaseNot Reported
Cmin ▲ 22% increaseNot Reported
Active Metabolite Levels No significant effect on CBZ-ESignificant decrease in desglycinyl-remacemide

Experimental Protocols

Protocol 1: In Vitro Assessment of Remacemide's Inhibitory Effect on Carbamazepine Metabolism

Objective: To determine the inhibitory potential of remacemide on the CYP3A4-mediated metabolism of carbamazepine to carbamazepine-10,11-epoxide in human liver microsomes.

Methodology:

  • Materials:

    • Pooled human liver microsomes (HLMs)

    • Carbamazepine

    • This compound

    • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

    • Potassium phosphate (B84403) buffer (pH 7.4)

    • Carbamazepine-10,11-epoxide analytical standard

    • Internal standard for LC-MS/MS analysis

    • Acetonitrile (B52724) (for quenching the reaction)

    • LC-MS/MS system

  • Incubation:

    • Prepare a series of incubation mixtures containing HLMs (e.g., 0.2 mg/mL protein), carbamazepine (at a concentration near its Km for CYP3A4, if known, or a clinically relevant concentration), and varying concentrations of remacemide (e.g., 0, 0.1, 1, 10, 50, 100 µM).

    • Pre-incubate the mixtures at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a predetermined time (e.g., 15 minutes), ensuring the reaction is in the linear range.

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Sample Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the concentration of carbamazepine-10,11-epoxide using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the rate of formation of carbamazepine-10,11-epoxide at each remacemide concentration.

    • Plot the percentage of inhibition versus the logarithm of the remacemide concentration to determine the IC50 value.

Protocol 2: Clinical Monitoring of the Drug-Drug Interaction

Objective: To safely manage the co-administration of remacemide and carbamazepine in a clinical research setting.

Methodology:

  • Baseline Establishment:

    • For patients on a stable dose of carbamazepine, establish a baseline by measuring trough plasma carbamazepine concentrations at several time points over a 1-2 week period.

  • Initiation of Remacemide:

    • Initiate remacemide at the desired dose.

    • Increase the frequency of carbamazepine trough concentration monitoring (e.g., twice weekly) for the first 2-4 weeks of co-administration.

  • Dosage Adjustment of Carbamazepine:

    • If trough carbamazepine concentrations rise significantly above the established baseline and/or the therapeutic range, a reduction in the carbamazepine dose is warranted.

    • Dose adjustments should be made in small increments (e.g., 10-20% of the total daily dose) with continued monitoring of carbamazepine levels and clinical response.

  • Steady-State Monitoring:

    • Once a stable carbamazepine dose is achieved in the presence of remacemide, continue to monitor trough carbamazepine concentrations periodically throughout the study to ensure they remain within the therapeutic window.

Visualizations

DDI_Pathway cluster_carbamazepine Carbamazepine Metabolism cluster_remacemide Remacemide Metabolism CBZ Carbamazepine CYP3A4_CBZ CYP3A4 CBZ->CYP3A4_CBZ CYP_RMC CYP Enzymes (Induced by Carbamazepine) CBZ->CYP_RMC Induction CBZE Carbamazepine-10,11-Epoxide (Active Metabolite) CYP3A4_CBZ->CBZE RMC Remacemide RMC->CYP3A4_CBZ Inhibition RMC->CYP_RMC Desglycinyl_RMC Desglycinyl-Remacemide (Active Metabolite) CYP_RMC->Desglycinyl_RMC Experimental_Workflow cluster_invitro In Vitro Inhibition Assay cluster_clinical Clinical Monitoring Protocol start_invitro Prepare Incubation Mixtures (HLMs, Carbamazepine, Remacemide) preincubate Pre-incubate at 37°C start_invitro->preincubate initiate Initiate Reaction with NADPH preincubate->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate Reaction incubate->terminate analyze_invitro Analyze Metabolite Formation (LC-MS/MS) terminate->analyze_invitro calculate_ic50 Calculate IC50 analyze_invitro->calculate_ic50 baseline Establish Baseline Carbamazepine Trough Concentrations start_remacemide Initiate Remacemide Treatment baseline->start_remacemide monitor_tdm Frequent TDM of Carbamazepine start_remacemide->monitor_tdm adjust_dose Adjust Carbamazepine Dose (if necessary) monitor_tdm->adjust_dose steady_state Periodic Steady-State Monitoring monitor_tdm->steady_state if no adjustment needed adjust_dose->steady_state

References

Technical Support Center: Addressing Remacemide Hydrochloride Batch-to-Batch Variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for remacemide (B146498) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to help identify, troubleshoot, and manage potential batch-to-batch variability in their experiments. Consistent and reproducible results are paramount in scientific research, and understanding the potential for variability in your starting materials is a critical first step.

Frequently Asked Questions (FAQs)

Q1: What is remacemide hydrochloride and what is its primary mechanism of action?

This compound is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a low affinity for the ion channel site.[1][2] It also exhibits activity as a sodium channel blocker.[2] The primary anticonvulsant and neuroprotective effects are largely attributed to its desglycinated metabolite, which is significantly more potent at the NMDA receptor.[1][3][4]

Q2: What does "batch-to-batch variability" mean in the context of a chemical compound like this compound?

Batch-to-batch variability refers to the slight differences that can exist between different manufacturing lots of the same chemical. These variations can manifest in the compound's purity, impurity profile, physical properties (like crystal structure or solubility), and even its biological activity. For active pharmaceutical ingredients (APIs), managing this variability is crucial for ensuring consistent product quality and performance.

Q3: What are the potential sources of batch-to-batch variability in this compound?

Variability can be introduced at several stages of the manufacturing process:

  • Raw Material Quality: Inconsistencies in the starting materials and reagents used in the synthesis can lead to different impurity profiles in the final product.

  • Synthesis Process: Minor deviations in reaction conditions (temperature, pressure, reaction time) can alter the course of the reaction and favor the formation of different side-products.[5]

  • Purification Methods: Differences in the efficiency of purification steps, such as crystallization or chromatography, can result in varying levels of residual impurities.

  • Storage and Handling: Improper storage conditions (e.g., exposure to light, heat, or moisture) can lead to degradation of the compound over time.[6]

Q4: What are some potential impurities that could arise during the synthesis of this compound?

Based on the known synthesis routes for remacemide, which involves the condensation of an amine with a glycine (B1666218) derivative, potential impurities could include:

  • Unreacted Starting Materials: Residual amounts of the precursor amine or glycine derivative.

  • Side-Reaction Products: Hydrolysis of the acetamide (B32628) group is a common side reaction in acetamide synthesis, which could lead to the formation of an inactive carboxylic acid derivative.[5]

  • Degradation Products: Over time, remacemide could potentially degrade, with the primary metabolite being the desglycinated form. While this metabolite is active, its unintended presence in the parent compound could alter the observed potency.[1]

Q5: How can batch-to-batch variability impact my experimental results?

Inconsistent batches of this compound can lead to a range of issues in both in vitro and in vivo experiments:

  • Inconsistent Potency: Variations in the concentration of the active compound or the presence of active impurities can lead to shifts in IC50 or EC50 values in your assays.

  • Altered Pharmacokinetics: Differences in physical properties like solubility or crystal form can affect the absorption, distribution, metabolism, and excretion (ADME) of the drug in animal studies.

  • Unexpected Biological Effects: Unidentified impurities could have their own biological activities, leading to off-target effects or confounding your results.[7]

  • Lack of Reproducibility: The most significant impact is the inability to reproduce your findings, which is a cornerstone of the scientific method.

Troubleshooting Guides

Issue 1: Inconsistent results in NMDA receptor binding assays.

Symptoms:

  • Your calculated Ki or IC50 values for this compound vary significantly between experiments using different batches.

  • You observe unexpected changes in the Bmax (maximum binding) of your radioligand.

Possible Causes:

  • The purity of the this compound batch is lower than specified, leading to an overestimation of the active compound concentration.

  • The batch contains an impurity that also binds to the NMDA receptor, either competitively or allosterically.[7]

  • The batch has degraded, leading to a lower concentration of the active compound.

Troubleshooting Steps:

  • Verify Certificate of Analysis (CoA): Always request and review the CoA for each new batch. Pay close attention to the purity value and the method used for its determination (e.g., HPLC, NMR).

  • Perform Analytical Characterization: If you have access to analytical instrumentation, it is highly recommended to perform your own characterization of each new batch.

    • HPLC Analysis: Use a validated HPLC method to confirm the purity of the compound and to look for the presence of any impurity peaks.

    • LC-MS/MS Analysis: This can help in identifying the molecular weights of any impurities, providing clues to their structure.

  • Establish a Standard Operating Procedure (SOP) for Compound Handling: Ensure that the compound is stored correctly (desiccated, at the recommended temperature) and that stock solutions are prepared fresh for each experiment.

  • Perform a Dose-Response Curve with Each New Batch: Do not assume that a new batch will behave identically to the previous one. Run a full dose-response curve to determine the potency of the new batch in your specific assay.

Issue 2: Unexpected or variable behavioral effects in animal studies.

Symptoms:

  • The observed behavioral phenotype in your animal model is inconsistent across different cohorts treated with different batches of this compound.

  • You observe unexpected side effects that were not present with previous batches.

Possible Causes:

  • Differences in the pharmacokinetic properties of the batches are leading to variable drug exposure in the animals.

  • The presence of a biologically active impurity is causing off-target effects.

  • The effective concentration of the active compound is different between batches.

Troubleshooting Steps:

  • Characterize Physical Properties: If possible, assess the physical properties of each batch, such as solubility in your vehicle and crystal morphology (polymorphism). These can impact oral bioavailability.

  • Pharmacokinetic (PK) Analysis: If feasible, perform a pilot PK study with a small number of animals to determine the plasma concentrations of remacemide and its active metabolite for each new batch. This will help you understand if the in vivo exposure is consistent.

  • Dose-Response Study: Conduct a dose-response study for each new batch to establish the effective dose for the desired behavioral endpoint.

  • Careful Observation for Adverse Effects: Meticulously document any observed adverse effects and compare them across batches. This can provide clues about the presence of potentially toxic impurities.

Data Presentation

Table 1: Example Certificate of Analysis Data for Three Hypothetical Batches of this compound

ParameterBatch ABatch BBatch CMethod
Appearance White to off-white powderWhite powderOff-white powderVisual
Purity (by HPLC) 99.2%98.5%99.8%HPLC-UV
Impurity 1 (Retention Time 3.5 min) 0.3%0.8%Not DetectedHPLC-UV
Impurity 2 (Retention Time 5.2 min) 0.1%0.2%0.1%HPLC-UV
Desglycinyl Metabolite 0.2%0.3%Not DetectedLC-MS/MS
Residual Solvents <0.1%<0.1%<0.1%GC-HS
Water Content (Karl Fischer) 0.15%0.35%0.10%KF Titration
Solubility (in Water) >10 mg/mL>10 mg/mL>10 mg/mLVisual

Table 2: Example Experimental Results with Different Batches of this compound

ExperimentBatch ABatch BBatch C
NMDA Receptor Binding IC50 15 µM25 µM12 µM
In Vivo Anticonvulsant ED50 20 mg/kg30 mg/kg18 mg/kg
Observed Side Effects Mild sedation at high dosesMild sedation, slight ataxia at high dosesMild sedation at high doses

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of a this compound batch and to identify the presence of any impurities.

Materials:

  • This compound sample

  • HPLC grade acetonitrile

  • HPLC grade water

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Method:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of 0.1 mg/mL with the 50:50 mobile phase mixture.

  • HPLC Conditions:

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 215 nm

    • Gradient:

      • 0-5 min: 10% B

      • 5-25 min: 10-90% B

      • 25-30 min: 90% B

      • 30-31 min: 90-10% B

      • 31-35 min: 10% B

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • Note the retention times and relative areas of any impurity peaks.

Protocol 2: In Vitro NMDA Receptor Binding Assay

Objective: To determine the potency (IC50) of a this compound batch in inhibiting the binding of a radioligand to the NMDA receptor.

Materials:

  • Rat brain cortical membranes

  • [3H]MK-801 (radioligand)

  • This compound sample

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glutamate (B1630785) and glycine (co-agonists)

  • Scintillation cocktail

  • Scintillation counter

Method:

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, add:

      • 50 µL of assay buffer

      • 10 µL of this compound at various concentrations (or vehicle)

      • 20 µL of [3H]MK-801 (to a final concentration of ~1 nM)

      • 10 µL of glutamate and glycine (to final concentrations of 10 µM each)

      • 10 µL of rat cortical membranes (to a final protein concentration of ~100 µ g/well )

  • Incubation: Incubate the reaction mixture at room temperature for 2 hours.

  • Termination of Binding: Rapidly filter the reaction mixture through a glass fiber filter (e.g., Whatman GF/B) and wash three times with ice-cold assay buffer.

  • Scintillation Counting: Place the filter in a scintillation vial, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled MK-801) from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Remacemide_Signaling_Pathway Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel Opens Ca_Influx Ca²+ Influx Ion_Channel->Ca_Influx Allows Downstream_Signaling Downstream Signaling (e.g., LTP, Excitotoxicity) Ca_Influx->Downstream_Signaling Initiates Remacemide Remacemide (Low Affinity) Remacemide->Ion_Channel Blocks (Uncompetitive) Sodium_Channel Voltage-Gated Na+ Channel Remacemide->Sodium_Channel Blocks Desglycinyl_Metabolite Desglycinyl Metabolite (Higher Affinity) Desglycinyl_Metabolite->Ion_Channel Blocks (More Potent) Na_Influx Na+ Influx Sodium_Channel->Na_Influx Prevents Neuronal_Firing Reduced Neuronal Repetitive Firing Na_Influx->Neuronal_Firing Leads to

Caption: Mechanism of action of this compound and its active metabolite.

Experimental_Workflow Start Receive New Batch of This compound Review_CoA Review Certificate of Analysis Start->Review_CoA Analytical_Chem Perform In-House Analytical Characterization (HPLC, LC-MS) Review_CoA->Analytical_Chem Compare_Data Compare Data with CoA and Previous Batches Analytical_Chem->Compare_Data Data_Matches Data is Consistent Compare_Data->Data_Matches Yes Data_Mismatch Data Discrepancy Found Compare_Data->Data_Mismatch No Proceed_Experiment Proceed with Experimentation (Dose-Response First) Data_Matches->Proceed_Experiment Contact_Supplier Contact Supplier for Clarification Data_Mismatch->Contact_Supplier Quarantine Quarantine Batch Contact_Supplier->Quarantine

Caption: Workflow for qualifying a new batch of this compound.

Troubleshooting_Logic Start Inconsistent Experimental Results Observed Check_Protocol Review Experimental Protocol for Errors Start->Check_Protocol Protocol_OK Protocol is Correct Check_Protocol->Protocol_OK No Errors Protocol_Error Protocol Error Identified Check_Protocol->Protocol_Error Error Found Check_Batch Is a New Batch of Remacemide in Use? Protocol_OK->Check_Batch Fix_Protocol Correct Protocol and Repeat Experiment Protocol_Error->Fix_Protocol Same_Batch Same Batch Check_Batch->Same_Batch No New_Batch New Batch Check_Batch->New_Batch Yes Investigate_Other Investigate Other Experimental Variables Same_Batch->Investigate_Other Qualify_New_Batch Follow New Batch Qualification Workflow New_Batch->Qualify_New_Batch

Caption: Logical workflow for troubleshooting inconsistent experimental results.

References

Validation & Comparative

A Comparative Guide to the Neuroprotective Profiles of Remacemide Hydrochloride and MK-801

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neuroprotective agents Remacemide hydrochloride and MK-801 (Dizocilpine). Both are antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in the excitotoxic cascade leading to neuronal damage in various neurological disorders. However, they exhibit distinct pharmacological profiles, influencing their efficacy and tolerability. This document synthesizes experimental data to offer a clear comparison of their performance in neuroprotection assays.

At a Glance: Key Differences

FeatureThis compoundMK-801 (Dizocilpine)
Primary Mechanism Low-affinity, non-competitive NMDA receptor antagonist; also blocks fast sodium channels.High-affinity, non-competitive NMDA receptor antagonist (open-channel blocker).
Neuroprotective Efficacy Demonstrated in models of focal ischemia and epilepsy.Potent neuroprotection shown in various models of ischemia, trauma, and excitotoxicity.
Side Effect Profile Generally well-tolerated; does not induce locomotor hyperactivity and has a lower incidence of psychotomimetic effects.[1]Associated with significant side effects, including cognitive impairment, psychotomimetic reactions, and locomotor hyperactivity.[1]
Clinical Development Investigated in clinical trials for epilepsy, Huntington's disease, and stroke.Clinical development was halted due to its unfavorable side-effect profile.

Quantitative Comparison of Neuroprotective and Anticonvulsant Activity

The following tables summarize quantitative data from various preclinical studies. It is important to note that direct head-to-head comparisons in the same experimental setup are limited, and thus, cross-study comparisons should be interpreted with caution.

Table 1: Anticonvulsant Efficacy (Maximal Electroshock Seizure - MES Model)
CompoundSpeciesRoute of AdministrationED₅₀ (mg/kg)Reference
Remacemide HClMouseOral33[2]
Remacemide HClMouseOral58[3]
MK-801MouseSubcutaneous0.1-0.2 (increases seizure threshold)[4]

ED₅₀ (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population.

Table 2: Neuroprotection in Focal Cerebral Ischemia
CompoundAnimal ModelTreatment ProtocolOutcome MeasureResultReference
Remacemide HClCat (MCAO)25 mg/kg infusion prior to occlusionReduction in ischemic damage volumeReduced from 2505 ± 454 mm³ to 1266 ± 54 mm³[5]
MK-801Rat (MCAO)0.5 mg/kg IV 30 min prior to occlusionReduction in cortical infarct volume38% reduction[6]
MK-801Rat (MCAO)0.5 mg/kg IV 30 min after occlusionReduction in cortical infarct volume52% reduction[6]

MCAO: Middle Cerebral Artery Occlusion; IV: Intravenous.

Table 3: Effects on Cognitive Function (Chronic Administration in Rhesus Monkeys)
Compound & DoseTaskEffectReference
Remacemide HCl (20.0 mg/kg)Visual Discrimination TaskDelayed acquisition[2]
Remacemide HCl (50.0 mg/kg)Visual Discrimination TaskDelayed acquisition (greater effect)[2]
MK-801 (0.1 mg/kg)Visual Discrimination TaskNo significant effect[2]
MK-801 (1.0 mg/kg)Visual Discrimination TaskDelayed acquisition[2]

Signaling Pathways and Experimental Workflows

NMDA Receptor Antagonism in Excitotoxicity

Both this compound and MK-801 exert their primary neuroprotective effects by blocking the NMDA receptor ion channel. Excessive glutamate (B1630785) release, a hallmark of ischemic and excitotoxic injury, leads to overactivation of NMDA receptors, causing a massive influx of calcium (Ca²⁺). This calcium overload triggers a cascade of neurotoxic events, including the activation of proteases and nucleases, mitochondrial dysfunction, and the production of reactive oxygen species, ultimately leading to neuronal death. By blocking the NMDA receptor channel, both compounds prevent this pathological Ca²⁺ influx.

NMDA_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal cluster_drugs Therapeutic Intervention Glutamate_vesicle Glutamate NMDA_R NMDA Receptor Glutamate_vesicle->NMDA_R Excessive Release Ca_channel Neurotoxic_Cascade Neurotoxic Cascade (e.g., Protease Activation, ROS Production) Ca_channel->Neurotoxic_Cascade Ca²⁺ Influx (Inhibited) Neuronal_Death Neuronal Death Neurotoxic_Cascade->Neuronal_Death Remacemide Remacemide HCl Remacemide->Ca_channel Blocks MK801 MK-801 MK801->Ca_channel Blocks

NMDA Receptor Antagonism Pathway
Experimental Workflow: Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used in vivo assay to simulate focal cerebral ischemia (stroke) and evaluate the efficacy of neuroprotective agents.

MCAO_Workflow start Animal Preparation (e.g., Rat, Cat) mcao Middle Cerebral Artery Occlusion (MCAO) - Induces focal ischemia start->mcao treatment Drug Administration - Remacemide HCl or MK-801 - Pre- or Post-occlusion mcao->treatment reperfusion Reperfusion (Optional) - Removal of occlusion treatment->reperfusion assessment Assessment of Neuroprotection reperfusion->assessment histology Histological Analysis - Infarct volume measurement assessment->histology behavioral Behavioral Tests - Neurological deficit scoring assessment->behavioral end Data Analysis histology->end behavioral->end

MCAO Experimental Workflow

Detailed Experimental Protocols

Maximal Electroshock Seizure (MES) Test

The MES test is a standard preclinical model to evaluate the anticonvulsant activity of a compound.

  • Animals: Typically mice or rats.

  • Procedure:

    • A current of a specific intensity (e.g., 50 mA for mice) is delivered via corneal or auricular electrodes for a short duration (e.g., 0.2 seconds).

    • In unprotected animals, this stimulus induces a tonic-clonic seizure, characterized by a tonic hindlimb extension.

    • The test compound (Remacemide HCl or MK-801) or vehicle is administered at various doses prior to the electrical stimulation.

  • Endpoint: The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is recorded. The ED₅₀, the dose that protects 50% of the animals, is then calculated.

Middle Cerebral Artery Occlusion (MCAO) Model

This surgical model is used to induce a reproducible focal ischemic stroke to test the efficacy of neuroprotective drugs.

  • Animals: Commonly performed in rats, mice, or larger animals like cats.

  • Procedure:

    • The animal is anesthetized.

    • The middle cerebral artery (MCA) is occluded to restrict blood flow to a specific brain region (typically the cortex and striatum). This can be done permanently or transiently. A common method is the intraluminal filament technique, where a suture is advanced through the internal carotid artery to block the origin of the MCA.

    • The test compound (Remacemide HCl or MK-801) is administered before or after the occlusion.

    • After a set period of ischemia (and reperfusion, if applicable), the animal is euthanized.

  • Endpoint: The brain is removed, sliced, and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to differentiate between healthy and infarcted tissue. The volume of the infarct is then quantified using image analysis software.

Conclusion

Both this compound and MK-801 demonstrate neuroprotective properties through their action as NMDA receptor antagonists. MK-801 exhibits high potency in preclinical models but is hampered by a severe side-effect profile that has prevented its clinical application.[1] In contrast, this compound, with its lower affinity for the NMDA receptor and additional sodium channel blocking activity, presents a more favorable safety profile.[1] While it may be less potent than MK-801 in some neuroprotection paradigms, its better tolerability has allowed for its investigation in human clinical trials for several neurological conditions. The choice between these or similar compounds in a research or drug development context will depend on the specific application and the balance between desired efficacy and acceptable safety margins.

References

Comparative Efficacy of Remacemide and Carbamazepine in Preclinical Seizure Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of two anticonvulsant agents, this guide provides a head-to-head comparison of remacemide (B146498) and carbamazepine (B1668303), focusing on their efficacy and neurotoxicity in established preclinical seizure models. The following sections detail their mechanisms of action, quantitative performance in the maximal electroshock (MES) seizure model, and the experimental protocols utilized for these assessments.

Mechanism of Action

Carbamazepine primarily exerts its anticonvulsant effect by blocking voltage-gated sodium channels in neuronal cell membranes. This action stabilizes hyperexcited neural membranes, inhibits repetitive neuronal firing, and reduces the propagation of seizure activity.[1] Remacemide, in contrast, possesses a dual mechanism of action. It functions as a low-affinity, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and also blocks sodium channels, contributing to its anticonvulsant properties.[1]

Quantitative Comparison of Efficacy and Neurotoxicity

The comparative efficacy and neurotoxicity of remacemide and carbamazepine were evaluated in mice using the maximal electroshock (MES) seizure model and the rotorod test for neurotoxicity. The results, including the median effective dose (ED50) required to protect 50% of animals from MES-induced seizures and the median toxic dose (TD50) causing neurotoxicity in 50% of animals, are summarized below. The therapeutic index (TI), a measure of the relative safety of a drug (TD50/ED50), is also provided.

CompoundSeizure ModelAnimal ModelEfficacy (ED50) (mg/kg, oral)Neurotoxicity (TD50) (mg/kg, oral)Therapeutic Index (TI)
RemacemideMaximal Electroshock (MES)Mouse33185 (Rotorod)5.6
CarbamazepineMaximal Electroshock (MES)Mouse13133 (Inverted Screen)10.2

Data sourced from a preclinical study comparing the oral efficacy of remacemide and carbamazepine in mice.[1]

Experimental Protocols

Maximal Electroshock (MES) Seizure Test

The MES test is a standard preclinical model for evaluating potential anticonvulsant drugs, particularly those effective against generalized tonic-clonic seizures.

Objective: To assess the ability of a compound to prevent the spread of a maximal seizure.

Apparatus: An electroconvulsive shock apparatus with corneal electrodes.

Procedure:

  • Male CF-1 mice are used for the study.

  • Test compounds (remacemide, carbamazepine) or a vehicle control are administered orally.

  • At the time of predicted peak effect, a drop of saline is applied to the corneal electrodes to ensure good electrical contact.

  • An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through the corneal electrodes.

  • The primary endpoint is the abolition of the hindlimb tonic extensor component of the seizure. An animal is considered protected if this tonic extension is prevented.

  • The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.

Neurotoxicity Assessment: Rotorod Test

The rotorod test is employed to evaluate the potential for a compound to cause motor impairment and ataxia, common side effects of centrally acting drugs.

Objective: To assess motor coordination and potential neurotoxic effects of the test compounds.

Apparatus: A rotating rod apparatus (rotarod).

Procedure:

  • Mice are trained to balance on the rotating rod (e.g., at 10 rotations per minute) for a set duration (e.g., 1 minute) in a pre-test session. Only animals that successfully complete the training are used.

  • At the time of peak effect following drug administration, the mice are placed on the rotarod.

  • The ability of the animal to maintain its balance on the rod for a predetermined amount of time is recorded.

  • Neurotoxicity is indicated by the inability of the animal to remain on the rod for the full duration.

  • The TD50, the dose at which 50% of the animals fail the test, is calculated.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and experimental processes described, the following diagrams are provided.

Anticonvulsant_Mechanism_of_Action cluster_Remacemide Remacemide cluster_Carbamazepine Carbamazepine cluster_Outcome Cellular Effect Remacemide Remacemide NMDA_R NMDA Receptor Remacemide->NMDA_R Antagonist Na_Channel_R Voltage-gated Na+ Channel Remacemide->Na_Channel_R Blocker Neuronal_Stabilization Stabilization of Hyperexcited Neurons NMDA_R->Neuronal_Stabilization Reduced_Firing Reduced Repetitive Neuronal Firing Na_Channel_R->Reduced_Firing Carbamazepine Carbamazepine Na_Channel_C Voltage-gated Na+ Channel Carbamazepine->Na_Channel_C Blocker Na_Channel_C->Reduced_Firing

Caption: Mechanisms of action for remacemide and carbamazepine.

Experimental_Workflow cluster_Efficacy Efficacy Testing cluster_Neurotoxicity Neurotoxicity Testing cluster_Analysis Comparative Analysis E_Admin Drug Administration (Remacemide or Carbamazepine) MES_Test Maximal Electroshock (MES) Test E_Admin->MES_Test E_Endpoint Endpoint: Abolition of Tonic Hindlimb Extension MES_Test->E_Endpoint ED50_Calc Calculate ED50 E_Endpoint->ED50_Calc TI_Calc Calculate Therapeutic Index (TI = TD50 / ED50) ED50_Calc->TI_Calc N_Admin Drug Administration (Remacemide or Carbamazepine) Rotorod_Test Rotorod Test N_Admin->Rotorod_Test N_Endpoint Endpoint: Inability to Remain on Rod Rotorod_Test->N_Endpoint TD50_Calc Calculate TD50 N_Endpoint->TD50_Calc TD50_Calc->TI_Calc

Caption: Workflow for preclinical efficacy and neurotoxicity evaluation.

References

Validating the Anticonvulsant Effects of Remacemide's Active Metabolite: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticonvulsant properties of remacemide (B146498) and its active metabolite, FPL 12495 (also known as AR-R 12495 AR), with other established antiepileptic drugs (AEDs). The content is supported by preclinical and clinical data to aid in the evaluation of its therapeutic potential.

Introduction

Remacemide is an anticonvulsant agent that has been investigated for the treatment of epilepsy. It functions as a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and also blocks voltage-dependent sodium channels.[1] A significant portion of remacemide's anticonvulsant activity is attributed to its principal active metabolite, FPL 12495.[2] This desglycinated derivative is a more potent NMDA receptor antagonist than the parent compound, suggesting that remacemide may act as a prodrug.[2] This guide will delve into the experimental data validating the anticonvulsant effects of FPL 12495 and compare its performance against other AEDs.

Mechanism of Action

Remacemide and its active metabolite, FPL 12495, exhibit a dual mechanism of action that contributes to their anticonvulsant effects:

  • NMDA Receptor Antagonism: Both compounds act as non-competitive antagonists at the ion channel of the NMDA receptor complex. FPL 12495, however, demonstrates a significantly higher affinity for the NMDA receptor compared to remacemide.[1][2] This action inhibits the excitatory neurotransmission mediated by glutamate, a key factor in seizure generation and propagation.

  • Sodium Channel Blockade: Similar to other established AEDs, remacemide and FPL 12495 can block voltage-dependent sodium channels.[1] This action reduces the ability of neurons to fire at high frequencies, which is a characteristic of seizure activity.

The following diagram illustrates the proposed signaling pathway and mechanism of action.

Remacemide_Metabolite_Mechanism cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicle NMDA_Receptor NMDA Receptor Glutamate_Vesicle->NMDA_Receptor Glutamate Release Ca_Ion Ca²⁺ Influx NMDA_Receptor->Ca_Ion Activates Na_Channel Sodium Channel Na_Ion Na⁺ Influx Na_Channel->Na_Ion Opens Neuronal_Excitation Neuronal Hyperexcitability Ca_Ion->Neuronal_Excitation Na_Ion->Neuronal_Excitation Remacemide Remacemide (Prodrug) FPL_12495 FPL 12495 (Active Metabolite) Remacemide->FPL_12495 Metabolism FPL_12495->NMDA_Receptor Blocks FPL_12495->Na_Channel Blocks

Caption: Mechanism of action of remacemide's active metabolite.

Preclinical Data: Anticonvulsant Efficacy and Receptor Binding

The anticonvulsant activity of remacemide and FPL 12495 has been evaluated in various preclinical models. The Maximal Electroshock (MES) test is a widely used model to assess efficacy against generalized tonic-clonic seizures, while the [3H]MK-801 binding assay is used to determine the affinity for the NMDA receptor ion channel.

Table 1: Anticonvulsant Activity in the Maximal Electroshock (MES) Test

CompoundSpeciesRoute of AdministrationED50 (mg/kg)Reference
RemacemideMouseOral20.0[2]
FPL 12495MouseOral9.8[2]
Carbamazepine (B1668303)MouseOral8.8[3]
PhenytoinMouseOral9.5[3]
ValproateMouseOral272[3]

Table 2: NMDA Receptor Binding Affinity ([3H]MK-801 Displacement)

CompoundPreparationIC50 (nM)Ki (nM)Reference
RemacemideRat Brain Membranes3100Not Reported[2]
FPL 12495Rat Brain Membranes20Not Reported[2]
MK-801 (Dizocilpine)Rat Brain MembranesNot Reported2.1 - 6.3[4][5]
KetamineRat Brain MembranesNot Reported324[4]

Clinical Efficacy: Add-on Therapy in Refractory Epilepsy

Clinical trials have primarily evaluated remacemide as an adjunctive therapy in patients with refractory partial seizures.

Table 3: Efficacy of Add-on Remacemide in Placebo-Controlled Trials

StudyTreatment GroupNResponder Rate¹ (%)Placebo Responder Rate (%)p-valueReference
Brodie et al. (2002)Remacemide 800 mg/day6030150.049[6]
Chadwick et al. (2002)Remacemide 1200 mg/dayNot specified2370.016[7]

¹Responder rate is defined as the percentage of patients with a ≥50% reduction in seizure frequency.

A head-to-head comparison with carbamazepine in newly diagnosed epilepsy patients showed that carbamazepine was significantly more effective than remacemide in preventing seizure recurrence.[8] The median time to the first seizure was 306 days for carbamazepine compared to 112 days for remacemide (p=0.003).[8]

Neuroprotective Effects

In a preclinical model of focal cerebral ischemia in cats, remacemide hydrochloride demonstrated neuroprotective effects.[9] Administration of remacemide (total dose of 25 mg/kg) prior to the occlusion of the middle cerebral artery significantly reduced the volume of ischemic damage from 2505 ± 454 mm³ in the vehicle-treated group to 1266 ± 54 mm³ in the remacemide-treated group (p < 0.02).[9]

Experimental Protocols

Maximal Electroshock (MES) Test

The MES test is a standard preclinical model for evaluating potential anticonvulsant drugs, particularly for identifying compounds effective against generalized tonic-clonic seizures.

MES_Test_Workflow cluster_0 Experimental Procedure Animal_Acclimation Animal Acclimation (e.g., mice or rats) Drug_Administration Drug Administration (Test compound or vehicle) Animal_Acclimation->Drug_Administration TPE Wait for Time to Peak Effect (TPE) Drug_Administration->TPE Stimulation Apply Electrical Stimulus (corneal or ear clip electrodes) TPE->Stimulation Observation Observe for Tonic Hindlimb Extension Stimulation->Observation Data_Analysis Calculate Percentage of Protected Animals Observation->Data_Analysis ED50_Determination Determine ED50 Value Data_Analysis->ED50_Determination

Caption: Workflow for the Maximal Electroshock (MES) Test.

Protocol Details:

  • Animals: Male CF-1 mice or Sprague-Dawley rats are commonly used.

  • Stimulus: An electrical stimulus (e.g., 50-60 Hz, 0.2-1.0 seconds duration) is delivered via corneal or ear-clip electrodes.

  • Endpoint: The presence or absence of a tonic hindlimb extension seizure is recorded. Protection is defined as the absence of this endpoint.

  • Data Analysis: The dose of the drug that protects 50% of the animals from the tonic hindlimb extension seizure (ED50) is calculated using probit analysis.

[3H]MK-801 Binding Assay

This assay is used to determine the affinity of a compound for the ion channel of the NMDA receptor. It measures the ability of a test compound to displace the radiolabeled NMDA receptor antagonist, [3H]MK-801, from its binding site.

MK801_Binding_Assay_Workflow cluster_0 Experimental Procedure Membrane_Prep Prepare Brain Membranes (e.g., rat cerebral cortex) Incubation Incubate Membranes with [3H]MK-801 and Test Compound Membrane_Prep->Incubation Filtration Separate Bound and Free Radioligand (Filtration) Incubation->Filtration Non_Specific_Binding Determine Non-specific Binding (in presence of excess unlabeled MK-801) Non_Specific_Binding->Filtration Scintillation_Counting Quantify Radioactivity (Scintillation Counting) Filtration->Scintillation_Counting Data_Analysis Calculate Specific Binding and IC50/Ki Values Scintillation_Counting->Data_Analysis

Caption: Workflow for the [3H]MK-801 Binding Assay.

Protocol Details:

  • Tissue Preparation: Crude synaptic membranes are prepared from specific brain regions (e.g., rat cerebral cortex or hippocampus).

  • Incubation: Membranes are incubated with a fixed concentration of [3H]MK-801 and varying concentrations of the test compound.

  • Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]MK-801 (IC50) is determined. The inhibition constant (Ki) can then be calculated to reflect the affinity of the compound for the receptor.

Conclusion

The active desglycinyl metabolite of remacemide, FPL 12495, demonstrates more potent anticonvulsant effects in preclinical models compared to its parent compound. This enhanced activity is consistent with its significantly higher affinity for the NMDA receptor. While remacemide has shown some efficacy as an adjunctive therapy in patients with refractory epilepsy, it was found to be inferior to carbamazepine in newly diagnosed cases. The dual mechanism of action, involving both NMDA receptor antagonism and sodium channel blockade, along with its neuroprotective potential, suggests that FPL 12495 and related compounds may warrant further investigation in the development of novel antiepileptic and neuroprotective agents. However, the modest clinical efficacy of the parent drug, remacemide, highlights the challenges in translating preclinical potency to clinical superiority.

References

A Head-to-Head Comparison of Remacemide and Other NMDA Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of remacemide (B146498) and other N-methyl-D-aspartate (NMDA) receptor antagonists. It synthesizes preclinical and clinical data to evaluate their performance, supported by experimental methodologies and visual representations of key biological pathways.

Remacemide is a low-affinity, non-competitive antagonist of the NMDA receptor, a critical player in excitatory neurotransmission. Unlike high-affinity antagonists, remacemide exhibits a more favorable safety profile, with a reduced propensity for psychotomimetic side effects.[1] Its mechanism of action also involves the blockade of voltage-gated sodium channels, contributing to its therapeutic potential in epilepsy and other neurological disorders.[2] This guide delves into a comparative analysis of remacemide against other notable NMDA antagonists, including ketamine, memantine (B1676192), and dizocilpine (B47880) (MK-801).

Mechanism of Action: A Tale of Two Affinities

NMDA receptor antagonists can be broadly categorized based on their affinity for the receptor's ion channel. High-affinity antagonists, such as dizocilpine (MK-801) and phencyclidine (PCP), bind tightly and dissociate slowly, which can lead to significant side effects.[1] In contrast, low-affinity antagonists like remacemide and memantine exhibit faster blocking and unblocking kinetics. This characteristic is thought to allow for the modulation of excessive, pathological NMDA receptor activity while preserving normal physiological neurotransmission.[3]

Remacemide itself has a low affinity for the NMDA receptor, but its active des-glycinated metabolite is significantly more potent.[2] Both the parent compound and its metabolite also target voltage-dependent sodium channels. This dual mechanism of action distinguishes remacemide from many other NMDA antagonists.

Ketamine, another non-competitive antagonist, has a more complex pharmacological profile. While it blocks the NMDA receptor channel, its rapid antidepressant effects are linked to downstream signaling events, including the inhibition of eukaryotic elongation factor 2 (eEF2) phosphorylation and increased expression of brain-derived neurotrophic factor (BDNF).[4] Memantine, approved for the treatment of Alzheimer's disease, is also a low-affinity, uncompetitive NMDA receptor antagonist. However, studies suggest that ketamine and memantine may differentially affect synaptic and extrasynaptic NMDA receptor populations, contributing to their distinct clinical effects.[5][6][7][8]

Quantitative Comparison of In Vitro Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of remacemide and other NMDA antagonists against their primary targets. Lower IC50 values indicate greater potency.

CompoundTargetIC50 (µM)Species/Tissue
Remacemide NMDA Receptor (MK-801 binding)68Rat
NMDA Receptor (currents)76Rat
Voltage-gated Na+ channels160.6Rat cortical synaptosomes
Desglycinyl-remacemide NMDA-induced depolarizations43Mouse cortical wedges
Spontaneous depolarizations102Mouse cortical wedges
Voltage-gated Na+ channels85.1Rat cortical synaptosomes
Ketamine NMDA ReceptorNot specified in searches
Memantine NMDA ReceptorNot specified in searches
Dizocilpine (MK-801) NMDA ReceptorNot specified in searches

Preclinical Efficacy and Safety Profile

Preclinical studies in animal models are crucial for evaluating the therapeutic potential and safety of drug candidates. Key models used to assess anticonvulsant activity and potential neurological side effects include the Maximal Electroshock (MES) test and the rotarod test.

Anticonvulsant Activity: The Maximal Electroshock (MES) Test

The MES test is a widely used animal model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures. A study comparing remacemide to high-affinity NMDA antagonists like phencyclidine and MK-801 found that remacemide did not induce phencyclidine-like stereotyped behavior at doses near its MES effective dose (ED50), highlighting its improved safety profile.[1] While direct head-to-head ED50 values from a single comparative study are not available in the reviewed literature, the data suggests remacemide is effective in this model without the adverse effects associated with high-affinity antagonists. Another study reported ED50 values for MK-801 and another NMDA antagonist, CPP, in terminating prolonged status epilepticus in rats as 1.4 mg/kg and 6.4 mg/kg, respectively.[9]

Motor Coordination and Neurological Deficits: The Rotarod Test

The rotarod test assesses motor coordination, balance, and motor learning in rodents. Impaired performance on this test can indicate potential neurological side effects of a drug. While specific comparative studies of remacemide against other NMDA antagonists in the rotarod test were not identified in the search results, a study on dizocilpine (MK-801) and PCP showed that both induced ataxia.[10] In contrast, a study in rodent and primate models of Parkinson's disease found that remacemide did not cause locomotor hyperactivity, unlike MK-801.[11]

Clinical Trial Performance

Remacemide has been investigated in clinical trials for both epilepsy and Parkinson's disease.

Epilepsy

Several randomized, placebo-controlled trials have evaluated the efficacy and safety of remacemide as an add-on therapy for refractory epilepsy.

  • A study with doses of 300, 600, and 1200 mg/day (Q.I.D. regimen) showed a dose-dependent increase in the percentage of responders (≥50% reduction in seizure frequency). At 1200 mg/day, 23% of patients were responders compared to 7% on placebo (P = 0.016).[12][13]

  • Another trial with doses of 300, 600, and 800 mg/day (B.I.D. regimen) found a statistically significant increase in responders in the 800 mg/day group (30%) compared to placebo (15%; P = 0.049).[14]

  • A cross-over trial of 150 mg q.i.d. remacemide demonstrated a 33% reduction in baseline median seizure frequency compared to placebo (P = 0.041), with 30% of patients on remacemide achieving a ≥50% reduction in seizure frequency compared to 9% on placebo.[15]

In a head-to-head trial with carbamazepine (B1668303) for newly diagnosed epilepsy, remacemide was found to be inferior in preventing seizure recurrence.[16]

Parkinson's Disease

Clinical trials of remacemide in Parkinson's disease have yielded mixed results.

  • As a monotherapy in early Parkinson's disease, remacemide did not show a symptomatic effect.[17][18][19]

  • In patients with motor fluctuations on levodopa, remacemide was well-tolerated and showed trends toward improvement in "on" time and Unified Parkinson's Disease Rating Scale (UPDRS) motor scores, although these were not statistically significant in the initial study.[20] A study in parkinsonian rhesus monkeys, however, showed that the combination of remacemide and levodopa-carbidopa was substantially better than levodopa-carbidopa alone.[11]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of key experimental protocols.

NMDA Receptor Binding Assay

Objective: To determine the binding affinity of a compound to the NMDA receptor.

General Procedure:

  • Membrane Preparation: Homogenize brain tissue (e.g., rat forebrain) in a suitable buffer and centrifuge to isolate the membrane fraction containing the NMDA receptors.

  • Binding Reaction: Incubate the membrane preparation with a radiolabeled ligand that binds to the NMDA receptor channel (e.g., [3H]dizocilpine) and varying concentrations of the test compound.

  • Separation: Separate the bound from the unbound radioligand, typically by rapid filtration.

  • Quantification: Measure the radioactivity of the filter-bound complex using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effect of a compound on NMDA receptor-mediated ion currents.

General Procedure:

  • Cell Culture: Use cultured neurons (e.g., rat hippocampal neurons) or cell lines expressing NMDA receptors.

  • Recording Setup: Use a glass micropipette to form a high-resistance seal with the cell membrane and then rupture the membrane patch to gain electrical access to the cell's interior (whole-cell configuration).

  • Drug Application: Apply a solution containing an NMDA receptor agonist (e.g., NMDA and glycine) to evoke an inward current. Then, co-apply the agonist with the test compound at various concentrations.

  • Data Acquisition: Record the changes in the ion current in response to the test compound.

  • Data Analysis: Determine the IC50 value for the inhibition of the NMDA-evoked current.

Maximal Electroshock (MES) Test

Objective: To assess the anticonvulsant activity of a compound.

General Procedure:

  • Animal Preparation: Administer the test compound to rodents (mice or rats) at various doses and time points.

  • Stimulation: Deliver a brief, high-frequency electrical stimulus through corneal or ear-clip electrodes to induce a tonic-clonic seizure.

  • Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.

  • Data Analysis: Determine the ED50 of the compound, which is the dose that protects 50% of the animals from the tonic hindlimb extension.

Rotarod Test

Objective: To evaluate the effect of a compound on motor coordination and balance.

General Procedure:

  • Apparatus: Use a rotating rod apparatus.

  • Training: Train the animals (mice or rats) to stay on the rotating rod for a set period.

  • Testing: Administer the test compound and place the animal on the rod, which is rotating at a constant or accelerating speed.

  • Measurement: Record the latency to fall from the rod.

  • Data Analysis: Compare the performance of the drug-treated group to a control group to assess for any motor impairment.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in NMDA receptor signaling and experimental procedures can aid in understanding.

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_antagonists NMDA Antagonists Glutamate (B1630785) Glutamate NMDA_R NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_R Binds to GluN2 Glycine Glycine/ D-Serine Glycine->NMDA_R Binds to GluN1 Ca_ion Ca²⁺ NMDA_R->Ca_ion Channel Opening Na_ion Na⁺ NMDA_R->Na_ion Signaling_Cascades Downstream Signaling Cascades (e.g., CaMKII, CREB) Ca_ion->Signaling_Cascades Activates Gene_Expression Changes in Gene Expression Signaling_Cascades->Gene_Expression Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Signaling_Cascades->Synaptic_Plasticity Remacemide Remacemide Remacemide->NMDA_R Blocks Channel Ketamine Ketamine Ketamine->NMDA_R Blocks Channel Memantine Memantine Memantine->NMDA_R Blocks Channel MK801 Dizocilpine (MK-801) MK801->NMDA_R Blocks Channel

Caption: NMDA Receptor Signaling Pathway and Antagonist Action.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development In_Vitro In Vitro Assays (Binding, Electrophysiology) In_Vivo In Vivo Models (MES, Rotarod) In_Vitro->In_Vivo Pharmacokinetics Pharmacokinetics (ADME) In_Vivo->Pharmacokinetics Toxicology Toxicology Studies Pharmacokinetics->Toxicology Phase_I Phase I (Safety & Dosage) Toxicology->Phase_I Phase_II Phase II (Efficacy & Side Effects) Phase_I->Phase_II Phase_III Phase III (Large-scale Efficacy & Safety) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

Caption: Drug Development Workflow for NMDA Antagonists.

Conclusion

Remacemide represents a distinct class of NMDA receptor antagonists with a favorable safety profile compared to high-affinity blockers. Its dual mechanism of action, targeting both NMDA receptors and sodium channels, offers a unique therapeutic approach. While clinical trials in epilepsy have shown efficacy as an add-on therapy, its performance as a monotherapy and in Parkinson's disease has been less conclusive.

In comparison, other NMDA antagonists like ketamine and memantine have found distinct clinical niches, with ketamine showing rapid antidepressant effects and memantine being used in Alzheimer's disease. These differences likely arise from their varied affinities for the NMDA receptor, their interactions with different receptor subtypes and locations, and their influence on downstream signaling pathways.

For researchers and drug developers, the choice of an NMDA antagonist for a specific therapeutic application will depend on a careful consideration of the desired balance between efficacy and safety. The low-affinity profile of remacemide makes it an intriguing candidate for conditions where modulating, rather than completely blocking, NMDA receptor activity is desired. Further head-to-head comparative studies are warranted to fully elucidate the relative strengths and weaknesses of these compounds in various disease models.

References

Cross-Validation of Remacemide's Efficacy in Diverse Epilepsy Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticonvulsant efficacy of remacemide (B146498) and its active metabolite, desglycinyl-remacemide, with established antiepileptic drugs (AEDs) across various preclinical epilepsy models. The information is compiled from peer-reviewed studies to support further research and development in the field of epilepsy treatment.

Mechanism of Action: A Dual Approach

Remacemide and its more potent desglycinyl metabolite exert their anticonvulsant effects through a dual mechanism of action. They function as low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonists and also block voltage-dependent neuronal sodium channels.[1][2] This multifaceted approach targets both excitatory neurotransmission and neuronal hyperexcitability, key factors in seizure generation and propagation. The desglycinyl metabolite is significantly more potent than the parent compound in its activity at the NMDA receptor.[3]

cluster_Remacemide Remacemide Action cluster_Target Neuronal Targets cluster_Effect Cellular Effect cluster_Outcome Therapeutic Outcome Remacemide Remacemide Desglycinyl_Remacemide Desglycinyl-Remacemide (Active Metabolite) Remacemide->Desglycinyl_Remacemide Metabolism NMDA_Receptor NMDA Receptor Remacemide->NMDA_Receptor Blocks (Low Affinity) Na_Channel Voltage-Gated Sodium Channel Remacemide->Na_Channel Blocks Desglycinyl_Remacemide->NMDA_Receptor Blocks (High Potency) Desglycinyl_Remacemide->Na_Channel Blocks Reduced_Excitation Reduced Neuronal Excitability NMDA_Receptor->Reduced_Excitation Na_Channel->Reduced_Excitation Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitation->Anticonvulsant_Effect

Remacemide's dual mechanism of action.

Efficacy in Preclinical Seizure Models

The anticonvulsant profile of remacemide has been evaluated in several standard preclinical models of epilepsy. Its efficacy varies significantly depending on the seizure model, indicating a specific spectrum of activity.

Maximal Electroshock (MES) Seizure Model

The MES test is a widely used model to screen for drugs effective against generalized tonic-clonic seizures. Remacemide has demonstrated efficacy in this model.

Table 1: Comparative Efficacy (ED50, mg/kg) in the Maximal Electroshock (MES) Seizure Model

CompoundMouse (Oral)Rat (Oral)
Remacemide 33[4]~58 (racemate)[5]
Phenytoin11[4]-
Carbamazepine13[4]-
Phenobarbital20[4]-
Valproate631[4]-

Lower ED50 values indicate higher potency.

Pentylenetetrazole (PTZ)-Induced Seizure Model

The PTZ model is used to identify drugs that may be effective against absence seizures. Remacemide has been found to be inactive in preventing seizures in this model.[6]

Genetically Determined Generalized Epilepsy Models

Remacemide has been tested in two genetic models of generalized epilepsy: the Genetic Absence Epilepsy Rats from Strasbourg (GAERS) and the audiogenic seizure-prone Wistar AS rats.

In the GAERS model of absence seizures, remacemide dose-dependently reduced the occurrence of spike-and-wave discharges, with the highest dose of 80 mg/kg almost completely suppressing them.[7]

In the Wistar AS model of convulsive seizures, remacemide demonstrated protective effects. A dose of 20 mg/kg doubled the latency to wild running and tonic seizures, while 40 mg/kg inhibited these seizure manifestations in the majority of the animals tested.[7]

Comparative Sodium Channel Blocking Activity

The ability of remacemide and its active metabolite to block sodium channels has been quantified and compared to other established AEDs.

Table 2: Comparative IC50 Values for Inhibition of Veratridine-Stimulated Na+ Influx

CompoundIC50 (µM)
Remacemide 160.6[1]
Desglycinyl-remacemide 85.1[1]
Carbamazepine325.9[1]
Lamotrigine23.0[1]

Lower IC50 values indicate higher potency in blocking sodium channels.

Neurotoxicity and Therapeutic Index

A crucial aspect of AED development is the separation between efficacious and toxic doses. The therapeutic index (TI), calculated as the ratio of the toxic dose (TD50) to the effective dose (ED50), provides a measure of this safety margin.

Table 3: Therapeutic Index in Mice (Oral Administration)

CompoundTestTD50 (mg/kg)ED50 (mg/kg, MES)Therapeutic Index (TD50/ED50)
Remacemide Inverted Screen-3317.6[4]
Rotorod-335.6[4]
PhenytoinInverted Screen-1157.4[4]
Rotorod-119.6[4]
CarbamazepineInverted Screen-1310.2[4]
PhenobarbitalInverted Screen-205.1[4]
Rotorod-204.8[4]
ValproateInverted Screen-631>3[4]
Rotorod-6311.9[4]

A higher therapeutic index indicates a wider safety margin.

Experimental Protocols

Maximal Electroshock (MES) Seizure Test

This model is predictive of efficacy against generalized tonic-clonic seizures.

cluster_protocol MES Test Protocol Animal_Prep Animal Preparation (Rodent) Drug_Admin Drug Administration (Oral or IP) Animal_Prep->Drug_Admin Peak_Effect Time to Peak Effect Drug_Admin->Peak_Effect Stimulation Corneal Electrical Stimulation Peak_Effect->Stimulation Observation Observe for Tonic Hindlimb Extension Stimulation->Observation Endpoint Endpoint: Abolition of THLE Observation->Endpoint

Workflow for the MES seizure test.
  • Animals: Male albino mice (20-25 g) or Wistar rats (100-150 g) are typically used.

  • Drug Administration: The test compound, a vehicle control, and a positive control are administered, usually via oral gavage or intraperitoneal injection.

  • Time to Peak Effect: The electrical stimulus is applied at the predetermined time of peak effect of the drug.

  • Stimulation: A supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

  • Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded. Abolition of this phase is considered protection.

Pentylenetetrazole (PTZ)-Induced Seizure Test

This model is predictive of efficacy against absence seizures.

cluster_protocol PTZ Test Protocol Animal_Prep Animal Preparation (Rodent) Drug_Admin Drug Administration (Oral or IP) Animal_Prep->Drug_Admin Peak_Effect Time to Peak Effect Drug_Admin->Peak_Effect PTZ_Injection Subcutaneous PTZ Injection Peak_Effect->PTZ_Injection Observation Observe for Clonic Seizures PTZ_Injection->Observation Endpoint Endpoint: Absence of Clonic Seizures Observation->Endpoint

Workflow for the PTZ seizure test.
  • Animals: Male albino mice (20-25 g) or Wistar rats (100-150 g) are commonly used.

  • Drug Administration: The test compound, a vehicle control, and a positive control are administered.

  • Time to Peak Effect: After the appropriate absorption time, the convulsant is administered.

  • PTZ Administration: A subcutaneous injection of PTZ at a dose known to induce clonic seizures (e.g., 85 mg/kg in mice) is given.

  • Endpoint: The animals are observed for a set period (e.g., 30 minutes), and the absence of a generalized clonic seizure is considered protection.

Conclusion

Remacemide demonstrates a distinct anticonvulsant profile in preclinical models, showing efficacy against generalized tonic-clonic seizures (MES model) and in genetic models of both absence (GAERS) and convulsive (Wistar AS) epilepsy. Its inactivity in the PTZ model suggests a more focused spectrum of action compared to broad-spectrum AEDs. The dual mechanism of action, targeting both NMDA receptors and sodium channels, and the high potency of its active metabolite, desglycinyl-remacemide, are key features. The therapeutic index of remacemide appears to be intermediate when compared to other established AEDs. Further research is warranted to fully elucidate the therapeutic potential of remacemide and its active metabolite in specific epilepsy syndromes.

References

A Preclinical Showdown: Remacemide Hydrochloride vs. Phenytoin in Seizure Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

In the landscape of anticonvulsant drug discovery, preclinical models serve as a critical proving ground for novel therapeutic agents. This guide provides a head-to-head comparison of remacemide (B146498) hydrochloride, a glutamate (B1630785) antagonist, and phenytoin (B1677684), a long-established voltage-gated sodium channel blocker, based on their performance in key preclinical seizure tests. The data presented herein, sourced from peer-reviewed studies, offers a quantitative and methodological framework for researchers evaluating the potential of these and other compounds.

Quantitative Comparison of Anticonvulsant Efficacy and Neurotoxicity

The maximal electroshock (MES) seizure test in rodents is a gold-standard model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures. The following table summarizes the median effective dose (ED50) required to protect 50% of animals from MES-induced seizures and the median toxic dose (TD50) at which 50% of animals exhibit signs of neurological impairment. A higher therapeutic index (TD50/ED50) indicates a more favorable safety profile.

CompoundAnimal ModelTestED50 (mg/kg, oral)TD50 (mg/kg, oral)Therapeutic Index (TD50/ED50)
Remacemide Hydrochloride MouseMaximal Electroshock (MES)33[1]580.8 (Inverted Screen)17.6[1]
184.8 (Rotorod)5.6[1]
Phenytoin MouseMaximal Electroshock (MES)11[1]631.4 (Inverted Screen)57.4[1]
105.6 (Rotorod)9.6[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical findings. The following are protocols for the key seizure tests cited in this comparison.

Maximal Electroshock (MES) Seizure Test

The MES test is a well-validated model for generalized tonic-clonic seizures and is predictive of clinical efficacy for drugs that prevent seizure spread.[2][3]

  • Objective: To assess the ability of a compound to prevent the tonic hindlimb extension component of a maximal seizure induced by electrical stimulation.

  • Apparatus: An electroconvulsive shock device capable of delivering a constant alternating current. Corneal electrodes are used for stimulus delivery.

  • Animal Model: Male CF-1 or C57BL/6 mice, or Sprague-Dawley CD albino rats.[2]

  • Procedure:

    • Animals are administered the test compound (e.g., this compound or phenytoin) or vehicle via the desired route (e.g., oral gavage).

    • At the time of predicted peak effect, the corneas of the animals are treated with a local anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride) and saline to ensure good electrical contact.[2]

    • A supramaximal electrical stimulus (e.g., 60 Hz alternating current, 50 mA for mice, 150 mA for rats, for 0.2 seconds) is delivered via the corneal electrodes.[2][4]

    • The animal is observed for the presence or absence of a tonic hindlimb extension seizure.

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extensor component of the seizure.[2] An animal is considered "protected" if this component is absent.

  • Data Analysis: The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using statistical methods such as probit analysis.

Audiogenic Seizure Test

This model is used to evaluate anticonvulsant activity against reflex seizures induced by a high-intensity auditory stimulus. Remacemide has shown efficacy in a genetic model of audiogenic seizures.[5]

  • Objective: To assess the ability of a compound to suppress seizure components (wild running, clonic and tonic convulsions) induced by a loud auditory stimulus.

  • Apparatus: A sound-attenuated chamber equipped with a high-frequency sound source (e.g., an electric bell) capable of producing a stimulus of 100-120 dB.[6][7]

  • Animal Model: Genetically susceptible strains such as DBA/2 mice or Wistar AS rats.[5][6]

  • Procedure:

    • Animals are administered the test compound or vehicle.

    • At the appropriate time point, the animal is placed individually in the test chamber.

    • The auditory stimulus is presented for a fixed duration (e.g., 60 seconds).[7]

    • The animal is observed for a characteristic sequence of seizure behaviors: wild running, followed by clonic seizures, and potentially tonic seizures and respiratory arrest.

  • Endpoint: The primary endpoints are the suppression of the different seizure components and the latency to the onset of each component.

  • Data Analysis: The dose-dependent effects of the compound on the incidence and severity of the seizures are recorded.

Mechanisms of Action: A Visual Representation

The distinct mechanisms of action of this compound and phenytoin are central to their differing pharmacological profiles.

G cluster_Remacemide This compound cluster_Targets Cellular Targets Remacemide Remacemide Hydrochloride Metabolite Desglycinated Metabolite Remacemide->Metabolite Metabolism NMDA NMDA Receptor (Ion Channel) Remacemide->NMDA Blocks (Low Affinity) Na_Channel_R Voltage-Gated Na+ Channel Remacemide->Na_Channel_R Blocks Metabolite->NMDA Blocks (High Affinity) Metabolite->Na_Channel_R Blocks

Mechanism of Action of this compound.

This compound is a prodrug that is metabolized to a more potent desglycinated form.[2] Both the parent compound and its metabolite act as non-competitive antagonists of the NMDA receptor ion channel and also block voltage-gated sodium channels.[2][8][9]

G cluster_Phenytoin Phenytoin cluster_Target Cellular Target cluster_Effect Physiological Effect Phenytoin Phenytoin Na_Channel_P Voltage-Gated Na+ Channel (Inactive State) Phenytoin->Na_Channel_P Binds to Stabilization Stabilization of Inactive State Na_Channel_P->Stabilization Leads to ReducedFiring Reduced Neuronal High-Frequency Firing Stabilization->ReducedFiring Results in

Mechanism of Action of Phenytoin.

Phenytoin exerts its anticonvulsant effect primarily by binding to and stabilizing the inactive state of voltage-gated sodium channels.[5][10][11] This action slows the rate of recovery of these channels, thereby reducing the ability of neurons to fire at high frequencies, which is characteristic of seizure activity.[11]

References

Comparative Analysis of Remacemide's Side Effect Profile in Relation to Other Antiepileptic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the tolerability and adverse event profile of the investigational antiepileptic drug (AED) remacemide (B146498), in comparison with established first-line AEDs, reveals a distinct profile characterized by generally mild to moderate, dose-dependent central nervous system (CNS) and gastrointestinal effects. While direct, head-to-head quantitative comparisons of side effect incidence are limited in publicly available literature, data from various clinical trials provide valuable insights for researchers and drug development professionals.

Remacemide, a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, has been investigated for the treatment of epilepsy, Parkinson's disease, and stroke. Its mechanism of action, which also involves the blockade of voltage-gated sodium channels by its active metabolite, contributes to its therapeutic potential and its side effect profile.

Overview of Remacemide's Adverse Event Profile

Across multiple clinical trials, the most frequently reported adverse events associated with remacemide are dose-dependent and primarily affect the central nervous and gastrointestinal systems.[1][2][3] As an add-on therapy in patients with refractory epilepsy, common side effects included dizziness, somnolence, diplopia (double vision), fatigue, abnormal gait, and various gastrointestinal disturbances.[1][3] These events were generally described as mild to moderate in severity.[1][3]

In a study involving patients with Parkinson's disease, the most common dosage-related adverse events were dizziness and nausea.[4] The tolerability of remacemide was found to be good at dosages up to 300 mg/day on a twice-daily schedule and 600 mg/day on a four-times-daily schedule.[4]

Comparative Insights with Placebo and Other AEDs

Clinical trials of remacemide as an add-on therapy for epilepsy have consistently compared its side effect profile to that of a placebo. While specific percentages are not always available in abstracts, the frequency of CNS and gastrointestinal side effects was observed to be higher in the remacemide groups compared to the placebo groups, and this difference was more pronounced at higher doses.[2][3]

A key comparative study evaluated remacemide against carbamazepine (B1668303) in newly diagnosed epilepsy patients.[5] This trial concluded that while carbamazepine was more effective in preventing seizure recurrence, remacemide demonstrated a superior cognitive and psychomotor profile.[6] This suggests a potential trade-off between efficacy and certain types of side effects.

Direct quantitative comparisons with other established AEDs like phenytoin (B1677684) and valproate are scarce in the available literature. However, by examining the known side effect profiles of these drugs, a qualitative comparison can be made.

Data on Side Effect Incidence

The following table summarizes the commonly reported side effects for remacemide and selected comparator AEDs. It is important to note that the incidence rates are drawn from different studies and may not be directly comparable due to variations in study design, patient populations, and dosage regimens. The data for remacemide is primarily from add-on therapy trials in refractory epilepsy.

Adverse EventRemacemide (as add-on therapy)Carbamazepine (monotherapy)Phenytoin (monotherapy)Valproate (monotherapy)Placebo (in AED trials)
Neurological
DizzinessDose-dependentCommonCommonCommon8.2%[7]
Somnolence/DrowsinessDose-dependentCommonCommonCommon8.6%[7]
Diplopia (Double Vision)ReportedCommonCommonLess CommonNot specified
Abnormal Gait/AtaxiaReportedCommonCommonLess CommonNot specified
HeadacheNot consistently reported as primaryCommonCommon5.7%[8]12.4%[7]
TremorNot consistently reported as primaryLess CommonLess Common1.4%[8]Not specified
Gastrointestinal
Nausea/VomitingReportedCommonCommon2.4%[8]Not specified
Abdominal Pain/DisturbanceReportedCommonLess Common16.3%[8]Not specified
Other
FatigueReportedCommonCommonCommon7.9%[7]
RashNot a prominent side effectCan be serious (SJS/TEN)Can be serious (SJS/TEN)0.5%[8]Not specified
Weight GainNot a prominent side effectLess CommonLess Common53.1%[8]Not specified

Note: "Common" indicates a frequently reported side effect without a specific percentage available in the reviewed sources. SJS/TEN refers to Stevens-Johnson syndrome/toxic epidermal necrolysis, which are rare but serious skin reactions.

Experimental Protocols for Adverse Event Monitoring

The collection and reporting of adverse event data in the clinical trials of remacemide and other AEDs adhere to standardized methodologies to ensure patient safety and data integrity. These protocols are guided by international standards such as the ICH Harmonised Tripartite Guideline for Good Clinical Practice (GCP) and specific guidelines for clinical safety data management (ICH E2A).[8][9][10][11]

Key Methodological Components:

  • Adverse Event (AE) Definition: An AE is defined as any untoward medical occurrence in a patient administered a pharmaceutical product, which does not necessarily have a causal relationship with the treatment.[12]

  • Data Collection: AEs are systematically collected at each study visit through a combination of spontaneous reporting by the patient and direct questioning by the investigator. Standardized forms are used to record the nature of the event, its onset and resolution, severity, and the investigator's assessment of its relationship to the study drug.[12]

  • Severity Grading: The severity of AEs is typically graded on a scale (e.g., mild, moderate, severe) to quantify their impact on the patient's daily activities.

  • Causality Assessment: The investigator assesses the likelihood that the AE is related to the investigational drug.

  • Serious Adverse Event (SAE) Reporting: SAEs, which are life-threatening, result in hospitalization, or cause significant disability, are subject to expedited reporting to regulatory authorities and ethics committees.[13]

Signaling Pathways and Experimental Workflows

The workflow for monitoring and reporting adverse events in a typical clinical trial for an antiepileptic drug is a critical process for ensuring patient safety and regulatory compliance. This process involves several key steps from the patient's experience to regulatory submission.

AdverseEventWorkflow cluster_Patient Patient Experience cluster_Site Clinical Trial Site cluster_Sponsor Sponsor/CRO cluster_Regulatory Regulatory & Ethics Patient Patient Experiences Potential Adverse Event Investigator Investigator Assesses Event (Severity, Causality) Patient->Investigator Reports Event Documentation Event Documented in Source Documents & CRF Investigator->Documentation SafetyDB AE Data Entered into Safety Database Documentation->SafetyDB Data Submission SAE_Processing Serious Adverse Event (SAE) Processing and Evaluation SafetyDB->SAE_Processing Identifies SAEs SAE_Processing->Investigator Safety Updates Reporting Expedited and Periodic Reporting SAE_Processing->Reporting Regulators Regulatory Authorities (e.g., FDA, EMA) Reporting->Regulators IND Safety Reports, Annual Reports IRB_EC Institutional Review Board (IRB) / Ethics Committee (EC) Reporting->IRB_EC SAE Reports

Adverse Event Reporting Workflow in a Clinical Trial

References

Unraveling Remacemide's Potential: A Comparative Guide to Clinical and Preclinical Findings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of remacemide's performance in clinical trials and its replication in animal models for Parkinson's disease, epilepsy, and Huntington's disease. The following sections present quantitative data in structured tables, detail experimental protocols for key animal studies, and visualize critical pathways and workflows to bridge the gap between clinical observations and preclinical evidence.

Remacemide (B146498), a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and sodium channel blocker, has been investigated for its therapeutic potential in several neurological disorders.[1][2] Its primary mechanism of action involves the modulation of glutamatergic neurotransmission and neuronal excitability.[3][4][5] The drug is metabolized to a more potent desglycinated form, which also contributes to its pharmacological activity.[3][4] This guide synthesizes the findings from human clinical trials and corresponding animal model studies to provide a comprehensive overview of remacemide's efficacy and translational potential.

Parkinson's Disease: Modest Clinical Gains Mirrored in Primate Models

Clinical trials of remacemide in Parkinson's disease patients with motor fluctuations showed the drug to be safe and well-tolerated. While not statistically significant, trends toward improvement in "on" time and motor scores on the Unified Parkinson's Disease Rating Scale (UPDRS) were observed, particularly at dosages of 150 and 300 mg/day.[6][7] These clinical observations are consistent with findings in non-human primate models of Parkinson's disease.[6][7]

Preclinical studies in rodent and primate models have suggested that glutamate (B1630785) antagonists can ameliorate motor symptoms.[6] In a key study using parkinsonian rhesus monkeys, systemic administration of remacemide in conjunction with levodopa-carbidopa resulted in substantially better motor performance compared to levodopa-carbidopa alone.[6]

Comparative Data: Clinical vs. Animal Models in Parkinson's Disease
Parameter Clinical Trial Findings (Human) Animal Model Findings (MPTP-induced Parkinsonian Rhesus Monkeys)
Primary Outcome Non-significant trend towards increased "on" time and improved motor UPDRS scores.[6][8]Significant improvement in clinical scores with remacemide + levodopa-carbidopa compared to levodopa-carbidopa alone.[6]
Dosage 150-300 mg/day showed trends of improvement.[6]5 mg/kg (oral) potentiated the effects of levodopa-carbidopa.[6]
Key Observation Safe and tolerable as an adjunct therapy.[6]Potentiation of levodopa (B1675098) effects, suggesting a synergistic mechanism.[6]
Experimental Protocol: MPTP-Induced Parkinsonian Primate Model

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) primate model is a well-established paradigm for studying Parkinson's disease.[9][10][11]

  • Animal Species: Rhesus monkeys are commonly used.[6]

  • Induction of Parkinsonism: MPTP is administered systemically (e.g., intravenously or intramuscularly) over a period of days or weeks to induce degeneration of dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.[9][12]

  • Behavioral Assessment: Parkinsonian symptoms are scored using a clinical rating scale that assesses posture, gait, tremor, and motor activity.[6]

  • Drug Administration: Remacemide is typically administered orally. In the study by Greenamyre et al., remacemide (5 mg/kg) was given in conjunction with levodopa-carbidopa.[6]

  • Outcome Measures: The primary outcome is the change in the clinical rating score, comparing the effects of the drug combination to levodopa-carbidopa alone and a placebo.[6]

Epilepsy: From Adjunctive Efficacy in Humans to Broad Anticonvulsant Activity in Rodents

In clinical trials for epilepsy, remacemide has demonstrated efficacy as an adjunctive therapy for patients with refractory partial seizures.[3][13] A dose-dependent increase in the percentage of responders (patients with a ≥50% reduction in seizure frequency) was observed, with the 1200 mg/day dose showing a significant difference compared to placebo.[13][14] However, as a monotherapy, remacemide was found to be inferior to carbamazepine.[15]

These clinical findings are supported by a broad range of animal studies demonstrating remacemide's anticonvulsant properties.[2][3] It has shown efficacy in various rodent models of both generalized and partial seizures, with ED50 values typically in the range of 6-60 mg/kg depending on the model and species.[3]

Comparative Data: Clinical vs. Animal Models in Epilepsy
Parameter Clinical Trial Findings (Human) Animal Model Findings (Rodent Seizure Models)
Primary Outcome Dose-dependent reduction in seizure frequency as adjunctive therapy.[2][13][14][16][17]Dose-dependent reduction in the expression of spike-and-wave discharges and inhibition of tonic seizures.[18] ED50s of 6-60 mg/kg in various models.[3]
Efficacy as Monotherapy Inferior to carbamazepine.[15]Not directly compared in the provided results.
Seizure Types Effective against partial seizures.[3][13]Effective against both non-convulsive (absence) and convulsive (tonic) seizures.[18]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Rodents

The Maximal Electroshock (MES) test is a widely used preclinical model to screen for anticonvulsant activity against generalized tonic-clonic seizures.[16][17][19][20][21]

  • Animal Species: Mice or rats are typically used.

  • Drug Administration: The test compound (remacemide) is administered via a specific route (e.g., oral or intraperitoneal) at various doses.

  • Induction of Seizure: A brief electrical stimulus is delivered through corneal or ear electrodes to induce a maximal seizure, characterized by a tonic hindlimb extension.

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure, which indicates protection by the test compound.

  • Data Analysis: The dose at which 50% of the animals are protected (ED50) is calculated to determine the anticonvulsant potency of the compound.[3]

Huntington's Disease: Discrepancies Between Transgenic Mouse Models and Clinical Trials

Clinical trials of remacemide in patients with Huntington's disease demonstrated that the drug was well-tolerated and showed a trend toward improvement in chorea.[3] However, it did not significantly slow the overall functional decline in patients.[22][23]

In contrast to the modest clinical findings, studies in transgenic mouse models of Huntington's disease, such as the R6/2 and N171-82Q models, have shown more robust positive effects.[13][15][22] In these models, oral administration of remacemide significantly extended survival, delayed the onset of motor deficits, and attenuated weight loss and brain atrophy.[13][15] This discrepancy highlights the complexities of translating findings from animal models of neurodegenerative diseases to human patients.[13]

Comparative Data: Clinical vs. Animal Models in Huntington's Disease
Parameter Clinical Trial Findings (Human) Animal Model Findings (R6/2 and N171-82Q Transgenic Mice)
Primary Outcome No significant slowing of functional decline.[22][23]Significant extension of survival and delay in motor deficits, weight loss, and brain atrophy.[13][15]
Symptomatic Improvement Trend toward improvement in chorea.[3]Significant improvement in motor performance.[8][13]
Key Observation Well-tolerated.[3]Efficacious in delaying disease progression.[13][15]
Experimental Protocol: R6/2 Transgenic Mouse Model of Huntington's Disease

The R6/2 transgenic mouse model is widely used to study the pathogenesis of Huntington's disease and to test potential therapeutic interventions.[13][22]

  • Animal Model: R6/2 mice express exon 1 of the human huntingtin gene with an expanded CAG repeat, leading to a progressive neurological phenotype.[22]

  • Drug Administration: Remacemide is administered orally, often mixed in the diet.[13]

  • Behavioral Assessment: Motor function is typically assessed using a rotarod apparatus, which measures balance and coordination.[8]

  • Survival Analysis: The lifespan of the treated mice is compared to that of untreated transgenic mice.[13]

  • Neuropathological Analysis: At the end of the study, brain tissue is examined for markers of neurodegeneration, such as brain atrophy and the presence of neuronal intranuclear inclusions.[13]

Visualizing the Mechanisms and Methods

To further elucidate the context of these findings, the following diagrams, generated using Graphviz, illustrate the proposed signaling pathways of remacemide and a typical experimental workflow.

Remacemide_Mechanism cluster_0 Glutamatergic Synapse cluster_1 Remacemide Action Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Postsynaptic_Neuron Postsynaptic Neuron NMDA_R->Postsynaptic_Neuron Ca2+ Influx Na_Channel Voltage-gated Na+ Channel Na_Channel->Postsynaptic_Neuron Na+ Influx Neuronal_Excitation Neuronal Excitation & Excitotoxicity Postsynaptic_Neuron->Neuronal_Excitation Leads to Remacemide Remacemide & Active Metabolite Remacemide->NMDA_R Blocks (Non-competitive) Remacemide->Na_Channel Blocks Remacemide->Neuronal_Excitation Reduces

Proposed mechanism of action of remacemide.

Animal_Model_Workflow start Animal Model Selection (e.g., MPTP Primate, R6/2 Mouse) induction Disease Induction (e.g., MPTP administration, Transgene expression) start->induction baseline Baseline Behavioral & Physiological Assessment induction->baseline treatment Treatment Groups (Vehicle, Remacemide, Positive Control) baseline->treatment drug_admin Chronic Drug Administration treatment->drug_admin monitoring Ongoing Behavioral Monitoring (e.g., Motor scores, Rotarod) drug_admin->monitoring endpoint Endpoint Analysis (e.g., Survival, Neuropathology) monitoring->endpoint

General experimental workflow for preclinical testing.

References

Safety Operating Guide

Navigating the Disposal of Remacemide Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Remacemide Hydrochloride, ensuring compliance with regulatory standards and fostering a culture of safety.

Understanding the Waste Classification

This compound is recognized as a hazardous chemical by the Occupational Safety and Health Administration (OSHA) under the Hazard Communication Standard.[1] It is harmful if swallowed and can cause serious eye damage. Furthermore, it is known to be very toxic to aquatic life.[2][3] However, it is not explicitly listed as a P- or U-series hazardous waste under the Resource Conservation and Recovery Act (RCRA). In the absence of a definitive RCRA classification, and to ensure the highest safety standards, this compound should be managed as a non-RCRA hazardous pharmaceutical waste. The recommended disposal method for this category of waste is incineration.[4][5]

Summary of Key Data

For quick reference, the following table summarizes crucial information regarding this compound.

IdentifierValueReference
CAS Number 111686-79-4[1][2][5]
Molecular Formula C₁₇H₂₀N₂O · HCl[2][6]
Hazard Statements H302 (Harmful if swallowed), H318 (Causes serious eye damage), H400 (Very toxic to aquatic life)[2][3]
Primary Disposal Route Incineration[4][5]
Transport Information Not classified as hazardous for transport[5]

Detailed Disposal Protocol

This protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate PPE to minimize exposure risks.

  • Hand Protection: Wear chemical-resistant gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[5]

  • Eye/Face Protection: Use safety glasses with side shields or goggles that are approved under government standards such as NIOSH (US) or EN 166 (EU).[5]

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[6]

  • Respiratory Protection: If there is a risk of dust formation or aerosolization, use a NIOSH/MSHA-approved respirator.[6]

Step 2: Segregation of Waste

Proper segregation is crucial to prevent accidental mixing with incompatible substances and to ensure correct disposal.

  • Isolate all waste containing this compound, including unused product, contaminated labware (e.g., vials, spatulas, weigh boats), and contaminated PPE.

  • Do not mix this waste with solvents, reactive chemicals, or biohazardous waste.

  • Use a designated waste container specifically for non-RCRA pharmaceutical waste. These are often white with blue lids or clearly labeled for incineration.[5]

Step 3: Waste Containment and Labeling

  • Place solid this compound waste and contaminated materials into a secure, leak-proof container.[7][8]

  • For small amounts of solutions, absorb the liquid with an inert material before placing it in the solid waste container.

  • Ensure the container is tightly closed.[5]

  • Clearly label the container as "Non-RCRA Pharmaceutical Waste for Incineration" and identify the primary constituent as "this compound." Include the date of accumulation.

Step 4: Storage of Waste

  • Store the sealed and labeled waste container in a designated, secure area away from general laboratory traffic.

  • The storage area should be well-ventilated and separate from incompatible materials, particularly strong oxidizing or reducing agents and strong acids or alkalis.[5]

Step 5: Final Disposal

  • Arrange for the collection and disposal of the waste through a licensed and certified hazardous waste disposal contractor.

  • Provide the contractor with the Safety Data Sheet (SDS) for this compound.

  • Maintain a detailed record of all disposed chemical waste, including the name of the chemical, quantity, and date of disposal, in accordance with your institution's policies and local regulations.

Accidental Spill Clean-up

In the event of a spill:

  • Evacuate the immediate area and ensure adequate ventilation.

  • Wearing appropriate PPE, prevent further spillage.

  • For solid spills, carefully sweep or scoop the material to avoid creating dust.[5][8]

  • Place the spilled material and all contaminated cleaning materials into a designated hazardous waste container.[1][5]

  • Clean the spill area thoroughly with soap and water.[6]

  • Do not allow the product to enter drains.[5][8]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_0 Preparation & Assessment cluster_1 Segregation & Containment cluster_2 Storage & Final Disposal start Start: Have Remacemide Hydrochloride Waste? ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurred? ppe->spill spill_proc Follow Spill Clean-up Protocol spill->spill_proc Yes segregate Segregate Waste: - Unused Product - Contaminated Labware - Contaminated PPE spill->segregate No spill_proc->segregate container Place in Labeled, Leak-Proof 'Non-RCRA Pharmaceutical Waste for Incineration' Container segregate->container storage Store Securely in Designated Waste Area container->storage vendor Arrange for Disposal via Licensed Waste Vendor storage->vendor record Maintain Disposal Records vendor->record end End: Disposal Complete record->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Remacemide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Remacemide Hydrochloride. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. The following procedures offer a clear, step-by-step framework for the operational lifecycle of this compound, from acquisition to disposal.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE and safety protocols.

Area of Protection Required Equipment and Procedures Rationale
Respiratory Protection NIOSH/MSHA approved respirator (e.g., N100, R100, or P100 disposable filtering facepiece) should be worn, especially when handling the powder form or if there is a risk of dust formation.[1][2][3]To prevent inhalation of the compound, which can be harmful.
Hand Protection Chemical-resistant gloves (e.g., powder-free nitrile gloves) must be worn.[1][2][3] It is recommended to wear two pairs of gloves.[4][5] Gloves should be inspected before use and disposed of properly after handling.[1]To avoid skin contact with the chemical.
Eye Protection Safety glasses with side shields or goggles are required.[2] For situations with a higher risk of splashing, a face shield may be necessary.To protect the eyes from splashes and dust.
Body Protection A protective disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is necessary.[4][6] In cases of significant exposure risk, a chemical-resistant suit may be required.[7]To prevent contamination of personal clothing and skin.
General Hygiene Wash hands thoroughly after handling the compound, even after wearing gloves.[1] Do not eat, drink, or smoke in areas where this compound is handled or stored.[4]To prevent accidental ingestion and cross-contamination.

Operational Plan: From Receipt to Disposal

This section outlines the standard operating procedures for the safe handling of this compound throughout its lifecycle in the laboratory.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks. If the container is compromised, follow spill procedures immediately.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2] Recommended long-term storage is at -20°C, with short-term storage at 2-8°C.[1] The substance should be stored desiccated at room temperature according to some suppliers.[2][8][9]

Handling and Preparation of Solutions
  • Designated Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Weighing: When weighing the powder, ensure adequate ventilation and wear all required PPE. Avoid creating dust.[1][2]

  • Solution Preparation: this compound is soluble in water.[8] When preparing solutions, add the powder to the solvent slowly to avoid splashing.

Experimental Use
  • Personal Protective Equipment: Always wear the appropriate PPE as detailed in the table above during all experimental procedures involving this compound.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[1]

  • Contamination: Be mindful of potential contamination of equipment and work surfaces. Clean and decontaminate any affected areas promptly.

Accidental Release and Spill Procedures
  • Evacuate: In case of a significant spill, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For powder spills, cover with a plastic sheet to minimize dust.[2] Prevent the substance from entering drains.[1]

  • Cleanup: Use personal protective equipment as required for cleanup.[2] Carefully sweep or scoop up the spilled material and place it into a suitable, closed container for disposal.[1][2] Clean the spill area thoroughly.

  • First Aid:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[1][2]

    • Skin Contact: Immediately flush the skin with plenty of water and remove contaminated clothing.[1][2]

    • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]

    • Ingestion: Do not induce vomiting. Rinse mouth with water.[1][2]

    • In all cases of exposure, seek medical attention.[1][2]

Disposal
  • Waste Collection: All waste materials contaminated with this compound, including empty containers, used PPE, and cleanup materials, should be collected in clearly labeled, sealed containers.

  • Regulatory Compliance: Disposal of waste must be in accordance with all applicable federal, state, and local environmental regulations.[2] It is often required to dispose of such chemical waste through a licensed hazardous waste disposal company.

Handling and Disposal Workflow

The following diagram illustrates the logical flow of procedures for the safe handling and disposal of this compound.

Remacemide_Handling_Workflow cluster_receipt Receiving & Storage cluster_handling Handling & Use cluster_disposal Waste & Disposal cluster_emergency Emergency Procedures Receipt Receipt of Compound Inspect Inspect Container Receipt->Inspect Store Store Appropriately (Dry, Cool, Ventilated) Inspect->Store Don_PPE Don Appropriate PPE Store->Don_PPE Weigh_Prepare Weighing & Solution Preparation (in Fume Hood) Don_PPE->Weigh_Prepare Experiment Experimental Use Weigh_Prepare->Experiment Doff_PPE Doff & Dispose of PPE Experiment->Doff_PPE Spill Accidental Spill Experiment->Spill Exposure Personal Exposure Experiment->Exposure Collect_Waste Collect Contaminated Waste Doff_PPE->Collect_Waste Label_Waste Label Waste Container Collect_Waste->Label_Waste Dispose Dispose via Licensed Vendor Label_Waste->Dispose Spill_Response Follow Spill Cleanup Protocol Spill->Spill_Response First_Aid Administer First Aid & Seek Medical Attention Exposure->First_Aid

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Remacemide Hydrochloride
Reactant of Route 2
Remacemide Hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.